molecular formula C9H13BClNO4S B1418430 3-(3-Chloropropylsulfonamido)phenylboronic acid CAS No. 913835-50-4

3-(3-Chloropropylsulfonamido)phenylboronic acid

Cat. No.: B1418430
CAS No.: 913835-50-4
M. Wt: 277.54 g/mol
InChI Key: LWZDXIWINJAQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropropylsulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C9H13BClNO4S and its molecular weight is 277.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3-chloropropylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDXIWINJAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657161
Record name {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-50-4
Record name {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic acid (CAS 913835-50-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. By integrating a reactive chloropropyl tether, a versatile sulfonamide linker, and a diol-responsive boronic acid, this compound serves as a valuable building block for the synthesis of targeted therapeutics, advanced sensors, and responsive biomaterials. This document outlines its core properties, provides a detailed, field-proven protocol for its synthesis, and explores its chemical reactivity and potential applications, grounding all claims in established chemical principles.

Core Molecular Characteristics

This compound is a unique trifunctional organic compound. Its structure is centered on a phenylboronic acid core, which is functionalized at the meta-position with a sulfonamide group that is, in turn, N-substituted with a 3-chloropropyl chain. This specific arrangement of functional groups dictates its chemical behavior and potential utility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the properties of analogous compounds due to a lack of extensive characterization in published literature.

PropertyValueSource(s)
CAS Number 913835-50-4[1]
Molecular Formula C₉H₁₃BClNO₄S[2]
Molecular Weight 277.53 g/mol [3]
Appearance White to off-white solid (predicted)Inferred
Purity Typically >98%[2]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterInferred
Storage Store at room temperature in a dry, inert atmosphere[4]

Note: There is a discrepancy in the literature regarding the molecular weight, with some sources citing 327.23 g/mol . The value of 277.53 g/mol is consistent with the provided molecular formula.

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

synthesis_workflow cluster_step1 Step 1: Sulfonamide Formation start1 3-Aminophenylboronic acid product This compound start1->product Sulfonylation in an aprotic solvent (e.g., DCM, THF) at 0°C to rt start2 3-Chloropropanesulfonyl chloride start2->product Sulfonylation in an aprotic solvent (e.g., DCM, THF) at 0°C to rt base Pyridine or Triethylamine base->product Sulfonylation in an aprotic solvent (e.g., DCM, THF) at 0°C to rt

Caption: Proposed synthesis of the target compound via sulfonylation.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the synthesis of N-alkylsulfonamides from an amine and a sulfonyl chloride.[6]

Materials:

  • 3-Aminophenylboronic acid hemisulfate (or monohydrate)

  • 3-Chloropropanesulfonyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-aminophenylboronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or THF) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine or TEA (2.5 eq) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve 3-chloropropanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Challenge: Arylboronic acids are often unstable on silica gel, which can lead to deboronation.[7][8]

    • Recommended Method: Purification is best achieved by recrystallization or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to chromatography, followed by hydrolysis back to the free acid.[9]

    • Direct Purification (with caution): If chromatography is attempted, use a deactivated silica gel and a fast elution with a hexane/ethyl acetate solvent system. Significant yield loss may occur.

Spectroscopic Characterization (Predicted)

No published spectroscopic data for this compound exists. The following are predicted values based on analyses of similar compounds, including 3-aminophenylboronic acid, 3-bromophenylboronic acid, and various sulfonamides.[10][11][12] These predictions are essential for confirming the identity of the synthesized product.

Technique Predicted Observations
¹H NMR (DMSO-d₆)δ 9.8-10.2 (s, 1H, NH-sulfonamide), δ 8.0-8.2 (s, 2H, B(OH)₂), δ 7.2-7.8 (m, 4H, Ar-H), δ 3.7 (t, 2H, -CH₂-Cl), δ 3.3 (t, 2H, N-CH₂-), δ 2.1 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (DMSO-d₆)δ 140-145 (Ar-C-S), δ 130-135 (Ar-C-B), δ 120-130 (other Ar-C), δ 45-50 (N-CH₂-), δ 40-45 (-CH₂-Cl), δ 30-35 (-CH₂-CH₂-CH₂-)
¹¹B NMR (DMSO-d₆)δ 25-30 ppm (characteristic for sp²-hybridized trigonal planar boronic acid)[13][14]
FT-IR (KBr, cm⁻¹)3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1350-1310 & 1170-1150 (SO₂ stretch, asymmetric & symmetric), 750-650 (C-Cl stretch)
Mass Spec (ESI-) [M-H]⁻ expected at m/z ≈ 276.0

Chemical Reactivity and Stability

The utility of this molecule is derived from the distinct reactivity of its three functional groups. Understanding these reactions is key to its application in multi-step syntheses.

reactivity main This compound Boronic Acid Chloropropyl Chain Sulfonamide Linker esterification Esterification with Diols (e.g., Pinacol, Sugars) main:f0->esterification suzuki Suzuki-Miyaura Coupling (with Aryl Halides, Pd catalyst) main:f0->suzuki substitution Nucleophilic Substitution (with Amines, Thiols, Azides, etc.) main:f1->substitution hydrolysis Hydrolysis (under harsh acidic/basic conditions) main:f2->hydrolysis

Caption: Key reaction pathways for each functional group.

Boronic Acid Moiety
  • Reversible Esterification: The boronic acid group readily and reversibly forms cyclic esters with 1,2- and 1,3-diols.[2] This interaction is pH-dependent and is the foundation for its use in glucose sensors and pH-responsive drug delivery systems.[15]

  • Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form bi-aryl structures.[7]

  • Stability: Arylboronic acids can undergo protodeboronation under certain conditions (e.g., prolonged exposure to silica gel or harsh acidic/basic conditions).[5] They can also form trimeric anhydrides (boroxines) upon dehydration.

3-Chloropropyl Chain
  • Nucleophilic Substitution: The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to Sₙ2 reactions. This allows for the straightforward introduction of various nucleophiles such as amines, azides, thiols, and cyanides, providing a powerful handle for conjugation to biomolecules or surfaces.

Sulfonamide Linker
  • Chemical Stability: The sulfonamide bond is generally robust and stable to a wide range of reaction conditions, including those typically used for Suzuki couplings and nucleophilic substitutions on the chloropropyl chain. It is significantly more resistant to hydrolysis than a standard amide bond.

  • Reactivity with Chlorine: While stable under most synthetic conditions, sulfonamides can react with free chlorine, which is a consideration in water treatment contexts.[16]

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block, or "scaffold," in drug discovery and materials science.

  • Targeted Drug Delivery: The boronic acid can act as a targeting moiety, binding to the overexpressed sialic acid-rich glycans on the surface of cancer cells.[17][18] The chloropropyl chain can then be used to attach a cytotoxic drug, creating a targeted chemotherapeutic agent.

  • PROTACs and Molecular Glues: The molecule can serve as a linker component in Proteolysis Targeting Chimeras (PROTACs). The boronic acid could bind to a target protein, while the chloropropyl end, after modification, could be attached to an E3 ligase-binding element.

  • Glucose-Responsive Materials: By incorporating this molecule into a polymer backbone, the boronic acid's affinity for glucose can be exploited to create hydrogels or nanoparticles that swell or disassemble in the presence of glucose, enabling self-regulated insulin delivery.[19]

  • Functionalized Surfaces and Affinity Chromatography: The chloropropyl group allows for easy immobilization onto surfaces (e.g., silica or nanoparticles). The boronic acid can then be used for affinity chromatography to capture and purify glycoproteins or other diol-containing molecules.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling precautions can be established based on related boronic acids and organochlorine compounds.[9][20]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Boronic acids can be sensitive to moisture.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The boronic acid provides a gateway to diol recognition and palladium-catalyzed cross-coupling, while the chloropropyl chain offers a reliable site for nucleophilic conjugation. The robust sulfonamide linker ensures molecular integrity during multi-step synthetic sequences. For researchers and drug development professionals, this compound represents a versatile platform for constructing complex molecular architectures for targeted therapies, advanced diagnostics, and smart materials. Careful consideration of its stability, particularly during purification, is crucial for its successful application.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a molecule of significant interest in the field of medicinal chemistry and drug discovery. Boronic acids and sulfonamides are prominent pharmacophores, and their combination in a single molecular entity offers unique opportunities for developing novel therapeutic agents. This document details a robust synthetic protocol, outlines expected analytical data for thorough characterization, and discusses purification strategies, thereby serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamide-Containing Phenylboronic Acids

The convergence of boronic acid and sulfonamide functionalities within a single molecular framework presents a compelling strategy in modern drug design. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents that target glycoproteins and enzyme active sites.[1][2] The boronic acid moiety is a key component in several FDA-approved drugs, highlighting its clinical relevance.[3]

Sulfonamides, on the other hand, are a well-established class of pharmacophores with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[4] The integration of a sulfonamide linkage provides a stable and synthetically versatile scaffold that can be readily modified to modulate the physicochemical properties and biological activity of a lead compound. The presence of a reactive chloropropyl group further enhances the utility of the title compound, offering a site for subsequent chemical modification and conjugation to other molecules of interest.

This guide provides a detailed exploration of the synthesis and characterization of this compound, a valuable building block for the creation of innovative drug candidates.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through the reaction of 3-aminophenylboronic acid with 3-chloropropylsulfonyl chloride. This approach is a standard method for the formation of sulfonamides.[4] The key to a successful synthesis lies in the careful control of reaction conditions to ensure high yield and purity.

Synthesis of 3-Chloropropylsulfonyl Chloride (Starting Material)

The requisite starting material, 3-chloropropylsulfonyl chloride, can be synthesized from 1-bromo-3-chloropropane and thiourea, followed by a chlorination reaction.[5] This two-step process provides the sulfonyl chloride in good yield.

Synthesis of this compound

The core of the synthesis involves the nucleophilic attack of the amino group of 3-aminophenylboronic acid on the electrophilic sulfur atom of 3-chloropropylsulfonyl chloride.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminophenylboronic acid

  • 3-Chloropropylsulfonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.2 equivalents) to the cooled solution and stir for 10 minutes. The base acts as a scavenger for the HCl produced during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-chloropropylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface.[7]

Recommended Purification Method: Recrystallization

Recrystallization from a suitable solvent system is often the most effective method for purifying boronic acids.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethyl acetate and hexanes, or water).

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization and Expected Data

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The 1H NMR spectrum will provide information on the proton environment in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.2 - 7.8Multiplet4H
Sulfonamide NH9.5 - 10.5Singlet (broad)1H
-CH2-Cl3.6 - 3.8Triplet2H
-SO2-CH2-3.2 - 3.4Triplet2H
-CH2- (middle)2.0 - 2.3Multiplet2H
B(OH)28.0 - 8.5Singlet (broad)2H

Note: Chemical shifts are approximate and can vary depending on the solvent used.[8]

13C NMR Spectroscopy: The 13C NMR spectrum will confirm the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-B~135 (broad)
Aromatic C-N~140
Aromatic C-H115 - 130
-SO2-C H2-50 - 55
-C H2-Cl40 - 45
-C H2- (middle)25 - 30

Note: The carbon attached to boron often shows a broad signal.[9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound.

  • Expected [M-H]-: ~276.0 g/mol

  • Expected [M+H]+: ~278.0 g/mol

Fragmentation Pattern: Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation patterns for sulfonamides are expected. A common fragmentation is the loss of SO2 (64 Da).[10] Other fragmentations may involve cleavage of the propyl chain.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminophenylboronic_acid 3-Aminophenylboronic acid Reaction_Vessel Reaction in DCM with Pyridine 3-Aminophenylboronic_acid->Reaction_Vessel 3-Chloropropylsulfonyl_chloride 3-Chloropropylsulfonyl chloride 3-Chloropropylsulfonyl_chloride->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Sulfonamide Formation

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce and verify this valuable chemical entity. The combination of the versatile boronic acid moiety and the established sulfonamide pharmacophore, along with a reactive chloropropyl handle, makes this compound a highly attractive building block for the development of novel therapeutics. The information contained herein is intended to empower scientists in their pursuit of innovative solutions in drug discovery and development.

References

An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(3-chloropropylsulfonamido)phenylboronic acid, a molecule of significant interest in contemporary drug discovery and development. We will delve into its molecular architecture, outline a robust synthetic pathway, and explore its potential applications as a targeted therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule that marries the unique chemical reactivity of a phenylboronic acid with the structural features of a sulfonamide tethered to a reactive chloropropyl group. This distinct combination of functional groups imparts a specific set of properties that are highly desirable in the design of targeted covalent inhibitors and other advanced therapeutic modalities.

The core of the molecule is a phenylboronic acid, a functional group renowned for its ability to form reversible covalent bonds with diols. This property is the cornerstone of its utility in targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The boronic acid moiety can engage with the cis-diol-containing sialic acid residues of these glycoproteins, facilitating selective accumulation of the molecule at the tumor site[1][2].

The sulfonamide linkage provides a stable and synthetically accessible connection to the phenyl ring. Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to participate in hydrogen bonding interactions with biological targets.

Finally, the 3-chloropropyl group serves as a latent electrophile, or "warhead," capable of forming an irreversible covalent bond with a nucleophilic residue on a target protein. This covalent modification can lead to prolonged and potent inhibition of the protein's function, a highly sought-after characteristic in modern drug design[3][4].

Molecular Formula and Weight
  • Molecular Formula: C₉H₁₃BClNO₄S[5]

  • Molecular Weight: 277.53 g/mol [6]

  • CAS Number: 913835-50-4[5]

Structural Representation

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties
PropertyValueSource
pKa (boronic acid)~8.5Estimated based on phenylboronic acid[7]
LogP~1.5Predicted
H-bond Donors3Calculated
H-bond Acceptors5Calculated

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-aminophenylboronic acid. The following protocol is a robust and reproducible method for obtaining the target compound in high purity.

Experimental Workflow Diagram

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up and Purification 3-Aminophenylboronic_acid 3-Aminophenylboronic_acid Reaction_1 Reaction in Pyridine 3-Aminophenylboronic_acid->Reaction_1 3-Chloropropanesulfonyl_chloride 3-Chloropropanesulfonyl_chloride 3-Chloropropanesulfonyl_chloride->Reaction_1 Intermediate This compound Reaction_1->Intermediate Quenching Quench with HCl Intermediate->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Sulfonylation of 3-Aminophenylboronic Acid

  • To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes. The use of pyridine as a solvent and base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

Step 2: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous phase is approximately 2-3. This step protonates the pyridine and any remaining unreacted amine, facilitating their removal during the subsequent extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g of starting material). The organic layers are combined.

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 10 mL/g), water (2 x 10 mL/g), and brine (1 x 10 mL/g). These washing steps are essential to remove residual pyridine hydrochloride and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques. Below are the expected characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7-8 ppm region, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The protons of the chloropropyl chain will appear as multiplets in the 2-4 ppm range. The N-H proton of the sulfonamide will likely appear as a broad singlet, and the B(OH)₂ protons will also be a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons between 120-140 ppm. The carbons of the chloropropyl group will be in the aliphatic region, with the carbon attached to the chlorine atom being the most downfield.

  • ¹¹B NMR: The boron NMR spectrum should exhibit a single, broad resonance characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (boronic acid): A broad absorption in the region of 3200-3500 cm⁻¹[8][9].

  • N-H stretch (sulfonamide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • S=O stretch (sulfonamide): Two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • B-O stretch: A strong band near 1350 cm⁻¹[8].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass[10][11]. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine and one sulfur atom.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for the development of targeted therapeutics, particularly in oncology.

Targeted Drug Delivery

The phenylboronic acid moiety can be exploited for targeted delivery of cytotoxic agents to cancer cells. Many cancer cells overexpress sialic acid on their surface glycoproteins. The boronic acid can form a reversible covalent bond with the cis-diols of sialic acid, leading to the accumulation of the drug at the tumor site and potentially reducing off-target toxicity[1][2][12].

G Drug_Molecule 3-(3-Chloropropylsulfonamido) phenylboronic acid Cancer_Cell Cancer Cell Drug_Molecule->Cancer_Cell Internalization Sialic_Acid Sialic Acid Residues (overexpressed) Drug_Molecule->Sialic_Acid Reversible Binding (Targeting) Target_Protein Intracellular Target Protein Drug_Molecule->Target_Protein Covalent Inhibition Covalent_Bond Irreversible Covalent Bond

Caption: Targeted drug delivery and covalent inhibition mechanism.

Covalent Inhibitors

The 3-chloropropyl group acts as a "soft" electrophile that can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target protein. This leads to the formation of an irreversible covalent bond and potent, long-lasting inhibition of the protein's function. The combination of a targeting moiety (the boronic acid) and a covalent warhead (the chloropropyl group) within the same molecule is a powerful strategy for developing highly selective and potent anticancer agents[3][13][14][15].

Proteomics and Chemical Biology

Molecules containing boronic acids are also valuable tools in chemical biology and proteomics. They can be used as probes to enrich for and identify glycoproteins from complex biological mixtures, aiding in the discovery of new disease biomarkers and therapeutic targets[16][17].

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a targeting boronic acid, a stable sulfonamide linker, and a reactive chloropropyl warhead provides a versatile platform for the design of next-generation targeted covalent inhibitors. The synthetic route outlined in this guide is robust and amenable to scale-up, and the predicted spectroscopic data provide a benchmark for characterization. Further investigation into the biological activity of this compound and its derivatives is warranted and holds the promise of yielding novel and effective therapeutic agents.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Sulfonamide-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a drug must first reach its target" has never been more pertinent. For the promising class of sulfonamide-containing phenylboronic acids, this journey from administration to therapeutic action is dictated by a complex interplay of physicochemical properties. The strategic incorporation of a sulfonamide moiety onto a phenylboronic acid scaffold creates compounds with tunable characteristics, offering a powerful lever for optimizing biological activity and pharmacokinetic profiles. This guide serves as an in-depth technical resource, elucidating the core physicochemical properties of these molecules and providing the experimental frameworks necessary for their rigorous evaluation. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can navigate the intricate process of drug design with greater precision and confidence.

The Foundational Framework: Structure and Synthesis

The synergy between the sulfonamide and phenylboronic acid functionalities is the cornerstone of the unique properties exhibited by this class of compounds. The synthesis of these molecules typically involves the introduction of the boronic acid moiety onto a pre-existing sulfonamide-containing aromatic ring or, conversely, the formation of the sulfonamide on a phenylboronic acid template.

Common synthetic routes often employ metal-catalyzed cross-coupling reactions or bromo-lithium exchange reactions to install the boronic acid group.[1] The choice of synthetic strategy can be influenced by the desired substitution pattern and the compatibility of functional groups. For instance, a copper-catalyzed N-arylation of sulfonamides with boronic acids in an aqueous medium represents an environmentally friendly approach.[2]

The geometry and electronic nature of the sulfonamide group are markedly different from that of a carboxamide, a distinction that can lead to unexpected structure-activity relationships (SAR).[3] This highlights the importance of a deep understanding of the synthetic pathways to enable the rational design of analogues with tailored properties.

Core Physicochemical Properties: A Deeper Dive

The therapeutic potential of a sulfonamide-containing phenylboronic acid is not defined by a single parameter but by a carefully orchestrated balance of several key physicochemical properties.

Acidity (pKa): The Key to Biological Interaction

The boronic acid moiety functions as a Lewis acid, capable of reversibly binding to diols and other nucleophiles, a characteristic central to their biological activity.[4][5] This interaction is highly dependent on the ionization state of the boronic acid, which is quantified by its pKa. The pKa represents the pH at which the neutral, trigonal planar boronic acid is in equilibrium with its anionic, tetrahedral boronate form.

The introduction of an electron-withdrawing sulfonamide group to the phenyl ring substantially lowers the pKa of the boronic acid.[1][6] For example, while phenylboronic acid has a pKa of approximately 8.8, sulfonamide- and sulfonyl-substituted phenylboronic acids can have pKa values of 7.4 and 7.1, respectively.[1] This shift towards a lower pKa is crucial as it favors the formation of the tetrahedral boronate at physiological pH (~7.4), which is often the more biologically active species for binding to target proteins, such as serine proteases.[4][7]

Table 1: Comparative pKa Values of Phenylboronic Acid Derivatives

CompoundSubstituentApproximate pKaReference
Phenylboronic acid-H8.8[1]
4-Carboxyphenylboronic acid4-COOH8.0[1]
3-Nitrophenylboronic acid3-NO27.0[1]
Sulfonamide-phenylboronic acid-SO2NHR~7.4[1]
Sulfonyl-phenylboronic acid-SO2R~7.1[1]

This method leverages the distinct UV absorbance spectra of the neutral boronic acid and the tetrahedral boronate.

Methodology:

  • Solution Preparation: Prepare a stock solution of the sulfonamide-containing phenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffers spanning a pH range (e.g., pH 2-12).

  • Sample Preparation: Create a set of samples by adding a small, constant volume of the stock solution to each buffer.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a wavelength of maximum difference between the two species against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[8]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ADME (absorption, distribution, metabolism, and excretion) properties. It is expressed as the partition coefficient (LogP) for the neutral molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[9][10] The sulfonamide group, being polar, can modulate the overall lipophilicity of the phenylboronic acid scaffold.[11][12] Fine-tuning lipophilicity is a key strategy in drug optimization to achieve a balance between solubility and membrane permeability.

Considered the "gold standard," this method directly measures the partitioning of a compound between two immiscible phases.[9][13]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., 7.4) and vice versa.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol and shake the mixture until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Aqueous Solubility: A Prerequisite for Bioavailability

Sufficient aqueous solubility is fundamental for a drug's absorption and distribution.[15] While the polar sulfonamide and boronic acid moieties can enhance solubility, the overall solubility is highly dependent on the entire molecular structure and the pH of the medium.

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery.[16][17] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short equilibration period.[16][17] This provides a rapid assessment of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility.[15][18] It is determined by equilibrating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound in the supernatant.

Chemical Stability: Ensuring Molecular Integrity

The stability of the carbon-boron (C-B) bond is paramount for the biological activity of phenylboronic acids. A key degradation pathway is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[19] This reaction can be influenced by factors such as pH and the electronic nature of the substituents on the phenyl ring.[19][20][21][22][23] While esterification of the boronic acid is generally assumed to confer greater stability, this is not always the case, and the hydrolysis of the ester to the boronic acid can be a significant factor in the overall protodeboronation process.[22]

Methodology:

  • Incubation: Incubate the compound in aqueous buffers of different pH values at a set temperature.

  • Time-Point Analysis: At various time intervals, take aliquots of the solutions.

  • Quantification: Analyze the aliquots by reverse-phase HPLC to determine the concentration of the parent compound remaining over time.

The Interplay of Properties and a Systematic Workflow

It is critical to recognize that these physicochemical properties are interconnected. Altering a substituent to improve solubility may impact pKa and lipophilicity. Therefore, a multi-parameter optimization approach is essential.

Physicochemical_Interplay cluster_input Molecular Structure cluster_properties Physicochemical Properties cluster_output Biological Performance Structure Substituents & Scaffold pKa pKa Structure->pKa Electronic Effects LogD LogD Structure->LogD Hydrophobicity Solubility Solubility Structure->Solubility Polarity Stability Stability Structure->Stability C-B Bond Strength pKa->LogD pKa->Solubility Efficacy Target Engagement & Efficacy pKa->Efficacy LogD->Solubility ADME ADME Profile LogD->ADME Solubility->ADME Stability->ADME ADME->Efficacy

Caption: The interconnectedness of molecular structure, physicochemical properties, and biological outcomes.

A systematic workflow for characterizing these properties is crucial for efficient drug development.

Characterization_Workflow start Synthesized Compound step1 Purity and Identity Confirmation (LC-MS, NMR) start->step1 step2 Kinetic Solubility Screen step1->step2 decision1 Sufficiently Soluble? step2->decision1 step3 pKa and LogD Determination decision1->step3 Yes step7 Redesign and Re-synthesize decision1->step7 No step4 Thermodynamic Solubility step3->step4 step5 Chemical Stability Assessment step4->step5 decision2 Favorable Physicochemical Profile? step5->decision2 step6 Advance to In Vitro/In Vivo Studies decision2->step6 Yes decision2->step7 No step7->start

Caption: A systematic workflow for the physicochemical characterization of novel sulfonamide-containing phenylboronic acids.

Conclusion: From Physicochemical Understanding to Therapeutic Innovation

A deep and quantitative understanding of the physicochemical properties of sulfonamide-containing phenylboronic acids is not merely an academic exercise but a fundamental prerequisite for their successful translation into therapeutic agents. By systematically evaluating pKa, lipophilicity, solubility, and stability, and by appreciating the intricate relationships between these parameters, researchers can more effectively navigate the complex path of drug discovery. The protocols and workflows presented in this guide provide a robust framework for this endeavor, empowering scientists to make data-driven decisions that ultimately lead to the development of safer and more effective medicines.

References

Physicochemical Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid: Aqueous Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-(3-Chloropropylsulfonamido)phenylboronic acid is a bifunctional molecule incorporating both a phenylboronic acid moiety and a sulfonamide group. These functional groups are pivotal in medicinal chemistry, with boronic acids serving as versatile synthetic intermediates and pharmacophores, and sulfonamides being a cornerstone of many therapeutic agents. Understanding the fundamental physicochemical properties of this compound, specifically its aqueous solubility and acid dissociation constants (pKa), is critical for its application in drug discovery and development. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the accurate determination of the aqueous solubility and pKa values of this compound.

Introduction: Compound Profile and Significance

The subject of this guide is this compound, a molecule with the chemical formula C₉H₁₃BClNO₄S.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 913835-50-4[1][2]
Molecular Formula C₉H₁₃BClNO₄S[1][2]
Molecular Weight 277.53 g/mol [2]
Chemical Structure
alt text
Inferred from name

The molecule's structure is characterized by two key ionizable groups:

  • Boronic Acid Group (-B(OH)₂): This is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[3] This value is highly sensitive to substituents on the phenyl ring.[4]

  • Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl groups. Sulfonamides are generally weak acids.[5][6]

The interplay between these two groups, along with the hydrophobic contributions of the phenyl ring and the chloropropyl chain, dictates the compound's overall solubility and ionization behavior. Accurate measurement of these properties is not merely an academic exercise; it is a foundational step in drug development, impacting everything from initial screening assays to final formulation design.[7]

Part I: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[7] Low solubility can lead to poor absorption, high inter-subject variability, and challenges in developing suitable formulations for both in vitro and in vivo studies.[7][8]

Theoretical Background: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two primary types of solubility measurements:

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[9] It is determined by allowing a solid form of the compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[9] This value is crucial for lead optimization and formulation development.[8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a high-concentration organic stock solution (like DMSO), precipitates when diluted into an aqueous buffer.[8][10] It is a high-throughput method often used in early discovery to flag potential solubility issues.[10][11]

For a comprehensive characterization required for drug development, determining the thermodynamic solubility is paramount. The pH of the aqueous medium is a critical variable, as the ionization state of the boronic acid and sulfonamide groups will significantly influence solubility.

Experimental Methodology: The Shake-Flask Method

The Shake-Flask method, as recommended by authorities including the FDA and outlined in IUPAC guidelines, is the most reliable method for determining thermodynamic solubility.[12][13] The principle involves adding an excess of the solid compound to a buffered aqueous solution, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices:

  • Why excess solid? To ensure a saturated solution is formed, allowing the system to reach a true thermodynamic equilibrium.

  • Why extended incubation (24-48h)? To provide sufficient time for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds or those undergoing polymorphic transitions.

  • Why pH-buffered solutions? The solubility of an ionizable compound like this compound is highly pH-dependent. Using buffers across a physiologically relevant pH range (e.g., 1.2 to 7.4) is crucial for predicting its behavior in the gastrointestinal tract.[14][15]

  • Why HPLC-UV or LC-MS for quantification? These are highly sensitive and specific analytical techniques that can accurately measure the concentration of the dissolved compound, even at low levels, and separate it from any potential impurities.[8]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8) prep1->prep2 Step 1 eq1 Incubate on shaker (e.g., 24-48h at 37°C) prep2->eq1 Step 2 sep1 Centrifuge or filter to remove undissolved solid eq1->sep1 Step 3 sep2 Collect clear supernatant sep1->sep2 an2 Analyze supernatant by HPLC-UV or LC-MS sep2->an2 Step 4 an1 Prepare calibration standards an1->an2 an3 Calculate concentration against calibration curve an2->an3 result Report Solubility (e.g., in µg/mL or µM) an3->result

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Experimental Protocol: Shake-Flask Solubility
  • Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Incubation: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material. Alternatively, filter the suspension through a low-binding 0.22 µm syringe filter.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase.

    • Prepare a set of calibration standards of the compound at known concentrations.

    • Analyze the diluted supernatant and calibration standards using a validated HPLC-UV or LC-MS method.

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility at that specific pH and temperature.

Data Presentation

Solubility data should be presented clearly, indicating the conditions under which it was measured.

Table 2: Example Aqueous Solubility Data

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.237[Hypothetical Value][Calculated Value]
4.537[Hypothetical Value][Calculated Value]
6.837[Hypothetical Value][Calculated Value]
7.437[Hypothetical Value][Calculated Value]

Part II: pKa Determination

The acid dissociation constant, pKa, is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine its charge state at a given pH. This is fundamentally important as the charge state affects solubility, permeability across biological membranes, and binding to target proteins.

Theoretical Background: A Polyprotic System

This compound is a polyprotic compound, meaning it has more than one acidic proton that can dissociate.

  • pKa₁ (Boronic Acid): B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺

  • pKa₂ (Sulfonamide): -SO₂NH- ⇌ -SO₂N⁻- + H⁺

Determining both pKa values is necessary to build a complete picture of the molecule's ionization profile. The Henderson-Hasselbalch equation is the foundational principle used in most pKa determination methods.

Experimental Methodologies

Two robust and widely used methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

  • Potentiometric Titration: This is a highly precise and classical method.[16] It involves dissolving the compound in water (often with a co-solvent for solubility) and titrating it with a strong acid or base.[17] The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[18][19]

  • UV-Vis Spectrophotometry: This method is applicable if the compound possesses a chromophore (like the phenyl ring in this case) and the UV-Vis absorbance spectrum changes upon ionization.[20] By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, the pKa can be calculated.[21][22] This method requires less sample than potentiometry.[20]

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Dissolve compound in water/co-solvent prep1->prep2 prep3 Purge with N₂ to remove dissolved CO₂ prep2->prep3 tit1 Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments prep3->tit1 Begin tit2 Record pH after each addition (allow to stabilize) tit1->tit2 an1 Plot pH vs. Volume of Titrant tit2->an1 Generate Data an2 Calculate 1st and 2nd derivatives of the curve an1->an2 an3 Identify equivalence points (maxima in 1st derivative) an2->an3 an4 Determine pKa at half-equivalence points an3->an4 result Report pKa₁, pKa₂ an4->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Protocol: Potentiometric Titration
  • Instrument Calibration: Calibrate a high-precision potentiometer using at least two standard pH buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.[17]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.

  • Titration Setup:

    • Place the solution in a thermostatted vessel (e.g., 25°C).

    • Immerse the calibrated pH electrode and a micro-burette tip into the solution.

    • Gently stir the solution and purge with an inert gas (e.g., nitrogen) to prevent absorption of atmospheric CO₂.[17]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[17]

    • Continue the titration until the pH has passed well beyond the final equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pH at the half-equivalence volume for each dissociation step is equal to the pKa for that step. For example, pKa₁ is the pH at half the volume of titrant required to reach the first equivalence point.

Data Presentation

The determined pKa values should be clearly assigned to the corresponding functional groups.

Table 3: Example pKa Data

ParameterValueFunctional Group Assignment
pKa₁ [Hypothetical Value]Sulfonamide or Boronic Acid
pKa₂ [Hypothetical Value]Boronic Acid or Sulfonamide

Note: Definitive assignment of pKa values to specific functional groups may require further spectroscopic (e.g., NMR) or computational studies.

Conclusion

The aqueous solubility and pKa values of this compound are fundamental parameters that dictate its behavior in chemical and biological systems. The experimental protocols detailed in this guide, based on the gold-standard Shake-Flask and potentiometric titration methods, provide a robust framework for obtaining accurate and reliable data. This information is indispensable for researchers in medicinal chemistry and drug development, enabling informed decisions in hit-to-lead optimization, formulation science, and the prediction of in vivo pharmacokinetic performance.

References

Spectroscopic data (NMR, IR, MS) of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. It incorporates three key chemical motifs: a phenylboronic acid, a sulfonamide linker, and a reactive chloropropyl group. The phenylboronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, making it an invaluable tool for targeting glycoproteins and sugars, which are often implicated in disease states. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, lending favorable pharmacokinetic properties.[1][2] Finally, the chloropropyl chain provides a versatile alkylating handle for covalent modification of biological targets or for conjugation to other molecules.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification, characterization, and quality control of this compound. The insights presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. Each functional group provides a unique signature.

M [M+H]⁺ m/z = 278.03 F1 Loss of HCl (-36.46) m/z = 241.57 M->F1 - HCl F2 Loss of C₃H₆Cl (-77.54) m/z = 200.49 M->F2 - •C₃H₆Cl F3 Loss of SO₂(C₃H₆Cl) (-141.6) m/z = 136.43 M->F3 - SO₂(C₃H₆Cl) F4 Loss of H₂O (-18.01) m/z = 260.02 M->F4 - H₂O cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_report Final Confirmation Sample Weigh Compound Solvent Dissolve in Appropriate Solvent (e.g., DMSO-d₆, MeCN) Sample->Solvent NMR NMR (¹H, ¹³C, ¹¹B) Solvent->NMR IR FT-IR (ATR) Solvent->IR MS LC-MS (ESI) Solvent->MS Proc_NMR Process Spectra (Referencing, Integration) NMR->Proc_NMR Proc_IR Identify Peaks IR->Proc_IR Proc_MS Analyze Mass & Fragments MS->Proc_MS Report Confirm Structure & Purity Proc_NMR->Report Proc_IR->Report Proc_MS->Report

References

Thermal and chemical stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal and Chemical Stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the potential thermal and chemical stability of this compound (CAS 913835-50-4). As a molecule combining the synthetically versatile boronic acid moiety with a sulfonamide linker, it represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding its stability is paramount for ensuring its quality, efficacy, and safety in research and development applications. This document, intended for researchers, scientists, and drug development professionals, outlines the predicted degradation pathways based on the known reactivity of its constituent functional groups. It further details a robust framework for experimentally assessing its stability through forced degradation studies and provides validated analytical methodologies for monitoring and characterizing potential degradants. Recommendations for optimal storage and handling are provided to preserve the integrity of the compound.

Introduction to this compound

The successful application of any chemical entity in a research or manufacturing setting is contingent upon a thorough understanding of its stability. This compound is a bifunctional molecule whose utility is derived from the unique properties of its two core components: the phenylboronic acid group, a cornerstone of modern cross-coupling chemistry like the Suzuki-Miyaura reaction, and the sulfonamide linkage, a prevalent structural motif in a multitude of therapeutic agents. The presence of a reactive chloropropyl chain further expands its synthetic utility. However, these same functional groups are also potential centers of instability.

Molecular Structure and Physicochemical Properties

The structural features of the molecule dictate its chemical behavior and potential degradation routes.

  • CAS Number: 913835-50-4

  • Molecular Formula: C₉H₁₃BClNO₄S

  • Molecular Weight: 277.53 g/mol

Caption: Molecular Structure of this compound.

Rationale for Stability Assessment

A comprehensive stability profile is critical for:

  • Storage and Shelf-life Determination: Establishing appropriate storage conditions to prevent degradation over time.

  • Reaction Optimization: Understanding incompatibilities and degradation kinetics under various reaction conditions (pH, temperature, oxidants).

  • Analytical Method Development: Ensuring the analyte is stable during analysis and that any observed peaks are true impurities, not analytical artifacts.

  • Regulatory Compliance: For applications in drug development, stability data is a non-negotiable component of regulatory submissions. Arylboronic acids can be considered potentially genotoxic impurities, making their control and removal essential.

Predicted Stability Profile and Potential Degradation Pathways

While specific experimental data for this molecule is not publicly available, a robust stability profile can be predicted by analyzing its primary functional groups.

The Phenylboronic Acid Moiety: A Locus of Instability

The boronic acid functional group is known to be susceptible to several key degradation pathways.

Boronic acids are prone to intermolecular dehydration upon heating, leading to the formation of stable, cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water. This conversion can complicate characterization, as the observed melting point may actually be that of the boroxine.

Boroxine_Formation cluster_0 3x Phenylboronic Acid Derivative cluster_1 Boroxine Trimer PBA R-Ph-B(OH)₂ Boroxine (R-Ph-BO)₃ PBA->Boroxine Δ (Heat) Water 3 H₂O Boroxine->PBA + H₂O

Caption: Thermal dehydration of a phenylboronic acid to its corresponding boroxine.

Protodeboronation is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water. The resulting impurity would be 3-chloropropyl-N-phenylsulfonamide.

Oxidative conditions can lead to the cleavage of the C-B bond to form a phenol. This can be initiated by atmospheric oxygen or more potent oxidizing agents. For the title compound, this would result in the formation of 3-(3-chloropropylsulfonamido)phenol.

The Ascendancy of a Versatile Moiety: A Technical Guide to Functionalized Phenylboronic Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of the Boron-Carbon Bond

In the vast landscape of organic chemistry, few functional groups have demonstrated the remarkable versatility and profound impact of the boronic acid moiety, particularly when appended to a phenyl ring. From their humble beginnings in the late 19th century to their current indispensable role in modern synthetic chemistry, drug discovery, and diagnostics, functionalized phenylboronic acids have carved a unique and enduring niche. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the discovery, history, and ever-expanding applications of these remarkable compounds. We will delve into the fundamental principles that govern their reactivity, explore their synthesis, and illuminate their transformative applications, offering not just a recitation of facts, but a causal narrative grounded in scientific integrity and practical insight.

A Historical Odyssey: From Obscurity to Ubiquity

The story of phenylboronic acids is a testament to the often-long gestation period between initial discovery and widespread application. The journey began in an era when the very foundations of organic chemistry were being laid.

The Dawn of Organoboron Chemistry: A 19th Century Prelude

The mid to late 19th century was a period of fervent discovery in organic chemistry, with chemists grappling with the fundamental principles of structure, bonding, and reactivity.[1][2] It was within this context of burgeoning knowledge that the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860.[3] This seminal event laid the groundwork for the exploration of compounds containing a carbon-boron bond.

The First Phenylboronic Acid: A Landmark Synthesis

The first synthesis of benzeneboronic acid, the parent compound of the phenylboronic acid family, was reported in 1880 by Michaelis and Becker.[4] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube, a testament to the challenging synthetic techniques of the era. While this initial discovery did not immediately spark a revolution in synthetic chemistry, it marked a crucial first step in the journey of these compounds.

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1860 1860: Frankland synthesizes the first organoboron compound (triethylborane). 1880 1880: Michaelis and Becker report the first synthesis of phenylboronic acid. 1860->1880 1956 1956: H.C. Brown develops hydroboration, revolutionizing organoborane synthesis. 1880->1956 1979 1979: Suzuki and Miyaura publish the first Suzuki-Miyaura cross-coupling reaction. 1956->1979

Caption: Key milestones in the history of phenylboronic acids.

The Art of Synthesis: Crafting Functionalized Phenylboronic Acids

The utility of phenylboronic acids lies in the ability to introduce a wide array of functional groups onto the phenyl ring, thereby tuning their electronic and steric properties for specific applications. Modern synthetic methods have made a vast library of these compounds readily accessible.

Foundational Synthetic Strategies

Several robust methods are commonly employed for the synthesis of phenylboronic acids:

  • Grignard and Organolithium Reagents: The reaction of a phenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis, remains a widely used and versatile method. The choice of organometallic reagent can be influenced by the presence of other functional groups on the aromatic ring.

  • Miyaura Borylation: This palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron, is a powerful and general method for the synthesis of boronic esters, which can be readily hydrolyzed to the corresponding boronic acids.[5]

  • C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds has emerged as an atom-economical and efficient strategy for the synthesis of functionalized phenylboronic acids.

Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid

This protocol details a common laboratory-scale synthesis of 4-carboxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science.[6][7]

Materials:

  • 4-Bromobenzoic acid

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Heat the flask gently with a heat gun under a stream of nitrogen until violet iodine vapors are observed.

    • Allow the flask to cool to room temperature.

    • Dissolve 4-bromobenzoic acid in anhydrous THF and add it to the dropping funnel.

    • Add the solution of 4-bromobenzoic acid dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

  • Borylation:

    • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate dropwise via a syringe, keeping the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure 4-carboxyphenylboronic acid.

Characterization:

  • Melting Point: Compare the melting point of the synthesized compound with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure and purity of the product.

  • Mass Spectrometry: Determine the molecular weight of the compound.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Revolution

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 was a watershed moment for phenylboronic acids, transforming them from chemical curiosities into indispensable tools for carbon-carbon bond formation.[8][9] This palladium-catalyzed reaction between a boronic acid and an organohalide has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[8][11][12]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) intermediate.[8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups (Ar and Ar') couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[8]

Beyond Synthesis: The Rise of Functional Applications

The unique chemical properties of the boronic acid group have propelled functionalized phenylboronic acids into diverse fields beyond traditional organic synthesis.

Sentinels of the Molecular World: Phenylboronic Acids as Sensors

A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols, such as those found in saccharides.[13] This interaction has been extensively exploited in the development of sensors for biologically important molecules, most notably glucose.[14][15][16][17][18]

Sensor TypePrinciple of OperationKey AdvantagesRepresentative Functionalization
Fluorescent Sensors Binding of a saccharide to the boronic acid modulates the fluorescence of a tethered fluorophore.[19][20][21][22]High sensitivity, potential for real-time monitoring.Anthracene, pyrene, or BODIPY dyes.[9][23]
Electrochemical Sensors The interaction with a diol alters the electrochemical properties of a phenylboronic acid-modified electrode.[24]Direct electrical readout, potential for miniaturization.Ferrocene or other redox-active groups.
Hydrogel-Based Sensors Glucose binding causes swelling or shrinking of a hydrogel matrix containing phenylboronic acid moieties.[14][18]Biocompatible, potential for in vivo applications.Polyacrylamide or other hydrophilic polymers.[17]
A New Paradigm in Drug Discovery: Phenylboronic Acids in Medicinal Chemistry

The ability of the boronic acid group to act as a serine protease inhibitor has led to the development of groundbreaking therapeutics. The most prominent example is bortezomib (Velcade®) , a dipeptide boronic acid that is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.

The design of phenylboronic acid-based enzyme inhibitors often focuses on mimicking the transition state of the enzymatic reaction. The tetrahedral boronate species formed upon binding to a catalytic serine residue resembles the tetrahedral intermediate in peptide hydrolysis.[25] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly impact potency and selectivity.[26] For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its interaction with the catalytic serine.

Furthermore, functionalized phenylboronic acids are being explored for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells, opening new avenues for targeted drug delivery and cancer diagnostics.[13][27]

Protecting Groups and Proteomics: Expanding the Toolkit

Beyond their direct applications, phenylboronic acids and their derivatives serve as versatile tools in other areas of chemical biology:

  • Protecting Groups: The reversible formation of boronic esters with diols makes them useful as protecting groups for these functionalities during multi-step organic syntheses.[4][5][28][29][30]

  • Proteomics and Glycomics: Immobilized phenylboronic acids are used for the selective enrichment of glycoproteins and glycopeptides from complex biological samples, facilitating their analysis by mass spectrometry.[31][32][33]

Future Horizons: The Enduring Legacy of Phenylboronic Acids

The journey of functionalized phenylboronic acids is far from over. Ongoing research continues to unveil new synthetic methodologies, expand their applications in catalysis and materials science, and refine their use in medicine and diagnostics. The development of novel boronic acid-based drugs with improved pharmacokinetic properties and the creation of more sophisticated and sensitive biosensors are just two of the exciting frontiers being explored. The simple yet elegant chemistry of the boron-carbon bond, first forged in the 19th century, will undoubtedly continue to inspire innovation and drive scientific discovery for years to come.

References

A Technical Guide to the Theoretical and Computational Investigation of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper presents a comprehensive theoretical and computational framework for the characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid. Given the established roles of both the phenylboronic acid and sulfonamide moieties in medicinal chemistry, this molecule represents a compelling, yet understudied, candidate for targeted drug design. This guide outlines a multi-faceted computational approach, beginning with quantum chemical calculations to define its intrinsic electronic and structural properties. It then details the use of molecular dynamics simulations to understand its behavior in an aqueous environment and culminates with molecular docking studies to predict its potential as an enzyme inhibitor. By integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and molecular docking, this workflow provides a robust, cost-effective strategy to generate actionable data, guiding subsequent experimental validation and accelerating the drug discovery pipeline.

Introduction: Rationale for a Computational Deep Dive

The molecule this compound, with CAS Number 913835-50-4, is a unique chemical entity that combines three critical pharmacophoric features: a phenylboronic acid head, a central sulfonamide linker, and a reactive chloropropyl tail.[1][2] While specific research on this compound is limited, the well-documented activities of its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent.

  • The Phenylboronic Acid (PBA) Moiety: PBAs are renowned for their ability to form reversible covalent bonds with diols.[3][4] This property is the cornerstone of their use as inhibitors of enzymes, particularly serine proteases and β-lactamases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of the enzymatic reaction.[5][6][7] This mechanism has led to the development of clinically relevant drugs and makes the PBA group a highly sought-after warhead in inhibitor design.[3]

  • The Sulfonamide Linker: The sulfonamide group is a classic pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[8][9] Its hydrogen bonding capabilities and stable, synthetically accessible structure make it an ideal linker for orienting the other functional groups within a target's binding site. Computational studies on sulfonamide derivatives have been instrumental in understanding their structure-activity relationships.[10][11]

  • The Chloropropyl Tail: The alkyl halide group introduces a potential for covalent modification of a biological target through nucleophilic substitution, offering a pathway to irreversible inhibition.

A thorough computational investigation is warranted to understand how these three components function in concert. Such studies can predict the molecule's three-dimensional conformation, electronic landscape, dynamic behavior, and binding potential before committing resources to complex synthesis and in vitro screening.

Molecular Structure Overview

The key functional groups of this compound are highlighted below. Understanding their spatial arrangement and electronic properties is the primary goal of the proposed computational workflow.

G cluster_0 This compound cluster_1 Key Functional Groups mol C₉H₁₃BClNO₄S A Phenylboronic Acid (Enzyme Targeting) B Sulfonamide Linker (Structural Scaffold) A->B meta-substitution C Chloropropyl Tail (Potential Covalent Modifier) B->C N-alkylation

Caption: Key pharmacophoric components of the target molecule.

Core Computational Methodologies

A hierarchical computational strategy ensures that insights from foundational calculations inform more complex simulations. The workflow proceeds from the quantum mechanical characterization of a single molecule to its dynamic behavior in solution and its interaction with a protein target.

Quantum Chemical Calculations: Elucidating Intrinsic Properties

Causality: Before modeling the molecule's interaction with other entities, we must first understand its intrinsic properties. Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency for this purpose.[12] It allows us to determine the molecule's most stable 3D geometry, its electronic charge distribution, and the reactivity of different regions. This information is critical for parameterizing classical force fields used in subsequent MD simulations and for understanding its potential for non-covalent and covalent interactions.

Experimental Protocol: DFT Workflow

  • Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Level of Theory: B3LYP functional. This hybrid functional is widely used and validated for organic molecules.

    • Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe molecules containing second-row elements (S, Cl) and provides diffuse functions (++) for describing anionic character and polarization functions (d,p) for accurate geometries.[10][13]

  • Vibrational Frequency Analysis: Calculate vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors.

    • Mulliken Population Analysis: To determine the partial atomic charges on each atom.

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[14]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[10]

Molecular Dynamics (MD) Simulations: Assessing Behavior in Solution

Causality: A molecule's conformation is not static; it is dynamic and heavily influenced by its environment. MD simulations model the atomistic movements of the molecule over time in a simulated physiological environment (i.e., solvated in water with ions).[15] This is crucial for identifying the most populated conformations, understanding the flexibility of the chloropropyl tail, and observing how water molecules interact with the boronic acid and sulfonamide groups. These insights provide a more realistic starting point for docking studies than a single, gas-phase optimized structure.[16]

Experimental Protocol: MD Simulation Workflow

  • System Preparation:

    • Use the DFT-optimized geometry of the ligand as the starting conformation.

    • Generate force field parameters for the ligand using a tool like Antechamber (for AMBER) or CHARMM General Force Field (CGenFF), which uses the quantum-derived electrostatic potentials.

    • Place the parameterized ligand in a cubic box of water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Energy Minimization: Perform a staged energy minimization of the system to remove steric clashes, first holding the ligand fixed and minimizing the solvent, then minimizing the entire system.

  • System Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) over 100 ps while keeping the volume constant. This allows the system to reach the correct temperature.

    • NPT Ensemble (Isothermal-Isobaric): Simulate for an additional 1 ns at constant temperature and pressure (1 atm). This allows the system density to relax to the correct value.

  • Production Run: Once equilibrated, run the production simulation for at least 100 ns.[16] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess conformational stability, solvent accessible surface area (SASA), and radial distribution functions (RDFs) to characterize interactions with water.

Molecular Docking: Predicting Protein-Ligand Interactions

Causality: The ultimate goal for many small molecules in drug discovery is to bind to a protein target. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[8][17] For boronic acids targeting serine enzymes, covalent docking is the most appropriate method.[18][19] It specifically models the formation of the covalent bond between the boron atom and the catalytic serine's hydroxyl oxygen, providing a more accurate prediction of the binding pose and interactions than standard non-covalent docking.[20]

Experimental Protocol: Covalent Docking Workflow

  • Target Selection & Preparation:

    • Select a relevant protein target. For this example, we will use AmpC β-lactamase, a well-characterized serine enzyme for which boronic acid inhibitors are known.[5][20] Obtain a high-resolution crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-factors not essential for binding, adding hydrogen atoms, and assigning protonation states for titratable residues.

  • Ligand Preparation:

    • Use a representative low-energy conformation of this compound obtained from the MD simulation cluster analysis.

    • Assign partial charges and define the rotatable bonds.

  • Covalent Docking Simulation:

    • Define the covalent reaction: a bond formation between the boron atom of the ligand and the OG oxygen of the catalytic serine residue (e.g., Ser64 in AmpC).

    • Define the binding site (grid box) centered on the catalytic serine.

    • Execute the covalent docking algorithm (e.g., using Schrödinger Maestro, MOE, or AutoDock). The software will sample ligand conformations and orientations that satisfy the covalent bond geometry.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses. Evaluate the binding energy (or docking score) to estimate binding affinity.

    • Visualize the predicted binding mode and identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and protein residues.[6]

Integrated Computational Workflow

The synergy between these methodologies is paramount. DFT provides accurate parameters for MD, MD provides realistic conformations for docking, and docking predicts biological activity. This integrated approach is a self-validating system where each step builds upon the last.

Caption: Integrated workflow for the computational analysis of the target molecule.

Expected Outcomes and Data Interpretation

This workflow will generate a rich dataset, providing a holistic view of the molecule's properties. The following tables summarize the expected quantitative data.

Table 1: Predicted Molecular Properties

Property Predicted Value Interpretation
Molecular Formula C₉H₁₃BClNO₄S Confirmed atomic composition.[1]
Molecular Weight 277.53 g/mol Used for experimental preparations.[2]
HOMO-LUMO Gap (eV) Hypothetical: 4.5 - 5.5 A smaller gap suggests higher reactivity.
Dipole Moment (Debye) Hypothetical: 3.0 - 4.5 Indicates overall molecular polarity.

| LogP | Hypothetical: 1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |

Table 2: Hypothetical DFT Results (Selected Parameters)

Parameter Bond/Atoms Predicted Value Significance
Bond Length (Å) B-O(H) ~1.37 Characteristic of sp² hybridized boron.
Bond Length (Å) S-N ~1.65 Key linker bond distance.
Bond Angle (°) O-B-O ~118° Confirms trigonal planar geometry at boron.[21]
Mulliken Charge Boron (B) Hypothetical: +0.6 to +0.8 Highly electrophilic, confirming its role as a Lewis acid.

| Mulliken Charge | Serine O (in adduct) | Hypothetical: -0.5 to -0.7 | Indicates significant charge transfer upon covalent bond formation. |

Table 3: Hypothetical Molecular Docking Results (vs. AmpC β-Lactamase)

Parameter Predicted Value Interpretation
Docking Score (kcal/mol) Hypothetical: -8.0 to -10.0 A strong negative value suggests high binding affinity.
Covalent Adduct B atom bonded to Ser64-OG Confirms the expected inhibitory mechanism.
Key H-Bonds Sulfonamide O ↔ Asn152 Anchors the central part of the inhibitor.
Boronic Acid OH ↔ Tyr150 Stabilizes the tetrahedral intermediate.[6]

| Hydrophobic Contact | Phenyl Ring ↔ Val211 | Contributes to binding affinity. |

Conclusion and Future Perspectives

The proposed theoretical and computational investigation provides a powerful, data-driven foundation for assessing the potential of this compound as a targeted enzyme inhibitor. The workflow outlined in this guide will yield critical insights into its structure, stability, dynamic behavior, and protein-binding capabilities.

The expected results—a stable conformation, a highly electrophilic boron center, and a high-affinity covalent binding mode to a target like AmpC β-lactamase—would strongly justify its chemical synthesis and subsequent in vitro validation. The predicted binding pose would serve as a detailed structural hypothesis, guiding the design of analogs with improved potency and selectivity. This "in silico first" approach de-risks the drug discovery process, prioritizes resources, and ultimately accelerates the translation of promising chemical matter into therapeutic candidates.

References

A Technical Guide to the Purity and Quality Specifications of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chloropropylsulfonamido)phenylboronic acid is a specialized building block of significant interest to researchers and professionals in drug discovery and development. Its unique structural features, combining a phenylboronic acid moiety with a sulfonamide linker bearing a reactive chloropropyl group, make it a versatile intermediate for the synthesis of complex molecular architectures and potential therapeutic agents. The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The purity and quality of this reagent are paramount, as even minute impurities can have a cascading negative impact on reaction yields, introduce unwanted side products that complicate purification, and ultimately compromise the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the critical quality attributes for this compound, outlining robust analytical methodologies for its characterization and defining a comprehensive set of specifications to ensure its suitability for demanding research and development applications.

Core Quality Attributes and Specifications

The quality of this compound is defined by a series of physical and chemical parameters. Each specification is established to ensure the identity, purity, and stability of the material.

Table 1: Purity and Quality Specifications
ParameterSpecificationRationale and Field Insights
Appearance White to off-white solidVisual inspection is the first-line check for significant degradation or gross contamination. Color changes can indicate oxidation or the presence of colored impurities.
Identity Conforms to the structureConfirmatory testing by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to verify the molecular structure and rule out isomers or related compounds.
Purity (by HPLC) ≥ 98.0%A high-purity threshold is critical for use in multi-step syntheses to minimize the accumulation of impurities in downstream products. For pharmaceutical applications, purities exceeding 99.5% are often required.[1]
Water Content (by Karl Fischer) ≤ 0.5%Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. Controlling water content is crucial for maintaining the monomeric form and ensuring accurate weighing and stoichiometry in reactions.[2][3][4]
Residual Solvents Complies with ICH Q3C limitsResidual solvents from the synthesis and purification processes must be controlled as they can be toxic and may interfere with subsequent reactions. Adherence to ICH Q3C guidelines is a standard requirement for pharmaceutical intermediates.[5][6][7][8][9]
Elemental Impurities Complies with ICH Q3D limitsCatalysts (e.g., Palladium from cross-coupling reactions) and other elemental impurities from manufacturing equipment must be within the safe limits defined by ICH Q3D to ensure patient safety in the final drug product.[10][11][12][13][14]
Related Substances (by HPLC) Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 2.0%Control of specific and unspecified impurities is vital. The limits are set to ensure that no single minor component could significantly impact the reaction outcome or the toxicological profile of the final product.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities in this compound requires an examination of its likely synthetic pathway. A plausible route involves the reaction of 3-aminophenylboronic acid with 3-chloropropanesulfonyl chloride.

Potential impurities may include:

  • Starting Materials: Unreacted 3-aminophenylboronic acid and 3-chloropropanesulfonyl chloride.

  • By-products: Hydrolysis products of 3-chloropropanesulfonyl chloride (3-chloropropanesulfonic acid).

  • Oligomers: Boroxines (cyclic anhydrides of the boronic acid), which can form upon dehydration.

  • Process-Related Impurities: Residual solvents and elemental impurities from catalysts and reactors.

The analytical methods described in the following sections are designed to detect and quantify these potential impurities.

Analytical Methodologies: A Self-Validating System

The trustworthiness of the quality assessment of this compound relies on a suite of robust and validated analytical methods. The interplay between these techniques provides a comprehensive and self-validating picture of the material's quality.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is the cornerstone for determining the purity of this compound and quantifying any related substances.[15][16][17] A well-developed reversed-phase HPLC method can separate the main compound from its impurities.

Experimental Protocol: HPLC Purity Determination

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (linear gradient)

    • 31-35 min: 10% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for retaining the moderately polar analyte.

  • The formic acid in the mobile phase helps to suppress the ionization of the boronic acid and sulfonamide groups, leading to better peak shape.

  • A gradient elution is necessary to separate impurities with a wide range of polarities.

  • UV detection at 254 nm is chosen due to the aromatic nature of the compound, which provides strong absorbance at this wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the identity and structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. ¹¹B NMR can also be employed to provide specific information about the boron center.[18][19][20]

Experimental Protocol: ¹H NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Causality Behind Experimental Choices:

  • DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its exchangeable protons (from the B(OH)₂ and NH groups) are readily observed.

  • Running the NMR in d4-methanol can also be an option to break up potential boroxine trimers, although the B-OH and N-H protons will exchange with the solvent.

Karl Fischer Titration for Water Content

The determination of water content is crucial for boronic acids due to their propensity to form boroxines. The Karl Fischer titration method is a highly specific and accurate technique for quantifying water content.[2][3][4]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument: Volumetric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure: a. Standardize the Karl Fischer reagent with a known amount of water or a water standard. b. Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. c. Titrate with the standardized Karl Fischer reagent to the endpoint. d. Calculate the water content based on the titrant volume and the sample weight.

Headspace Gas Chromatography (GC) for Residual Solvents

Residual solvents are common process-related impurities that must be controlled. Headspace GC is the standard technique for their analysis due to its high sensitivity and ability to handle various sample matrices.[6][7][8][9]

Experimental Protocol: Headspace GC Analysis

  • Instrument: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis (e.g., a G43 phase).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

  • GC Parameters:

    • Injector Temperature: 140 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 10 minutes, then ramp to 240 °C at 10 °C/min.

    • Detector Temperature: 250 °C.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

For the determination of trace elemental impurities, particularly residual catalysts like palladium, ICP-MS is the method of choice due to its exceptional sensitivity and specificity, in line with ICH Q3D guidelines.[10][11][12][13][14]

Visualization of Workflows

Diagram 1: Analytical Workflow for Quality Control

Analytical Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Core Purity and Identity cluster_2 Specific Impurity Profiling cluster_3 Final Quality Assessment Sample Sample HPLC HPLC (Purity & Related Substances) Sample->HPLC NMR NMR (Identity & Structure) Sample->NMR Karl_Fischer Karl Fischer (Water Content) Sample->Karl_Fischer Headspace_GC Headspace GC (Residual Solvents) Sample->Headspace_GC ICP_MS ICP-MS (Elemental Impurities) Sample->ICP_MS Appearance Appearance Appearance->Sample CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA Karl_Fischer->CoA Headspace_GC->CoA ICP_MS->CoA

Caption: A typical analytical workflow for the quality control of this compound.

Diagram 2: Relationship of Quality Attributes

Quality Attributes Relationship Purity Purity Identity Identity Purity->Identity influences Stability Stability Purity->Stability impacts Safety Safety Purity->Safety directly affects Identity->Purity confirms Stability->Purity degradation affects Safety->Purity requires high

Caption: The interconnectedness of the core quality attributes for a pharmaceutical intermediate.

Stability and Storage

Boronic acids are known to be sensitive to oxidation and can undergo protodeboronation, especially in the presence of moisture and at elevated temperatures.[10][13] The presence of the electron-withdrawing sulfonamide group in this compound may influence its stability profile.

Recommended Storage Conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Tightly sealed container to protect from moisture and air.

Long-term stability studies should be conducted to establish a re-test date for the material. These studies should monitor the purity, water content, and appearance of the material over time under the recommended storage conditions.

Conclusion

The quality and purity of this compound are critical for its successful application in drug discovery and development. A comprehensive quality control strategy, encompassing a range of analytical techniques, is essential to ensure the material's identity, purity, and stability. The specifications and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the quality of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

Methodological & Application

Application Note & Protocols: High-Efficiency Immobilization of 3-(3-Chloropropylsulfonamido)phenylboronic Acid for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Immobilized Phenylboronic Acids

Phenylboronic acids (PBAs) have emerged as exceptionally versatile ligands in affinity chromatography. Their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols makes them ideal for the targeted capture of a wide array of biomolecules, including glycoproteins, catechols, and nucleic acids. The interaction is pH-dependent; the boronic acid, which is trigonal and uncharged at low pH, becomes tetrahedral and anionic at higher pH, a state that is highly favorable for forming a stable cyclic boronate ester with diols. This pH-mediated binding and elution mechanism allows for a highly specific yet gentle purification strategy.

The molecule 3-(3-Chloropropylsulfonamido)phenylboronic acid is a particularly advantageous ligand for immobilization. It features three key functional domains:

  • The Phenylboronic Acid Moiety: The active site for capturing cis-diol-containing targets.

  • The Sulfonamide Group: This group acts as an electron-withdrawing agent, lowering the pKa of the boronic acid. A lower pKa means the boronic acid becomes activated for diol binding at a more neutral pH, which is often crucial for maintaining the stability and integrity of sensitive protein targets.

  • The Chloropropyl Linker: A terminal alkyl chloride that serves as a stable and efficient anchor for covalent attachment to nucleophilic surfaces, such as amine-functionalized solid supports.

This guide will focus on leveraging the chloropropyl group for straightforward immobilization onto common chromatography resins.

Principle of Immobilization: Nucleophilic Substitution

The primary strategy for immobilizing this compound involves a classic bimolecular nucleophilic substitution (SN2) reaction. The terminal chlorine atom on the propyl chain is an electrophilic center, while the primary amines on a functionalized solid support are nucleophilic.

The workflow involves activating a solid support to present primary amine groups, followed by incubation with the boronic acid ligand under conditions that promote the SN2 reaction.

G cluster_workflow Immobilization Workflow Support Amine-Functionalized Solid Support (e.g., Agarose, Magnetic Beads) Incubation Covalent Coupling (Incubation with shaking) pH 9-10, 25-37°C, 16-24h Support->Incubation Ligand 3-(3-Chloropropylsulfonamido) phenylboronic acid (in coupling buffer) Ligand->Incubation Wash Washing Steps (Remove unbound ligand) Incubation->Wash Block Blocking (Quench unreacted amines) Wash->Block Final Final Product: PBA-Functionalized Support Block->Final

Figure 1: General workflow for the immobilization of the boronic acid ligand onto an amine-functionalized solid support.

The choice of solid support is critical and depends on the intended application. The table below compares common options.

Solid Support Advantages Disadvantages Typical Applications
Agarose Beads High porosity, excellent for biomolecules; Low non-specific binding; Good for gravity flow & FPLC.Mechanically less stable under high pressure.Protein purification, immunoprecipitation.
Magnetic Beads Rapid separation using a magnet; Easy to wash and handle; Scalable.Lower surface area/capacity than porous resins.High-throughput screening, diagnostics.
Silica (Porous) High mechanical strength; Stable to organic solvents; High surface area.Can exhibit non-specific binding; Si-O-Si bonds can be unstable at high pH.High-performance liquid chromatography (HPLC).

Detailed Protocol: Immobilization on Amine-Functionalized Agarose Beads

This protocol describes the coupling of this compound to a pre-activated, amine-functionalized agarose resin (e.g., NHS-activated Sepharose followed by reaction with ethylenediamine).

3.1 Materials

  • Amine-functionalized agarose beads (e.g., AminoLink™ Plus Coupling Resin)

  • This compound

  • Coupling Buffer: 0.1 M sodium carbonate buffer, pH 9.5

  • Solvent: N,N-Dimethylformamide (DMF)

  • Wash Buffer A: 1 M NaCl

  • Wash Buffer B: 0.1 M Tris-HCl, pH 7.5

  • Blocking Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

  • Spin columns or filtration unit

3.2 Experimental Procedure

  • Resin Preparation:

    • Dispense 2 mL of the 50% amine-functionalized agarose resin slurry into a spin column. This corresponds to 1 mL of settled resin bed volume.

    • Centrifuge to remove the storage buffer. Equilibrate the resin by washing with 3 x 5 mL of Coupling Buffer.

  • Ligand Solution Preparation:

    • Dissolve 20-40 mg of this compound in 1 mL of DMF. The sulfonamide group enhances aqueous solubility, but DMF ensures complete dissolution before dilution.

    • Slowly add the DMF solution to 4 mL of the cold (4°C) Coupling Buffer. Mix immediately to prevent precipitation. The final volume is 5 mL, yielding a ligand concentration of 4-8 mg/mL.

  • Covalent Coupling Reaction:

    • Add the 5 mL of ligand solution to the 1 mL of equilibrated resin.

    • Seal the column and incubate on a rotary shaker or end-over-end mixer for 16-24 hours at 25°C. The elevated pH deprotonates the surface amines, increasing their nucleophilicity to attack the alkyl chloride linker.

    Figure 2: Reaction scheme for the covalent attachment of the ligand to an amine-functionalized support via nucleophilic substitution.

  • Washing and Blocking:

    • After incubation, centrifuge the resin and discard the supernatant. This supernatant can be saved to quantify unbound ligand.

    • Wash the resin sequentially with:

      • 3 x 5 mL of Coupling Buffer

      • 3 x 5 mL of Wash Buffer A (1 M NaCl)

      • 3 x 5 mL of Wash Buffer B (0.1 M Tris-HCl)

    • To block any remaining active amine sites and prevent non-specific binding, add 5 mL of Blocking Solution and incubate for 4 hours at room temperature.

    • Wash the resin thoroughly with 5 x 5 mL of Wash Buffer A.

  • Final Equilibration and Storage:

    • Equilibrate the final resin with 3 x 5 mL of the desired binding buffer (e.g., PBS, pH 7.4).

    • Resuspend the resin as a 50% slurry in Storage Buffer and store at 4°C.

Characterization of the Immobilized Support

It is essential to verify the success of the immobilization.

4.1 Quantification of Ligand Density A common method is to determine the amount of ligand offered versus the amount recovered in the supernatant and wash fractions.

  • Measure the absorbance of the initial ligand solution at a predetermined wavelength (e.g., 280 nm).

  • Combine the supernatant and all wash fractions from Step 4.1.

  • Measure the absorbance of the combined unbound fraction.

  • Calculate the ligand density using the following formula:

    Ligand Density (μmol/mL resin) = [(Abs_initial - Abs_unbound) / ε] * V_total / V_resin

    Where ε is the molar extinction coefficient of the ligand, V_total is the total volume of the reaction, and V_resin is the settled volume of the resin.

4.2 Functional Assay: Glycoprotein Binding Capacity A functional assay confirms that the immobilized ligand is active and accessible.

  • Pack the prepared resin into a chromatography column.

  • Prepare a solution of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) in a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Load the HRP solution onto the column.

  • Wash with 10-15 column volumes of binding buffer to remove unbound protein.

  • Elute the bound HRP using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) or a buffer containing a competing diol like sorbitol (e.g., 1 M sorbitol in binding buffer).

  • Quantify the amount of eluted protein using a standard protein assay (e.g., Bradford or BCA). The dynamic binding capacity is typically reported in mg of protein per mL of resin.

Application: Selective Capture of Glycated Hemoglobin (HbA1c)

Immobilized PBAs are widely used in diagnostics for the separation of glycated hemoglobin (HbA1c) from non-glycated hemoglobin, a key marker for monitoring diabetes. The glucose moiety on HbA1c contains the necessary cis-diol for binding.

Protocol Outline:

  • Sample Preparation: Lyse whole blood samples and dilute in a binding buffer (e.g., 50 mM MES, pH 6.5).

  • Binding: Apply the lysate to a column packed with the PBA-agarose resin. The sulfonamide-PBA's lower pKa allows for efficient binding even at slightly acidic pH.

  • Wash: Wash the column with binding buffer to remove the vast majority of non-glycated hemoglobin and other proteins.

  • Elution: Elute the bound HbA1c fraction with a high-concentration sorbitol or low-pH buffer.

  • Quantification: Determine the percentage of HbA1c relative to total hemoglobin using absorbance measurements.

Conclusion and Best Practices

The immobilization of this compound via its chloropropyl linker provides a robust and straightforward method for creating high-performance affinity media. The electron-withdrawing sulfonamide group is a key feature, enabling effective binding at physiologically relevant pH values. For optimal results, researchers should ensure the complete dissolution of the ligand before coupling, use a sufficiently high pH to activate the support's amine groups, and thoroughly block unreacted sites to minimize non-specific interactions. The resulting affinity support is a powerful tool for the purification and analysis of a wide range of important biomolecules.

3-(3-Chloropropylsulfonamido)phenylboronic acid for selective capture of glycoproteins and cis-diol molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-(3-Chloropropylsulfonamido)phenylboronic Acid for the Selective Capture of Glycoproteins and cis-Diol Molecules

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (CPSA) in affinity-based separation. We move beyond simple instructions to explain the underlying chemical principles and strategic considerations that ensure robust and reproducible results in the selective capture of glycoproteins and other cis-diol-containing biomolecules.

Introduction: The Power of Boronate Affinity Chromatography

The study of glycoproteins is fundamental to understanding a vast array of biological processes, from cell signaling and immune responses to disease pathogenesis. However, the analysis of glycoproteins, particularly those of low abundance, is often hampered by the overwhelming presence of non-glycosylated proteins in complex biological matrices like serum or cell lysates.[1][2]

Boronate affinity chromatography (BAC) emerges as a powerful and versatile tool to address this challenge.[3][4] It operates on the principle of a specific, reversible covalent interaction between boronic acid ligands and the cis-1,2- or 1,3-diol groups present in the saccharide moieties of glycoproteins.[5][6][7] This interaction allows for the selective capture of a broad spectrum of glycoproteins, a significant advantage over methods like lectin affinity, which are specific to certain glycan structures.[8]

This guide focuses specifically on this compound (CPSA), an advanced boronic acid ligand designed for superior performance. The key innovations of this molecule are twofold:

  • The Sulfonamido Group: This electron-withdrawing group significantly lowers the pKa of the boronic acid. This is a critical feature, as it enables strong binding at or near physiological pH (7.0-8.0), overcoming the limitation of simpler arylboronic acids that require highly alkaline conditions (pH > 8.5) for efficient interaction.[9][10]

  • The Chloropropyl Group: This reactive handle provides a stable and efficient means of covalently immobilizing the ligand onto a variety of chromatography supports, such as agarose beads, magnetic particles, or silica.[11]

The Underlying Chemistry: pH-Controlled Covalent Interaction

The efficacy of CPSA relies on a pH-dependent equilibrium between its trigonal planar form and a tetrahedral boronate anion.[3][7] Only the tetrahedral form is highly reactive towards cis-diols.

  • Binding (Neutral to Alkaline pH): At a pH at or above the boronic acid's pKa, the boron atom readily accepts a hydroxyl group from the aqueous buffer, transitioning from an sp²-hybridized trigonal state to a more reactive sp³-hybridized tetrahedral boronate anion. This anion then rapidly forms a stable, five- or six-membered cyclic ester with available cis-diol groups on the target molecule.[3][12]

  • Release (Acidic pH): When the pH is lowered, the equilibrium shifts back. The boronate ester is hydrolyzed, the boron atom reverts to its less reactive trigonal form, and the captured glycoprotein or cis-diol molecule is released from the affinity support.[3][4]

Caption: pH-dependent reversible covalent interaction of CPSA with cis-diols.

Protocol I: Preparing CPSA-Functionalized Affinity Resin

For laboratories wishing to create custom affinity media, CPSA can be readily coupled to supports containing primary amines (e.g., amine-functionalized agarose or magnetic beads). The chloropropyl group reacts via nucleophilic substitution to form a stable secondary amine linkage.

Resin_Preparation_Workflow start Start: Amine-Functionalized Support (e.g., Agarose) wash1 1. Wash Support with coupling buffer (e.g., Carbonate, pH 9-10) start->wash1 dissolve 2. Dissolve CPSA in organic solvent (e.g., DMF, DMSO) wash1->dissolve react 3. React Support with CPSA (e.g., overnight, room temp) dissolve->react wash2 4. Wash Extensively (Coupling buffer, water, ethanol) to remove unreacted CPSA react->wash2 block 5. Block Unreacted Sites (e.g., with ethanolamine) wash2->block wash3 6. Final Wash & Equilibration (e.g., with Binding Buffer) block->wash3 end End: CPSA-Functionalized Resin Ready for Use wash3->end

Caption: Workflow for covalent immobilization of CPSA onto an amine-support.

Application Protocol: Selective Enrichment of Glycoproteins

This protocol details the use of CPSA-functionalized resin to isolate glycoproteins from a complex biological sample, such as human serum or a cell lysate, for downstream analysis (e.g., SDS-PAGE, Western Blot, or Mass Spectrometry).

Materials & Buffers
Reagent/MaterialPurposeTypical Formulation
CPSA-Resin Affinity MatrixSlurry (e.g., 50% in storage buffer)
Binding/Wash Buffer Promotes binding and washes away non-specific proteins50 mM HEPES or Ammonium Bicarbonate, 150 mM NaCl, pH 8.0-8.5[8]
Elution Buffer A (Acidic) Releases bound glycoproteins100 mM Glycine-HCl or 0.1 M Acetic Acid, pH 2.5-3.0
Elution Buffer B (Competitive) Releases bound glycoproteins under neutral pHBinding Buffer + 200 mM Sorbitol[1][13][14]
Sample Biological Sourcee.g., 100 µg total protein from serum or cell lysate
Equipment ---Spin columns, microcentrifuge, magnetic rack (for magnetic beads)

Note: Avoid Tris-based buffers as the amine can interfere with the boronate chemistry.[13][14]

Step-by-Step Methodology

Glycoprotein_Enrichment_Workflow cluster_prep 1. Resin Preparation cluster_bind 2. Binding cluster_wash 3. Washing cluster_elute 4. Elution cluster_analysis 5. Downstream Analysis prep1 Add CPSA-resin slurry to spin column prep2 Equilibrate resin with 3x washes of Binding Buffer prep1->prep2 bind1 Dilute protein sample in Binding Buffer bind2 Add sample to equilibrated resin. Incubate with end-over-end rotation (e.g., 30 min) bind1->bind2 wash1 Centrifuge and discard flow-through (Non-bound fraction) bind2->wash1 wash2 Wash resin 3-5 times with Binding/Wash Buffer wash1->wash2 elute1 Add Elution Buffer (Acidic or Competitive) wash2->elute1 elute2 Incubate (5-10 min), then centrifuge to collect eluate (Enriched Glycoproteins) elute1->elute2 analysis Neutralize (if acidic elution). Analyze by SDS-PAGE, Western Blot, or MS elute2->analysis

References

Application Notes & Protocols: 3-(3-Chloropropylsulfonamido)phenylboronic acid for Advanced Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a comprehensive guide to the application of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a versatile and powerful tool in the field of carbohydrate recognition. Boronic acids have long been recognized for their unique ability to reversibly bind with cis-1,2- and -1,3-diols, a structural motif abundant in carbohydrates.[1] However, the practical application of simple phenylboronic acids in biological systems is often hampered by their high pKa (~8.8), which necessitates alkaline conditions for efficient binding.[2]

The subject of this guide, this compound, represents a significant advancement. Its design incorporates two key functional modifications that overcome previous limitations: an electron-withdrawing sulfonamide group and a reactive chloropropyl tether. The sulfonamide group lowers the boronic acid's pKa to a physiologically relevant range (pKa ≈ 7.1-7.4), enabling robust carbohydrate binding at neutral pH.[2][3] The chloropropyl group provides a reactive handle for covalent immobilization, allowing this recognition element to be integrated into a wide array of sensing platforms, from surface-based electrochemical sensors to bespoke fluorescent probes.

This guide moves beyond simple descriptions, explaining the fundamental principles and causal relationships behind the protocols. It is designed to empower researchers to not only apply these methods but also to innovate upon them.

Part 1: Molecular Profile and Principle of Operation

Key Structural Features

This compound (C₉H₁₃BClNO₄S) is not a standalone sensor but a sophisticated building block.[4] Its utility is derived from the synergy of its three core components:

  • Phenylboronic Acid Moiety: This is the primary recognition element. As a Lewis acid, the boron atom can reversibly form stable cyclic boronate esters with the cis-diol groups of carbohydrates.[5]

  • Sulfonamide Linker (-SO₂NH-): This is the key to physiological applicability. As a potent electron-withdrawing group, it lowers the electron density of the phenyl ring, stabilizing the anionic tetrahedral form of the boronic acid. This stabilization effect significantly lowers the pKa of the boronic acid from ~8.8 to the 7.1-7.4 range, which is crucial for effective diol binding in neutral buffers (e.g., PBS at pH 7.4).[2]

  • 3-Chloropropyl Group (-CH₂CH₂CH₂Cl): This terminal alkyl chloride serves as a versatile reactive handle. It allows for the covalent attachment of the molecule to a wide range of substrates (e.g., surfaces, polymers, nanoparticles) or reporter molecules (e.g., fluorophores) through nucleophilic substitution reactions, typically with amine or thiol groups.

Mechanism of Carbohydrate Recognition

The sensing mechanism is rooted in a pH-dependent equilibrium. The boronic acid exists in two forms: a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[6] The tetrahedral form is more Lewis acidic and binds much more strongly with diols.

The binding of a carbohydrate shifts this equilibrium towards the tetrahedral boronate ester complex, resulting in a decrease in the apparent pKa of the system.[2] This formation of a covalent complex is the fundamental event that is transduced into a measurable signal.

G Trigonal Boronic Acid (sp2) Trigonal Boronic Acid (sp2) Tetrahedral Boronate (sp3) Tetrahedral Boronate (sp3) Trigonal Boronic Acid (sp2)->Tetrahedral Boronate (sp3) Trigonal Boronate Ester Trigonal Boronate Ester Trigonal Boronic Acid (sp2)->Trigonal Boronate Ester + Diol (Carbohydrate) Tetrahedral Boronate Ester Tetrahedral Boronate Ester Tetrahedral Boronate (sp3)->Tetrahedral Boronate Ester + Diol (Carbohydrate) Trigonal Boronate Ester->Tetrahedral Boronate Ester + OH- caption Figure 1. pH-dependent equilibrium of boronic acid and its interaction with a diol-containing carbohydrate.

Caption: Figure 1. pH-dependent equilibrium of boronic acid and its interaction with a diol-containing carbohydrate.

Part 2: Application I - Development of Surface-Based Electrochemical Sensors

The chloropropyl group is ideal for grafting the boronic acid onto conductive surfaces to create reusable electrochemical sensors. The principle involves measuring changes in the electrochemical properties of the surface (e.g., impedance) as non-conductive carbohydrate molecules bind and alter the local environment at the electrode-solution interface.

Workflow for Sensor Fabrication and Use

G A 1. Surface Preparation (e.g., Gold Electrode Cleaning) B 2. Amine Functionalization (e.g., Self-Assembled Monolayer of Cysteamine) A->B C 3. Covalent Immobilization Reaction of amine surface with this compound B->C D 4. Baseline Measurement Electrochemical Impedance Spectroscopy (EIS) in Ferri/Ferrocyanide solution C->D E 5. Carbohydrate Incubation Introduce sample solution to the sensor surface D->E F 6. Final Measurement Record change in charge-transfer resistance (Rct) via EIS E->F caption Figure 2. Workflow for creating and using an electrochemical carbohydrate sensor.

Caption: Figure 2. Workflow for creating and using an electrochemical carbohydrate sensor.

Protocol: Fabrication of an Amine-Functionalized Surface and Immobilization

Rationale: This protocol creates a robust, covalently attached monolayer of the boronic acid on a gold surface. Gold is chosen for its conductivity and well-established thiol-based self-assembled monolayer (SAM) chemistry. Cysteamine provides a terminal primary amine, a strong nucleophile for reacting with the chloropropyl group.

Materials:

  • Gold electrode (or gold-coated substrate)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Ethanol (absolute)

  • Cysteamine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Electrode Cleaning: Immerse the gold electrode in Piranha solution for 60 seconds to remove organic residues. (CAUSALITY: Piranha solution is a powerful oxidizing agent that ensures a pristine gold surface, which is critical for the formation of a well-ordered SAM). Rinse thoroughly with deionized water and then ethanol. Dry under a stream of nitrogen.

  • Amine Functionalization: Immediately immerse the clean electrode in a 10 mM solution of cysteamine in absolute ethanol for 12-18 hours at room temperature. This forms a self-assembled monolayer with terminal amine groups.

  • Rinsing: Rinse the electrode with ethanol to remove non-chemisorbed cysteamine, then dry with nitrogen.

  • Covalent Immobilization: a. Prepare a 5 mM solution of this compound in anhydrous DMF. b. Add 1.5 equivalents of a non-nucleophilic base, such as Triethylamine (TEA). (CAUSALITY: The base scavenges the HCl produced during the nucleophilic substitution reaction, driving the reaction to completion). c. Immerse the amine-functionalized electrode in this solution and allow it to react for 4-6 hours at 50-60°C. d. After reaction, rinse the electrode sequentially with DMF, ethanol, and deionized water to remove unreacted material. Dry with nitrogen. The sensor is now ready for use.

Protocol: Electrochemical Detection of Carbohydrates

Rationale: Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for probing surface-binding events. A ferri/ferrocyanide redox couple is used as a solution-phase probe. When carbohydrates bind to the immobilized boronic acid, the insulating sugar layer hinders the ability of the redox probe to access the electrode surface, leading to an increase in the charge-transfer resistance (Rct), which can be precisely measured.

Materials:

  • Fabricated boronic acid sensor electrode

  • Potentiostat with EIS capability

  • Electrochemical cell with a standard three-electrode setup (working, counter, reference)

  • PBS (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl

  • Carbohydrate stock solutions (e.g., D-Glucose, D-Fructose) in PBS

Procedure:

  • Setup: Assemble the three-electrode cell with the fabricated sensor as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Baseline Measurement: Fill the cell with the ferri/ferrocyanide PBS solution. Record a baseline EIS spectrum (Nyquist plot) over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.

  • Carbohydrate Addition: Add a known concentration of the target carbohydrate to the cell. Allow the solution to incubate with the electrode for 15-20 minutes to ensure binding equilibrium is reached.

  • Measurement: Record a new EIS spectrum.

  • Data Analysis: a. Fit the resulting Nyquist plots to an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge-transfer resistance (Rct) value for each carbohydrate concentration. b. Plot the change in Rct (ΔRct = Rct,final - Rct,baseline) against the carbohydrate concentration to generate a calibration curve.

Part 3: Application II - Synthesis and Use of Fluorescent Probes

By conjugating this compound to a fluorophore, one can create a soluble sensor where carbohydrate binding modulates the fluorescence output. This is often due to changes in the electronic environment of the fluorophore, such as through Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.[7]

Protocol: Conjugation to an Amine-Containing Fluorophore

Rationale: This protocol describes a general method to link the boronic acid building block to a fluorophore (e.g., an N-Boc-ethylenediamine derivative of coumarin or fluorescein) that has a free primary amine after deprotection. The reaction is a standard nucleophilic substitution.

Materials:

  • Amine-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)

  • This compound

  • Anhydrous DMF

  • Potassium Iodide (KI) - catalytic amount

  • Potassium Carbonate (K₂CO₃) or another suitable base

Procedure:

  • Dissolution: Dissolve 1 equivalent of the amine-functionalized fluorophore and 1.2 equivalents of this compound in anhydrous DMF.

  • Addition of Reagents: Add 2-3 equivalents of K₂CO₃ and a catalytic amount of KI. (CAUSALITY: KI acts as a catalyst via the Finkelstein reaction; the in-situ formation of the more reactive alkyl iodide accelerates the substitution reaction with the amine).

  • Reaction: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter to remove inorganic salts, and remove the DMF under reduced pressure. Purify the crude product using column chromatography (silica gel) or preparative HPLC to obtain the pure fluorescent boronic acid probe.

Protocol: Determination of Binding Affinity (Ka) by Fluorescence Titration

Rationale: This protocol quantifies the strength of the interaction between the synthesized fluorescent probe and a carbohydrate. By systematically adding the carbohydrate (quencher or enhancer) to a fixed concentration of the probe, the change in fluorescence intensity can be monitored. This data is then fitted to a binding isotherm to calculate the association constant (Ka) or dissociation constant (Kd).

Materials:

  • Purified fluorescent boronic acid probe

  • High-purity carbohydrates (D-Glucose, D-Fructose, D-Galactose, etc.)

  • PBS (100 mM, pH 7.4)

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solution of the carbohydrate (e.g., 1 M in PBS)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare Probe Solution: Prepare a working solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the PBS buffer. The final concentration of DMSO should be kept minimal (<1%) to not disrupt the binding equilibrium.

  • Prepare Carbohydrate Dilutions: Create a series of carbohydrate solutions in PBS, ranging from concentrations well below to well above the expected dissociation constant.

  • Titration: a. To the wells of the 96-well plate, add the probe solution. b. Add increasing volumes of the carbohydrate stock solutions to achieve the desired final concentrations. Ensure the total volume in each well is constant by adding buffer. Include a control well with only the probe solution (zero carbohydrate). c. Mix gently and incubate at a constant temperature (e.g., 25°C) for 15-30 minutes to reach equilibrium.[8]

  • Measurement: Measure the fluorescence intensity at the predetermined excitation and emission maxima for the probe.

  • Data Analysis: a. Correct for any background fluorescence from the buffer. b. Plot the change in fluorescence intensity (ΔF = |F - F₀|) against the carbohydrate concentration. c. Fit the data using non-linear regression to a one-site binding model (e.g., the Benesi-Hildebrand equation or a direct hyperbolic fit) to determine the association constant (Ka).

Part 4: Data Interpretation and Expected Results

The binding affinity of boronic acids to carbohydrates is dependent on the structure of the sugar. Furanose forms of sugars, which present syn-periplanar diols, generally bind more strongly than pyranose forms.[8] Consequently, fructose typically shows the highest affinity.

Representative Binding Affinities

The following table provides representative association constants (Ka) for various arylboronic acids with common monosaccharides at physiological pH. While the exact values for a probe derived from this compound will vary based on the final construct, the relative trends are expected to be similar.

CarbohydrateTypical Ka Range (M⁻¹)Rationale for Affinity
D-Fructose 1000 - 3000High proportion of furanose tautomers with favorable cis-diols.[9]
D-Galactose 50 - 200Contains the C4-C5 cis-diol in its pyranose form.
D-Mannose 30 - 150Contains C2-C3 cis-diol in its pyranose form.
D-Glucose 10 - 50Low proportion of furanose form; pyranose form lacks easily accessible cis-diols.[8][9]

Data compiled from studies on various functionalized arylboronic acids and is intended for illustrative purposes.[6][8][9]

References

Application Notes and Protocols for the Development of Fluorescent Probes with 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the design, synthesis, characterization, and application of novel fluorescent probes utilizing 3-(3-Chloropropylsulfonamido)phenylboronic acid as a key structural and functional component. We will explore the unique chemical properties of this building block and delineate its potential in creating sensitive and selective probes for bioimaging. Detailed, field-tested protocols are provided to enable researchers to replicate and adapt these methodologies for their specific research needs.

Introduction: The Rationale for Boronic Acid and Sulfonamide Moieties in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and biomedical research, offering high sensitivity and spatiotemporal resolution for visualizing biological processes in living systems.[][2][3] A typical fluorescent probe consists of a fluorophore, a linker, and a recognition motif that selectively interacts with the analyte of interest.[][4] The strategic selection of each component is critical for the development of a successful probe.

The Power of Boronic Acids: Boronic acids have emerged as versatile recognition motifs in fluorescent sensor design.[5][6][7] Their ability to reversibly bind with 1,2- or 1,3-diols makes them excellent candidates for detecting carbohydrates.[5][6][7] Furthermore, the boronic acid group can act as an electron-withdrawing group, influencing the photophysical properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).[2][8] This property is particularly useful in designing "turn-on" or ratiometric probes where the interaction with an analyte modulates the fluorescence output.[8] Notably, boronic acid-based probes have been successfully developed for the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[9][10][11]

The Role of the Sulfonamide Group: The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. Its inclusion in a fluorescent probe can enhance water solubility, cell permeability, and bioavailability.[12][13] Moreover, the sulfonamide linkage provides a stable and synthetically accessible connection point for tethering the boronic acid recognition unit to a fluorophore. The physicochemical properties of the sulfonamide can also be tuned to influence the overall characteristics of the probe.

Introducing this compound: This specific building block offers a unique combination of features:

  • A Phenylboronic Acid Moiety: For analyte recognition, particularly for species like H₂O₂.

  • A Sulfonamide Linker: To connect to a fluorophore and potentially enhance biocompatibility.

  • A Chloropropyl Group: This reactive handle provides a site for further chemical modification, allowing for the attachment of targeting ligands or other functional groups to direct the probe to specific subcellular locations.[3]

This guide will focus on the development of a hypothetical fluorescent probe, "Sulfona-Boro-Fluor 1" (SBF-1) , using this compound as the cornerstone of its design for the detection of H₂O₂.

Probe Design and Mechanism of Action

The design of SBF-1 is predicated on a "turn-on" fluorescence mechanism triggered by H₂O₂.

SBF1_Mechanism cluster_0 SBF-1 (Non-fluorescent) cluster_1 SBF-1 + H₂O₂ (Fluorescent) SBF-1 Fluorophore-Sulfonamide-Phenylboronic Acid QuenchedState Fluorescence Quenching (PeT) SBF-1->QuenchedState e- transfer SBF-1_H2O2 Fluorophore-Sulfonamide-Phenol SBF-1->SBF-1_H2O2 Oxidation FluorescentState Fluorescence Emission SBF-1_H2O2->FluorescentState Light Emission H2O2 H₂O₂ H2O2->SBF-1

In its native state, the boronic acid group of SBF-1 acts as an electron-withdrawing moiety, quenching the fluorescence of the attached fluorophore via a Photoinduced Electron Transfer (PeT) mechanism. Upon reaction with H₂O₂, the boronic acid is oxidized to a phenol. This transformation eliminates the PeT pathway, restoring the fluorescence of the fluorophore and resulting in a "turn-on" signal.[9][10]

Experimental Protocols

Synthesis of SBF-1

This protocol describes a general two-step synthesis for conjugating this compound with an amine-functionalized fluorophore. For this example, we will use a generic "Amino-Fluorophore".

Synthesis_Workflow Start Starting Materials: 3-Aminophenylboronic acid 3-Chloropropanesulfonyl chloride Amino-Fluorophore Step1 Step 1: Synthesis of This compound Start->Step1 Purification1 Purification by Column Chromatography Step1->Purification1 Step2 Step 2: Conjugation with Amino-Fluorophore Purification1->Step2 Purification2 Purification by Preparative HPLC Step2->Purification2 Characterization Characterization: ¹H NMR, ¹³C NMR, HRMS Purification2->Characterization End Final Product: SBF-1 Characterization->End

Step 1: Synthesis of this compound

  • Materials:

    • 3-Aminophenylboronic acid hydrochloride

    • 3-Chloropropanesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3-aminophenylboronic acid hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine (2.5 eq) dropwise to the solution.

    • In a separate flask, dissolve 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Add the 3-chloropropanesulfonyl chloride solution dropwise to the 3-aminophenylboronic acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Step 2: Conjugation with an Amino-Fluorophore to Yield SBF-1

  • Materials:

    • This compound (from Step 1)

    • Amino-Fluorophore (e.g., a derivative of fluorescein, rhodamine, or BODIPY)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • N,N-Dimethylformamide (DMF), anhydrous

    • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Dissolve the Amino-Fluorophore (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add K₂CO₃ (3.0 eq) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product, SBF-1, by preparative HPLC.

Characterization of SBF-1
  • Structural Confirmation:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of SBF-1.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

  • Spectroscopic Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λₘₐₓ).

    • Fluorescence Spectroscopy: To determine the excitation and emission spectra, and the quantum yield.[14] The quantum yield should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Parameter Expected Value for SBF-1 (Hypothetical) Method of Determination
Molecular Weight Dependent on the chosen fluorophoreHRMS
Purity >95%HPLC
Absorption Maximum (λₘₐₓ) Dependent on the fluorophoreUV-Vis Spectroscopy
Emission Maximum (λₑₘ) Dependent on the fluorophoreFluorescence Spectroscopy
Molar Extinction Coefficient (ε) High (typically > 50,000 M⁻¹cm⁻¹)UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ) - before H₂O₂ Low (<0.05)Comparative method
Fluorescence Quantum Yield (Φ) - after H₂O₂ High (>0.5)Comparative method
In Vitro Evaluation of SBF-1
  • Selectivity and Specificity:

    • Prepare a stock solution of SBF-1 in DMSO and dilute to a working concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • In separate cuvettes or a 96-well plate, add various reactive oxygen species (ROS) and reactive nitrogen species (RNS) at biologically relevant concentrations (e.g., H₂O₂, O₂⁻, •OH, NO, ONOO⁻).

    • Add SBF-1 to each well and incubate for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • A significant increase in fluorescence should only be observed in the presence of H₂O₂.

  • Dose-Response and Limit of Detection (LOD):

    • Prepare a series of H₂O₂ solutions of varying concentrations in buffer.

    • Add SBF-1 to each solution and incubate.

    • Measure the fluorescence intensity.

    • Plot the fluorescence intensity versus the H₂O₂ concentration to generate a dose-response curve.

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3:1).

Application in Live Cell Imaging
  • Cell Culture and Staining:

    • Culture cells (e.g., HeLa, MCF-7) on glass-bottom dishes suitable for microscopy.

    • Prepare a working solution of SBF-1 in cell culture medium (e.g., 5-10 µM).

    • Wash the cells with PBS.

    • Incubate the cells with the SBF-1 solution for 30-60 minutes at 37 °C.

    • Wash the cells with PBS to remove excess probe.

  • Imaging of Endogenous or Exogenous H₂O₂:

    • To image exogenous H₂O₂, treat the SBF-1-loaded cells with a known concentration of H₂O₂ for a short period (e.g., 15-30 minutes).

    • To stimulate endogenous H₂O₂ production, treat the cells with an appropriate stimulus (e.g., phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS)).

    • Image the cells using a confocal fluorescence microscope with the appropriate laser line for excitation and emission filter set.

    • A significant increase in intracellular fluorescence should be observed upon H₂O₂ stimulation.

  • Cytotoxicity Assay:

    • Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to ensure that SBF-1 is not toxic to the cells at the working concentrations used for imaging.

Troubleshooting and Best Practices

  • Low Synthesis Yield: Ensure all reagents are pure and solvents are anhydrous. Optimize reaction times and temperatures.

  • Poor Probe Solubility: The sulfonamide group should aid solubility, but if issues persist, further chemical modifications, such as the incorporation of polyethylene glycol (PEG) chains, may be necessary.

  • High Background Fluorescence: Ensure complete removal of any unreacted fluorescent starting materials through rigorous purification.

  • Low Signal in Cells: Optimize probe concentration and incubation time. Ensure the probe is cell-permeable.

  • Photobleaching: Use an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, minimize laser exposure time and intensity.

Conclusion

The strategic use of this compound offers a promising avenue for the development of novel fluorescent probes. The combination of a boronic acid recognition site, a sulfonamide linker, and a reactive chloropropyl handle provides a versatile platform for creating probes with tailored properties for specific biological applications. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this and related building blocks in the exciting field of fluorescent probe development.

References

Application Note: 3-(3-Chloropropylsulfonamido)phenylboronic acid as a Versatile Crosslinking Agent for Stimuli-Responsive Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 3-(3-Chloropropylsulfonamido)phenylboronic acid (CPSA-PBA) as a sophisticated crosslinking agent for the formulation of advanced, stimuli-responsive hydrogels. We delve into the unique dual-functionality of this molecule, leveraging the well-established diol-binding capacity of the phenylboronic acid (PBA) moiety for dynamic, reversible crosslinking, and the reactive chloropropyl group for secondary, covalent network formation. This document is intended for researchers, scientists, and drug development professionals engaged in the design of intelligent biomaterials for applications such as controlled drug delivery, tissue engineering, and biosensing. We present the underlying chemical principles, step-by-step synthesis protocols, and detailed characterization methodologies to enable the successful implementation of CPSA-PBA in your research.

Introduction: The Rationale for a Dual-Functionality Crosslinker

Hydrogels, three-dimensionally crosslinked networks of hydrophilic polymers, have emerged as critical materials in the biomedical field due to their high water content and biocompatibility, which mimic the native extracellular matrix.[1][2] The functionality and responsiveness of these materials are largely dictated by the nature of the crosslinking agent. Phenylboronic acid (PBA) has garnered significant attention for its ability to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, such as sugars and glycoproteins.[3][4][5] This interaction is exquisitely sensitive to pH and the concentration of diols, making PBA-containing hydrogels ideal candidates for "smart" systems that can respond to physiological cues.[6][7]

This compound (CPSA-PBA) introduces a compelling evolution in the design of PBA-based hydrogels. The molecule's architecture offers two distinct functionalities:

  • The Phenylboronic Acid Moiety: This group facilitates the primary, dynamic crosslinking with diol-containing polymers like polyvinyl alcohol (PVA), leading to the formation of hydrogels with inherent self-healing and injectable properties.[8][9][10] The sulfonamido group, being electron-withdrawing, is anticipated to lower the pKa of the boronic acid, making the diol interaction more favorable at or near physiological pH.[11][12]

  • The 3-Chloropropyl Group: This terminal alkyl chloride provides a reactive handle for secondary, irreversible crosslinking or for the subsequent conjugation of therapeutic molecules or cell-adhesion ligands. This allows for the stabilization of the hydrogel network and the introduction of additional functionalities.

This dual-mode crosslinking capability allows for the fabrication of hydrogels with tunable mechanical properties, degradation profiles, and responsiveness.

The Chemistry of Crosslinking with CPSA-PBA

The formation of a hydrogel using CPSA-PBA and a diol-containing polymer, such as PVA, proceeds through a two-stage conceptual process:

Stage 1: Dynamic Boronate Ester Formation

The primary crosslinking is governed by the reversible reaction between the boronic acid group of CPSA-PBA and the 1,3-diol units present in the PVA backbone. This reaction is pH-dependent. At pH values above the pKa of the boronic acid, the boron atom transitions from a neutral, trigonal planar state to a more reactive, negatively charged tetrahedral state, which readily forms stable cyclic boronate esters with diols.[3][13] This dynamic equilibrium is the basis for the hydrogel's responsiveness to pH and the presence of competing diols like glucose.

Stage 2: Covalent Network Stabilization (Optional)

The chloropropyl group can be utilized to introduce a secondary, covalent crosslinking network. This can be achieved, for example, by introducing a diamine or dithiol compound into the hydrogel formulation. The nucleophilic attack of the amine or thiol on the alkyl chloride results in the formation of a stable, irreversible covalent bond, thereby enhancing the mechanical strength and stability of the hydrogel.

Experimental Protocols

Materials and Equipment
Material/Equipment Recommended Specifications
This compound (CPSA-PBA)Purity >95%
Polyvinyl Alcohol (PVA)Mw 89,000-98,000, 99+% hydrolyzed
Phosphate Buffered Saline (PBS)pH 7.4
RheometerCone-plate or parallel-plate geometry
pH MeterCalibrated with standard buffers
Syringes and NeedlesVarious sizes
VialsGlass, various sizes
Protocol 1: Synthesis of a Dynamic, pH-Responsive Hydrogel

This protocol describes the formation of a hydrogel based solely on the dynamic boronate ester crosslinks.

  • Preparation of Polymer and Crosslinker Solutions:

    • Prepare a 10% (w/v) solution of PVA in deionized water. This may require heating to 90°C with stirring to ensure complete dissolution. Allow the solution to cool to room temperature.

    • Prepare a 5% (w/v) solution of CPSA-PBA in a 1:1 mixture of ethanol and deionized water. Gentle warming may be necessary for complete dissolution.

  • Hydrogel Formation:

    • In a glass vial, combine the PVA solution and the CPSA-PBA solution at a molar ratio of diol units (in PVA) to boronic acid of 2:1.

    • Vortex the mixture vigorously for 30 seconds.

    • Adjust the pH of the mixture to 8.5 by the dropwise addition of 1 M NaOH to facilitate efficient boronate ester formation.

    • Observe the formation of a stable hydrogel within minutes.

  • Characterization of pH-Responsiveness:

    • Place a small volume of the formed hydrogel into a solution of pH 5.0. Observe the dissolution of the hydrogel over time as the boronate ester bonds dissociate.

    • Conversely, place the acidic solution containing the dissolved polymers back into a basic environment (pH 8.5) to observe the reformation of the hydrogel, demonstrating its reversible nature.

Protocol 2: Synthesis of a Covalently Stabilized Hydrogel

This protocol builds upon the first by introducing a secondary covalent crosslinker.

  • Follow steps 1 and 2 from Protocol 3.2.

  • Introduction of Secondary Crosslinker:

    • Prepare a 1 M solution of a diamine, such as ethylenediamine, in deionized water.

    • Add the diamine solution to the hydrogel-forming mixture at a 2:1 molar ratio relative to the CPSA-PBA.

  • Curing:

    • Incubate the hydrogel at 37°C for 24 hours to allow for the covalent crosslinking reaction to proceed.

  • Washing:

    • Immerse the covalently stabilized hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted components.

Characterization of Hydrogels

A thorough characterization is essential to understand the properties of the formulated hydrogels.

Rheological Analysis

Rheology provides critical information about the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[14][15][16]

Protocol for Rheological Characterization:

  • Sample Preparation: Place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm).

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a fixed frequency (e.g., 1 Hz) and strain (e.g., 1%) to determine the gelation kinetics.[14][15] The gel point is typically identified as the crossover point where G' > G''.

  • Strain Sweep: Perform a strain sweep (e.g., 0.1% to 100% strain) at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel.[14][15]

  • Frequency Sweep: Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to characterize the frequency-dependent behavior of the hydrogel. A stable G' across a range of frequencies is indicative of a well-formed gel network.[14][17]

Parameter Dynamic Hydrogel (Protocol 3.2) Stabilized Hydrogel (Protocol 3.3)
Storage Modulus (G') Lower, typically in the range of 100-1000 PaHigher, typically >1000 Pa, due to covalent crosslinks
G'/G'' Crossover May exhibit frequency dependence, indicating dynamic natureLess frequency-dependent, characteristic of a more solid-like material
Self-Healing Recovers mechanical properties after shear-induced disruptionLimited or no self-healing capacity
Swelling Studies

Swelling behavior provides insight into the crosslinking density and the hydrogel's interaction with the surrounding environment.[11][12]

Protocol for Swelling Studies:

  • Prepare hydrogel samples of a known initial weight (W_d).

  • Immerse the samples in buffer solutions of varying pH (e.g., pH 5.0, 7.4, 9.0).

  • At predetermined time intervals, remove the samples, gently blot away excess surface water, and record the swollen weight (W_s).

  • Calculate the swelling ratio (SR) as: SR = (W_s - W_d) / W_d.

  • Continue until the swelling reaches equilibrium (i.e., the weight no longer changes).

In Vitro Drug Release

The potential of these hydrogels as drug delivery vehicles can be assessed by loading a model drug and monitoring its release profile.

Protocol for In Vitro Drug Release:

  • Incorporate a model drug (e.g., a fluorescently labeled dextran) into the hydrogel formulation during synthesis.

  • Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4).

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • To test stimuli-responsiveness, alter the conditions of the release medium (e.g., change the pH or add glucose) and monitor the change in the release rate. The dissociation of boronate esters in the presence of glucose or at a lower pH is expected to accelerate drug release.[8]

Visualizing the Workflow and Mechanisms

Hydrogel Formation and Characterization Workflow

G cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization PVA_sol Prepare PVA Solution Mix Mix PVA and CPSA-PBA PVA_sol->Mix CPSA_sol Prepare CPSA-PBA Solution CPSA_sol->Mix pH_adjust Adjust pH to > pKa Mix->pH_adjust Gel Hydrogel Formation pH_adjust->Gel Rheo Rheological Analysis Gel->Rheo Swell Swelling Studies Gel->Swell Release Drug Release Assay Gel->Release

Caption: Workflow for hydrogel synthesis and characterization.

Mechanism of pH-Responsive Crosslinking

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) PBA_low R-B(OH)₂ (Trigonal) No_Reaction No Stable Crosslink Diol_low Polymer-Diol Equilibrium pH No_Reaction->Equilibrium PBA_high R-B(OH)₃⁻ (Tetrahedral) Ester Boronate Ester Crosslink PBA_high->Ester Diol_high Polymer-Diol Diol_high->Ester Equilibrium->Ester

Caption: pH-dependent equilibrium of boronate ester crosslinking.

Conclusion and Future Perspectives

This compound is a highly versatile and promising crosslinking agent for the development of next-generation hydrogels. Its dual-functionality enables the creation of materials with a unique combination of dynamic, stimuli-responsive properties and the potential for covalent stabilization and further functionalization. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of CPSA-PBA in a wide range of biomedical applications, from self-healing materials to sophisticated, "smart" drug delivery systems. Future work will focus on exploring the kinetics of the secondary crosslinking reaction and the in vivo performance of these advanced hydrogel systems.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Complexity and Versatility in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the vast array of available organoboron reagents, 3-(3-Chloropropylsulfonamido)phenylboronic acid presents a unique and valuable building block. Its trifunctional nature—possessing a boronic acid for coupling, a sulfonamide linker common in medicinal chemistry, and a reactive chloropropyl handle for subsequent derivatization—makes it a highly attractive synthon for drug discovery and the development of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, potential challenges posed by the substrate's functional groups, and provide a robust, field-proven protocol for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Considerations and Substrate-Specific Challenges

The efficacy of a Suzuki-Miyaura coupling is deeply rooted in its catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] A thorough understanding of this cycle is paramount to troubleshooting and optimizing reactions involving complex substrates like this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)(R²)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation_Complex->Product R1X R¹-X (Aryl Halide) R1X->Oxidative_Addition R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Transmetalation_Complex Base Base Base->Transmetalation_Complex activates

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Role of the Base: The base is a critical component, playing multiple roles in the catalytic cycle.[7] It is widely accepted that the base activates the organoboron compound by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[8][9][10] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide, which then undergoes transmetalation with the neutral boronic acid.[8][10] The choice of base can significantly impact reaction rates and yields.

Challenges Specific to this compound:

  • Sulfonamide Group: While sulfonamides are generally stable, the nitrogen atom could potentially coordinate to the palladium center, especially with less sterically hindered ligands, potentially inhibiting catalytic activity. However, in many modern catalytic systems, this is not a significant issue.[11]

  • Chloropropyl Group: The primary alkyl chloride is a potential site for side reactions. Although oxidative addition to a Pd(0) center is much slower for sp³-hybridized carbons compared to sp²-hybridized carbons (as in aryl halides), it is not impossible, especially at higher temperatures.[1][12] More likely is the potential for nucleophilic substitution by the base (e.g., hydroxides, alkoxides) or other nucleophiles present in the reaction mixture, leading to undesired byproducts.

  • Protodeborylation: Like many boronic acids, this compound can undergo protodeborylation (cleavage of the C-B bond and replacement with a C-H bond), especially in the presence of water and strong bases at elevated temperatures.[1] This side reaction consumes the starting material and reduces the overall yield.

To mitigate these challenges, careful selection of the catalyst, base, and reaction conditions is essential. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often highly effective for coupling challenging substrates, as they promote the desired reductive elimination and can prevent catalyst deactivation.[13][14][15]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed as a robust starting point, with recommendations for optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup A 1. Reagent Preparation - Weigh Aryl Halide - Weigh Boronic Acid - Weigh Base - Prepare Catalyst/Ligand B 2. Vessel Setup - Add solids to oven-dried flask - Seal with septum A->B C 3. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) B->C D 4. Solvent Addition - Add degassed solvent(s) via syringe C->D E 5. Heating & Stirring - Heat to desired temp (e.g., 80-100 °C) - Stir vigorously D->E F 6. Reaction Monitoring - TLC, LC-MS, or GC-MS analysis of aliquots E->F Periodically G 7. Quenching & Extraction - Cool to RT - Add water & organic solvent - Separate layers F->G Upon Completion H 8. Purification - Dry organic layer - Concentrate in vacuo - Purify via column chromatography G->H

Figure 2: General Experimental Workflow.

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv.)

  • Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%), or a pre-catalyst such as [Pd(SPhos)Cl]₂ (1-2 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for extraction (e.g., Ethyl Acetate) and column chromatography (e.g., Hexanes/Ethyl Acetate)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst or the palladium source and ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water) by bubbling with an inert gas for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath or heating block (e.g., at 90 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots. Quench the aliquot with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18] The disappearance of the limiting starting material indicates reaction completion.

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: A Guide to Reaction Optimization

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the chosen reaction parameters. The following table provides a summary of typical conditions and expected trends when coupling with various aryl halides.

Aryl Halide PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Typical Time (h)Expected YieldNotes
Electron-Rich (e.g., 4-Bromoanisole)Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.5)Dioxane/H₂O (5:1)90-1008-16Good to ExcellentMay require slightly longer reaction times or higher temperatures compared to electron-poor partners.
Electron-Poor (e.g., 4-Bromobenzonitrile)Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)80-904-8ExcellentGenerally faster reactions due to facile oxidative addition.[1]
Sterically Hindered (e.g., 2-Bromomesitylene)[Pd(XPhos)Cl]₂ (1.5)Cs₂CO₃ (3.0)t-BuOH/H₂O (5:1)100-11012-24Moderate to GoodRequires bulky ligands and stronger bases to overcome steric hindrance.[13][14][19]
Heteroaryl Halide (e.g., 2-Bromopyridine)Pd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1006-12GoodHeteroatom coordination can be a challenge; specialized ligands are often beneficial.[20]

Conclusion and Future Directions

This compound is a potent and versatile building block for the synthesis of complex molecules. While its multifunctional nature presents unique challenges, a rational approach to reaction design, grounded in a solid understanding of the Suzuki-Miyaura mechanism, enables its effective use. By carefully selecting modern, highly active palladium catalysts, appropriate bases, and optimized reaction conditions, researchers can successfully incorporate this valuable synthon into their synthetic strategies. The protocols and guidelines presented herein serve as a comprehensive starting point for unlocking the full potential of this reagent in the pursuit of novel therapeutics and advanced materials.

References

Application Notes & Protocols: 3-(3-Chloropropylsulfonamido)phenylboronic acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to maximize therapeutic efficacy while minimizing off-target toxicity.[1] A promising strategy involves leveraging the unique characteristics of the tumor microenvironment and the cancer cell surface. Phenylboronic acid (PBA) and its derivatives have emerged as a powerful class of targeting ligands due to their specific, reversible, and pH-sensitive interaction with sialic acid, a sugar moiety frequently overexpressed on the surface of malignant cells.[2][3] This guide introduces 3-(3-Chloropropylsulfonamido)phenylboronic acid (CPSA-PBA) , a bifunctional molecule engineered for targeted drug delivery. It combines the sialic acid-targeting capability of the PBA group with a reactive chloropropyl handle, enabling straightforward conjugation of therapeutic payloads. This document provides a comprehensive overview of the mechanism, properties, and application of CPSA-PBA, complete with detailed protocols for drug conjugation, nanoparticle formulation, and robust characterization, as well as methods for in vitro and in vivo evaluation.

The Scientific Premise: Sialic Acid Targeting with Phenylboronic Acid

Conventional chemotherapy often fails to distinguish between cancerous and healthy cells, leading to severe systemic side effects. Targeted drug delivery seeks to overcome this by directing cytotoxic agents specifically to the tumor site.[4] One of the key hallmarks of many cancers is aberrant glycosylation, leading to the overexpression of terminal sialic acid (SA) residues on cell surface glycoproteins.[5][6] This makes the "sialome" an attractive target for cancer-specific therapies.

Phenylboronic acid (PBA) interacts with cis-1,2- or 1,3-diols, such as those found in saccharides, to form reversible cyclic boronate esters.[7] This interaction is uniquely pH-dependent; the binding affinity of PBA for sialic acid is significantly enhanced in the weakly acidic conditions (pH ~6.5) characteristic of the hypoxic tumor microenvironment, while being weaker at the physiological pH of healthy tissues (pH 7.4).[5][8][9] This pH-triggered activation provides an additional layer of tumor specificity.[5]

This compound (CPSA-PBA) is a rationally designed molecule that capitalizes on this targeting mechanism. It features:

  • A phenylboronic acid head for pH-sensitive targeting of sialic acid on cancer cells.

  • A 3-chloropropylsulfonamido tail that serves as a stable yet reactive linker for covalent attachment of therapeutic drugs.

Chemical and Physical Properties of CPSA-PBA
PropertyValueSource
Synonym (3-(3-Chloropropylsulfonamido)phenyl)boronic acid[10]
CAS Number 913835-50-4[10]
Molecular Formula C₉H₁₃BClNO₄S[10]
Molecular Weight 277.53 g/mol [10]
Purity Typically ≥98%[10]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); slightly soluble in water.[11]
Mechanism of Sialic Acid Targeting

The core of the targeting strategy is the chemical equilibrium between the trigonal planar PBA and the tetrahedral boronate anion. The boronate anion is the active species that binds to diols. The introduction of electron-withdrawing groups, such as the sulfonamide in CPSA-PBA, lowers the pKa of the boronic acid, increasing the population of the active boronate form at a lower pH, thereby strengthening its binding to sialic acid in the tumor microenvironment.[12]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH 6.5) NP_Sys CPSA-PBA Nanoparticle Healthy_Cell Healthy Cell (Low Sialic Acid) NP_Sys->Healthy_Cell Weak Interaction (Minimal Binding) NP_Tumor CPSA-PBA Nanoparticle NP_Sys->NP_Tumor EPR Effect Accumulation Cancer_Cell Cancer Cell (High Sialic Acid) NP_Tumor->Cancer_Cell Strong, pH-Activated Binding & Internalization

Figure 1: pH-activated targeting mechanism of CPSA-PBA nanoparticles.

Protocols for System Development and Evaluation

This section provides detailed, step-by-step protocols for the key stages of developing a CPSA-PBA-based targeted drug delivery system.

Protocol 1: Conjugation of a Therapeutic Agent to CPSA-PBA

Principle: This protocol describes the covalent attachment of a drug (or a linker-drug entity) containing a nucleophilic group (e.g., a thiol, -SH) to the electrophilic chloropropyl tail of CPSA-PBA via a nucleophilic substitution (SN2) reaction. Thiol groups are excellent nucleophiles for this purpose, leading to the formation of a stable thioether bond.

G reagents CPSA-PBA Thiol-containing Drug Aprotic Polar Solvent (e.g., DMF) Non-nucleophilic Base (e.g., DIPEA) step1 Step 1: Deprotonation Add base to deprotonate the thiol group on the drug, creating a more potent thiolate nucleophile. reagents->step1 step2 Step 2: Nucleophilic Attack The thiolate attacks the terminal carbon of the chloropropyl group, displacing the chloride ion. step1->step2 step3 Step 3: Purification Isolate the CPSA-PBA-Drug conjugate using reverse-phase HPLC. step2->step3 step4 Step 4: Characterization Confirm structure and purity using LC-MS and NMR spectroscopy. step3->step4

Figure 2: Workflow for drug conjugation to CPSA-PBA.

Materials and Reagents:

  • This compound (CPSA-PBA)

  • Thiol-containing drug or drug-linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Reverse-Phase HPLC system with a C18 column

  • LC-MS and NMR instruments for characterization

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the thiol-containing drug (1.0 equivalent) in anhydrous DMF in a reaction vessel.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature. The base deprotonates the thiol, enhancing its nucleophilicity.

  • CPSA-PBA Addition: In a separate vial, dissolve CPSA-PBA (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS by observing the consumption of starting materials and the appearance of the product peak.

  • Quenching & Solvent Removal (Optional): Once the reaction is complete, the reaction can be quenched with a small amount of water. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the crude product using reverse-phase HPLC. A gradient of water and acetonitrile (both often containing 0.1% TFA) is typically used for elution from a C18 column.

  • Characterization: Confirm the identity and purity of the collected fractions using LC-MS to verify the molecular weight and NMR to confirm the structure of the final CPSA-PBA-Drug conjugate.

Expert Insights:

  • Causality: The use of an anhydrous polar aprotic solvent like DMF is crucial as it solubilizes the reactants without interfering with the nucleophilic reaction. A non-nucleophilic base like DIPEA is chosen to avoid competing reactions with the electrophilic chloropropyl group.[13]

  • Validation: The success of the conjugation is validated through rigorous characterization. A correct mass peak in MS and the appearance of new, characteristic peaks in the NMR spectrum (e.g., shifts in protons adjacent to the newly formed thioether bond) confirm the formation of the desired product.

Protocol 2: Formulation of Polymeric Nanoparticles via Nanoprecipitation

Principle: This protocol details the formulation of drug-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.[14][15] The nanoprecipitation method involves dissolving the polymer and the hydrophobic drug conjugate in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, causing the polymer to precipitate and encapsulate the drug.[14]

G step1 Step 1: Organic Phase Dissolve PLGA polymer and CPSA-PBA-Drug conjugate in a water-miscible solvent (e.g., Acetone). step3 Step 3: Nanoprecipitation Add the organic phase dropwise to the aqueous phase under vigorous stirring. step1->step3 step2 Step 2: Aqueous Phase Prepare an aqueous solution containing a surfactant (e.g., PVA or Pluronic F-127). step2->step3 step4 Step 4: Solvent Evaporation Stir overnight to evaporate the organic solvent, allowing nanoparticles to harden. step3->step4 step5 Step 5: Purification Wash and collect nanoparticles via ultracentrifugation to remove excess surfactant and free drug. step4->step5

Figure 3: Nanoprecipitation workflow for nanoparticle formulation.

Materials and Reagents:

  • CPSA-PBA-Drug conjugate

  • PLGA (e.g., 50:50 lactide:glycolide ratio, suitable molecular weight)

  • Acetone or Tetrahydrofuran (THF)

  • Poly(vinyl alcohol) (PVA) or Pluronic® F-127

  • Deionized water

  • Magnetic stirrer and Ultrasonicator

  • Ultracentrifuge

Step-by-Step Methodology:

  • Organic Phase Preparation: Weigh and dissolve PLGA (e.g., 50 mg) and the CPSA-PBA-Drug conjugate (e.g., 5 mg) in 2 mL of acetone. Ensure complete dissolution, using sonication if necessary.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in deionized water. This surfactant stabilizes the forming nanoparticles and prevents aggregation.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a moderate speed. Add the organic phase dropwise into the center of the vortex. A milky-white suspension should form immediately.

  • Solvent Evaporation: Leave the suspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant, which contains free drug and excess surfactant.

    • Resuspend the nanoparticle pellet in deionized water, using vortexing or sonication.

    • Repeat this washing step two more times to ensure purity.

  • Storage: Resuspend the final pellet in a suitable buffer or water and store at 4°C for short-term use or lyophilize for long-term storage.

Expert Insights:

  • Causality: The rate of addition of the organic phase and the stirring speed are critical parameters that control the final particle size and distribution.[16] A faster addition and higher stirring rate generally lead to smaller nanoparticles. The choice and concentration of the surfactant are key to achieving colloidal stability.[1]

  • Validation: The formulation process is validated by the subsequent characterization steps (Protocol 3), which confirm that the nanoparticles meet the desired specifications for size, stability, and drug content.

Protocol 3: Physicochemical Characterization of Nanoparticles

Principle: Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the nanoparticle formulation.[16][17] These methods assess the physical and chemical properties that dictate the system's biological behavior.

ParameterTechniquePurpose & RationaleTypical Desired Range
Particle Size & PDI Dynamic Light Scattering (DLS)Size influences circulation time and tumor accumulation via the EPR effect. PDI measures size distribution (lower is better).50 - 200 nm; PDI < 0.2
Zeta Potential Laser Doppler ElectrophoresisMeasures surface charge. A sufficiently high negative or positive value (e.g., < -20 mV or > +20 mV) indicates good colloidal stability and resistance to aggregation.[14]< -20 mV
Morphology TEM / SEMVisualizes the shape and surface of the nanoparticles. Confirms a spherical shape and lack of aggregation.Spherical, uniform
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC or UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated within the nanoparticles. High EE% is crucial for therapeutic efficacy.EE% > 70%; DL% (variable)

Methodology for EE% and DL% Determination:

  • After the first centrifugation step in Protocol 2, carefully collect the supernatant.

  • Lyophilize the washed nanoparticle pellet and weigh it accurately (Total weight of NPs).

  • Measure the concentration of the free, unencapsulated drug in the supernatant using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer (Mass of free drug).

  • Calculate EE% and DL% using the following equations:

    • EE (%) = [(Total Drug Added - Mass of Free Drug) / Total Drug Added] * 100

    • DL (%) = [(Total Drug Added - Mass of Free Drug) / Total Weight of NPs] * 100

Methodology for In Vitro Drug Release:

  • Setup: Suspend a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS) at pH 7.4 and pH 6.5. Place the suspension inside a dialysis bag (with a suitable molecular weight cut-off).

  • Incubation: Place the sealed dialysis bag into a larger volume of the corresponding release buffer. Keep it at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot from the external buffer and replace it with fresh buffer to maintain sink conditions.

  • Analysis: Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis.

  • Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.[14]

Protocol 4: In Vitro Evaluation of Targeting and Efficacy

Principle: These assays are performed to confirm that the CPSA-PBA targeted nanoparticles selectively bind to, are internalized by, and effectively kill cancer cells that overexpress sialic acid.

Cell Lines:

  • High Sialic Acid Target: MCF-7 (breast cancer) or PANC-1 (pancreatic cancer).[7][14]

  • Low Sialic Acid Control: A non-cancerous cell line or a cancer line with known low sialic acid expression.

Methodology for Cellular Uptake Study:

  • Preparation: Formulate nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) instead of a drug, using both targeted (CPSA-PBA functionalized) and non-targeted (plain PLGA) versions.

  • Seeding: Seed the high-sialic-acid cancer cells in culture plates (e.g., 24-well plates with glass coverslips for microscopy). Allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles for a set period (e.g., 4 hours).

  • Washing & Fixing: Wash the cells thoroughly with PBS to remove non-internalized nanoparticles. Fix the cells with 4% paraformaldehyde.

  • Visualization: Stain the cell nuclei with DAPI. Visualize the cells using a fluorescence microscope. Increased intracellular green fluorescence in cells treated with targeted nanoparticles compared to non-targeted ones indicates successful targeting and uptake.[18]

  • Quantification (Optional): Perform a parallel experiment without coverslips and quantify the uptake using flow cytometry.

Methodology for Cytotoxicity (MTT) Assay:

  • Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, non-targeted drug-loaded nanoparticles, and CPSA-PBA targeted drug-loaded nanoparticles. Treat the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to untreated controls. Plot viability versus drug concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each formulation.[14] A significantly lower IC₅₀ for the targeted nanoparticles compared to the free drug and non-targeted nanoparticles demonstrates the benefit of the targeted delivery system.

Protocol 5: Framework for In Vivo Evaluation

Principle: In vivo studies in animal models are essential to evaluate the therapeutic system's safety, biodistribution, and anti-tumor efficacy in a complex biological system before any clinical consideration.[19] This is a conceptual framework; all animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).[18]

G cluster_0 Study Setup cluster_1 Treatment Groups cluster_2 Monitoring & Endpoints setup Induce tumors in immunocompromised mice via subcutaneous injection of high-sialic-acid cancer cells. g1 1. Saline (Control) setup->g1 Randomize mice into groups when tumors reach ~100 mm³ g2 2. Free Drug setup->g2 Randomize mice into groups when tumors reach ~100 mm³ g3 3. Non-Targeted NPs setup->g3 Randomize mice into groups when tumors reach ~100 mm³ g4 4. CPSA-PBA Targeted NPs setup->g4 Randomize mice into groups when tumors reach ~100 mm³ m1 Measure tumor volume and body weight regularly. g1->m1 m2 Biodistribution Study: Quantify drug accumulation in tumor and major organs. g1->m2 Separate cohort g2->m1 g2->m2 Separate cohort g3->m1 g3->m2 Separate cohort g4->m1 g4->m2 Separate cohort m3 Efficacy Endpoint: Compare tumor growth inhibition across groups. m1->m3

Figure 4: Conceptual workflow for an in vivo anti-tumor efficacy study.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used.

  • Tumors are established by subcutaneously injecting a suspension of the high-sialic-acid cancer cells used in the in vitro studies.

Anti-Tumor Efficacy Study:

  • Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups (typically n=5-10 per group).

  • Groups: (1) Saline vehicle control, (2) Free drug, (3) Non-targeted drug-loaded nanoparticles, (4) CPSA-PBA targeted drug-loaded nanoparticles.

  • Administration: Formulations are administered, typically via intravenous (tail vein) injection, at a predetermined dose and schedule (e.g., twice a week for three weeks).

  • Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated. Body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further histological analysis. The primary endpoint is the comparison of tumor growth inhibition among the groups.

Biodistribution Study:

  • A separate cohort of tumor-bearing mice is used.

  • After a single intravenous injection of the formulations, animals are euthanized at various time points (e.g., 4, 24, 48 hours).

  • The tumor and major organs (liver, spleen, lungs, kidneys, heart) are harvested.

  • The amount of drug in each tissue is quantified (e.g., by LC-MS/MS after tissue homogenization). This data reveals whether the targeted nanoparticles preferentially accumulate in the tumor compared to other organs, which is the ultimate goal of a targeted system.[18]

Conclusion and Future Perspectives

This compound represents a highly versatile and effective molecular tool for the development of advanced, targeted drug delivery systems. Its dual-functionality allows for both precise, pH-sensitive targeting of the sialic acid-rich cancer cell surface and straightforward, covalent conjugation of a wide array of therapeutic agents. The protocols outlined in this guide provide a comprehensive roadmap for researchers to design, synthesize, formulate, and validate these systems from the benchtop to preclinical models.

Future work may explore the use of CPSA-PBA to deliver other classes of therapeutics, such as photosensitizers for photodynamic therapy or imaging agents for cancer diagnostics (theranostics). The principles and methodologies described herein provide a solid and rational foundation for these and other future innovations in the field of targeted cancer therapy.

References

Synthesis and Application of Functionalized Polymers Using 3-(3-Chloropropylsulfonamido)phenylboronic Acid Monomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acid-Functionalized Polymers

Boronic acid-containing polymers have emerged as a highly valuable class of materials in the biomedical field, with applications ranging from drug delivery and diagnostics to tissue engineering.[1][2] Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in a wide array of biologically significant molecules, including sugars, glycoproteins, and RNA.[3][4] This inherent reactivity allows for the design of "smart" polymers that can respond to specific biological cues, such as changes in pH or the concentration of glucose.[5][6][7]

This application note provides a detailed guide to the synthesis and utilization of functionalized polymers based on the novel monomer, 3-(3-Chloropropylsulfonamido)phenylboronic acid. This monomer offers distinct advantages due to the presence of a reactive chloropropyl group, which serves as a versatile handle for post-polymerization modification, enabling the introduction of a wide range of functionalities. We will explore the synthesis of this monomer, its polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and subsequent functionalization for potential applications in targeted drug delivery.

The Strategic Advantage of this compound

The design of the this compound monomer is intentional. The phenylboronic acid group provides the core functionality for diol recognition, while the sulfonamide linkage offers hydrolytic stability. The key innovation lies in the 3-chloropropyl group, which acts as an electrophilic site amenable to nucleophilic substitution reactions. This allows for a modular approach to polymer design, where a base polymer can be synthesized and subsequently tailored for specific applications by introducing various functional groups.

Synthesis of Functionalized Polymers: A Step-by-Step Protocol

The synthesis of functionalized polymers from this compound can be conceptually divided into three main stages: monomer synthesis, controlled polymerization, and post-polymerization functionalization.

Part 1: Monomer Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic scheme is outlined below. The rationale for each step is to build the molecule by sequentially adding the necessary functional groups.

Protocol 1: Synthesis of this compound

  • Protection of Boronic Acid: 3-Aminophenylboronic acid is first protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting it with pinacol to form a stable boronate ester.

  • Sulfonylation: The protected 3-aminophenylboronic acid pinacol ester is then reacted with 3-chloropropanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This reaction forms the stable sulfonamide linkage.

  • Deprotection: The pinacol protecting group is removed under mild acidic conditions to yield the final this compound monomer. Purification is typically achieved by recrystallization or column chromatography.

Part 2: RAFT Polymerization

To create well-defined polymers with controlled molecular weights and narrow molecular weight distributions, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice.[8][9][10][11] RAFT is a form of living radical polymerization that allows for the synthesis of block copolymers and other complex architectures.[9][10][11]

Protocol 2: RAFT Polymerization of this compound

  • Reaction Setup: In a Schlenk flask, the this compound monomer, a suitable RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF).

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a non-solvent, such as diethyl ether, and dried under vacuum.

Table 1: Typical RAFT Polymerization Conditions

ParameterValue
Monomer Concentration1 M
[Monomer]:[RAFT Agent]:[Initiator]100:1:0.2
SolventDMF
Temperature70 °C
Reaction Time6-24 hours
Expected Results
Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.1 - 1.3
Part 3: Post-Polymerization Functionalization

The chloropropyl group on the polymer backbone serves as a versatile anchor for introducing a wide range of functionalities via nucleophilic substitution reactions. This allows for the creation of a library of functionalized polymers from a single parent polymer.

Protocol 3: Azidation of the Polymer Backbone

A common and highly useful modification is the introduction of azide groups, which can then be used for "click" chemistry reactions.

  • Reaction: The synthesized polymer is dissolved in a polar aprotic solvent like DMF, and sodium azide is added in excess.

  • Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60 °C) for 24-48 hours to ensure complete conversion.

  • Purification: The azido-functionalized polymer is purified by dialysis against deionized water to remove excess sodium azide and DMF, followed by lyophilization.

Characterization of the Synthesized Polymers

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the polymer, and to verify the successful incorporation of new functional groups after post-polymerization modification.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the monomer and polymers, such as the B-O, S=O, and N-H stretches.[12] The appearance of a strong azide peak (~2100 cm⁻¹) after azidation provides clear evidence of successful functionalization.

Applications in Drug Development

The functionalized polymers derived from this compound have significant potential in drug delivery.[5][7][13] The boronic acid moieties can be utilized for pH-sensitive drug release or for targeting sialic acid-rich cancer cells.[3][5] The appended functional groups can be used to conjugate targeting ligands, imaging agents, or therapeutic molecules.

Example Application: pH-Responsive Nanoparticle Formulation for Drug Delivery

Amphiphilic block copolymers can be synthesized by chain-extending the boronic acid-containing polymer with a hydrophilic block, such as polyethylene glycol (PEG). These block copolymers can self-assemble in aqueous solution to form micelles or nanoparticles, which can encapsulate hydrophobic drugs.[7][14]

The boronic acid groups can form boronate esters with diol-containing drugs or with the polymer itself in a pH-dependent manner.[13] In the acidic tumor microenvironment, these boronate esters can hydrolyze, leading to the disassembly of the nanoparticles and the release of the encapsulated drug.[7][13][14]

Diagram 1: Workflow for Synthesis and Application

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Functionalization cluster_3 Application Monomer_Synthesis Synthesis of 3-(3-Chloropropylsulfonamido) phenylboronic acid RAFT RAFT Polymerization Monomer_Synthesis->RAFT Monomer Functionalization Post-Polymerization Modification RAFT->Functionalization Base Polymer Application Drug Delivery System Formulation Functionalization->Application Functionalized Polymer

Caption: Workflow from monomer synthesis to application.

Diagram 2: pH-Responsive Drug Release Mechanism

G NP_Stable Nanoparticle (Stable) [Drug Encapsulated] Tumor_Microenvironment Acidic Tumor Microenvironment (pH < 7) NP_Stable->Tumor_Microenvironment Accumulation (EPR Effect) NP_Unstable Nanoparticle (Disassembled) [Drug Released] Tumor_Microenvironment->NP_Unstable Boronate Ester Hydrolysis Normal_Tissue Normal Tissue (pH 7.4) Normal_Tissue->NP_Stable Stable Circulation

Caption: pH-triggered drug release in the tumor microenvironment.

Conclusion

The this compound monomer provides a powerful platform for the synthesis of functionalized polymers with broad applicability in drug development and other biomedical fields. The ability to perform controlled polymerization followed by versatile post-polymerization modification allows for the creation of precisely engineered materials with tailored properties. The protocols and concepts outlined in this application note serve as a comprehensive guide for researchers and scientists to explore the potential of this exciting class of polymers.

References

Protocols for covalent attachment of 3-(3-Chloropropylsulfonamido)phenylboronic acid to surfaces

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the covalent attachment of 3-(3-Chloropropylsulfonamido)phenylboronic acid to surfaces. This document is designed for researchers, scientists, and drug development professionals who seek to create functionalized substrates for a variety of applications, from selective cell capture to advanced biosensing.

We will move beyond simple step-by-step instructions to explore the underlying chemical principles, ensuring that you not only understand how to perform these modifications but why specific reagents and conditions are chosen. This approach empowers you to adapt and troubleshoot these protocols for your unique experimental needs.

Introduction: The Versatility of Phenylboronic Acid in Surface Science

Phenylboronic acids (PBAs) are a fascinating class of molecules that have become indispensable in biotechnology and materials science.[1] Their defining feature is the boronic acid group [-B(OH)₂], which can form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diols.[2][3] This interaction is particularly powerful because sugars, which are ubiquitous on cell surfaces and on glycoproteins, are rich in such diol motifs.[4] This specific, yet reversible, binding has enabled the development of sophisticated systems for:

  • Glucose Sensing: For diabetes management.[5][6]

  • Drug Delivery: Creating carriers that release therapeutics in response to specific sugars or pH changes.[7][8]

  • Cellular Recognition and Targeting: Engineering surfaces that can selectively bind to and capture specific cell types, such as cancer cells, which often overexpress sialic acid residues.[3][9][10]

The molecule at the heart of this guide, This compound , is intelligently designed for surface immobilization. Its key components are:

  • Phenylboronic Acid Moiety: The functional headgroup responsible for interacting with biological targets.

  • Sulfonamide Linker: A stable chemical group that connects the functional headgroup to the reactive tail.

  • Chloropropyl Group: A reactive alkyl halide tail that serves as an anchor for covalent attachment to a wide range of surfaces.

This guide provides detailed protocols for leveraging the chloropropyl group to create stable, functionalized surfaces for your research.

Principle of Covalent Attachment via Nucleophilic Substitution

The covalent immobilization of this compound relies on a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The chloropropyl group contains an electrophilic carbon atom bonded to a chlorine atom, which is a good leaving group. This allows a nucleophile present on a pre-functionalized surface to attack the carbon, displacing the chloride and forming a stable covalent bond.

The most common nucleophilic surfaces used in research are those functionalized with primary amines (-NH₂) or thiols (-SH).

G cluster_0 Surface Immobilization Strategy Molecule This compound (PBA-Linker-Cl) Reaction SN2 Reaction (Base Catalyst) Molecule->Reaction Surface Nucleophilic Surface (e.g., Amine or Thiol Terminated) Surface->Reaction Product Covalently Modified Surface (PBA-Functionalized) Reaction->Product Byproduct HCl (scavenged by base) Reaction->Byproduct G cluster_0 Reaction on Amine Surface AmineSurface Surface-NH₂ Reagent + Cl-(CH₂)₃-SO₂NH-Ph-B(OH)₂ Product Surface-NH-(CH₂)₃-SO₂NH-Ph-B(OH)₂ AmineSurface->Product Base DIPEA (Base) Heat Δ (Heat) Byproduct + DIPEA·HCl G cluster_0 Reaction on Thiol Surface ThiolSurface Surface-SH Reagent + Cl-(CH₂)₃-SO₂NH-Ph-B(OH)₂ Product Surface-S-(CH₂)₃-SO₂NH-Ph-B(OH)₂ ThiolSurface->Product Base K₂CO₃ (Base) Byproduct + KCl + KHCO₃ G cluster_0 Cell Capture Assay Workflow Start PBA-Modified Surface Step1 Equilibrate surface with cell culture medium Start->Step1 Step2 Seed cell suspension (e.g., HeLa or other cancer cells) Step1->Step2 Step3 Incubate (37°C, 5% CO₂) to allow for binding Step2->Step3 Step4 Gentle washing steps (e.g., with PBS) Step3->Step4 Step5 Remove non-adherent and weakly bound cells Step4->Step5 End Quantify attached cells (Microscopy/Fluorescence) Step5->End

References

Application Notes & Protocols: Leveraging 3-(3-Chloropropylsulfonamido)phenylboronic Acid for Advanced Bacterial Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Rapid Bacterial Identification

The escalating threat of antimicrobial resistance necessitates the development of rapid, sensitive, and specific diagnostics for bacterial infections. Phenylboronic acid (PBA) derivatives have emerged as a promising class of molecular probes for bacterial detection.[1] Their utility stems from the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols, which are abundant in the carbohydrate-rich structures of bacterial cell walls, such as peptidoglycans and lipopolysaccharides (LPS).[1][2] This specific chemical interaction forms the basis for a variety of detection platforms, including fluorescent and electrochemical sensors.[3][4][5]

This document provides detailed application notes and protocols for the use of a novel phenylboronic acid derivative, 3-(3-Chloropropylsulfonamido)phenylboronic acid , in bacterial detection. While specific literature on this compound's application in microbiology is emerging, its structural features—a phenylboronic acid for bacterial recognition, a sulfonamide group to modulate its electronic properties and pKa, and a chloropropyl group for potential bioconjugation—make it a highly promising candidate for developing versatile bacterial sensing platforms. The protocols herein are based on established principles of boronic acid chemistry and are intended to serve as a comprehensive guide for researchers exploring its potential.

Scientific Foundation: Mechanism of Action

The core principle behind the use of this compound for bacterial detection is the formation of a boronate ester with diol groups present on the bacterial cell surface.

  • Gram-Positive Bacteria: The thick peptidoglycan layer of Gram-positive bacteria is rich in N-acetylmuramic acid and N-acetylglucosamine, which present cis-diol functionalities available for binding with boronic acids.[2]

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria contains lipopolysaccharides (LPS), which have carbohydrate chains with diol groups that can also interact with boronic acids.[6][7]

This binding event can be transduced into a measurable signal. For instance, if the phenylboronic acid derivative is inherently fluorescent or conjugated to a fluorophore, the binding can lead to a change in the fluorescence signal (either quenching or enhancement) due to alterations in the local chemical environment.[4][8] Alternatively, the binding of bacteria to an electrode surface modified with this compound can alter the electrochemical properties of the interface, which can be detected by techniques like electrochemical impedance spectroscopy (EIS).[3][9]

The sulfonamide group in the meta position of the phenyl ring is expected to be electron-withdrawing, which can lower the pKa of the boronic acid. This is advantageous as it can facilitate diol binding at or near physiological pH. The chloropropyl group offers a reactive handle for further modification, such as conjugation to other molecules or immobilization onto surfaces, though this application is not the primary focus of the protocols below.

Mechanism_of_Action cluster_0 Bacterial Cell Wall cluster_1 Molecular Probe cluster_2 Signal Transduction Bacterium Gram-Positive or Gram-Negative Bacterium Diols cis-Diol Moieties (Peptidoglycan/LPS) Bacterium->Diols presents Signal Detectable Signal (Fluorescence Change or Impedance Shift) Diols->Signal Binding Event Leads to PBA This compound PBA->Diols Reversible Covalent Bonding

Figure 1: Proposed mechanism of bacterial detection.

Synthesis of this compound

Note: This is a hypothetical synthesis and should be adapted and optimized by a qualified synthetic chemist.

  • Starting Materials: 3-aminophenylboronic acid and 3-chloropropanesulfonyl chloride.

  • Reaction: The reaction would typically be carried out in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Procedure: 3-aminophenylboronic acid would be dissolved in the solvent and cooled in an ice bath. The base would be added, followed by the dropwise addition of 3-chloropropanesulfonyl chloride. The reaction would be stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture would then be worked up using standard aqueous extraction techniques, and the final product would be purified by column chromatography or recrystallization.

Application Protocol 1: Fluorescence-Based Bacterial Detection in Solution

This protocol describes a method for detecting bacteria in a liquid sample using the intrinsic fluorescence of this compound or a fluorescently tagged version. Phenylboronic acids themselves can exhibit fluorescence that is quenched or enhanced upon binding to diols.[4][8]

Core Principle: The binding of the boronic acid probe to the bacterial cell surface alters its electronic environment, leading to a measurable change in its fluorescence properties.

Materials and Reagents
  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Luria-Bertani (LB) broth or other suitable bacterial growth medium

  • Centrifuge

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

Experimental Workflow

Fluorescence_Protocol A 1. Bacterial Culture and Preparation C 3. Incubation with Bacteria A->C B 2. Preparation of Probe Working Solution B->C D 4. Fluorescence Measurement C->D E 5. Data Analysis D->E

Figure 2: Workflow for fluorescence-based bacterial detection.
Step-by-Step Methodology

  • Bacterial Culture and Preparation: a. Inoculate the desired bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking. b. Measure the optical density at 600 nm (OD600) to determine the bacterial concentration. c. Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the bacterial pellet twice with sterile PBS (pH 7.4) to remove any residual media components. e. Resuspend the bacterial pellet in PBS to achieve a desired concentration range for testing (e.g., 10^4 to 10^8 CFU/mL). Prepare a serial dilution.

  • Preparation of Probe Working Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. b. Dilute the stock solution in PBS (pH 7.4) to a final working concentration. The optimal concentration should be determined empirically but a starting point of 10-50 µM is recommended.

  • Incubation and Measurement: a. In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension from the serial dilution to each well. Include a negative control with PBS only. b. Add 100 µL of the probe working solution to each well. c. Incubate the plate at room temperature for 30 minutes, protected from light. d. Measure the fluorescence intensity using a fluorometer or microplate reader. The excitation and emission wavelengths will need to be determined empirically based on the specific spectroscopic properties of the compound. For many phenylboronic acid derivatives, excitation is in the UV range (e.g., 270-320 nm) and emission is in the range of 350-450 nm.[8]

  • Data Analysis: a. Subtract the background fluorescence of the PBS-only control. b. Plot the change in fluorescence intensity (or fluorescence quenching/enhancement) as a function of bacterial concentration. c. Determine the limit of detection (LOD) and the linear range of the assay.

Expected Results
Bacterial Concentration (CFU/mL)Expected Fluorescence ChangeNotes
0 (Control)BaselineRepresents the fluorescence of the probe in PBS.
10^4 - 10^5Minimal to slight changeMay be near the limit of detection.
10^6 - 10^7Significant, dose-dependent changeShould fall within the linear range of the assay.
> 10^8Saturation of signalThe binding sites on the bacteria may become saturated.

Application Protocol 2: Electrochemical Detection Using a Modified Electrode

This protocol outlines a label-free method for bacterial detection using electrochemical impedance spectroscopy (EIS) with an electrode surface modified with this compound.

Core Principle: The binding of bacteria to the modified electrode surface acts as an insulating layer, increasing the charge-transfer resistance (Rct) at the electrode-electrolyte interface. This change in impedance is proportional to the bacterial concentration.[3][9][14][15]

Materials and Reagents
  • This compound

  • Gold screen-printed electrodes (or other suitable working electrodes)

  • Potentiostat with EIS capability

  • Electrochemical cell

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ferri/ferrocyanide solution (e.g., 5 mM K3[Fe(CN)6]/K4[Fe(CN)6] in PBS) as a redox probe

  • Ethanol and deionized water for electrode cleaning

  • Bacterial cultures, prepared as in Protocol 1.

Experimental Workflow

EIS_Protocol A 1. Electrode Cleaning and Modification B 2. Baseline EIS Measurement A->B C 3. Incubation with Bacterial Sample B->C D 4. Post-Incubation EIS Measurement C->D E 5. Data Analysis D->E

Figure 3: Workflow for electrochemical-based bacterial detection.
Step-by-Step Methodology

  • Electrode Cleaning and Modification: a. Clean the gold electrode surface by rinsing with ethanol and deionized water, then drying under a stream of nitrogen. b. Prepare a solution of this compound (e.g., 1-5 mM) in a suitable solvent that facilitates self-assembly on the gold surface (e.g., ethanol). The sulfonamide group may aid in this process. c. Immerse the cleaned electrode in the solution for a defined period (e.g., 2-12 hours) to allow for the formation of a self-assembled monolayer. d. Rinse the electrode thoroughly with the solvent and then PBS to remove any non-adsorbed molecules.

  • Baseline EIS Measurement: a. Assemble the electrochemical cell with the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). b. Add the ferri/ferrocyanide solution to the cell. c. Perform an EIS measurement over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV). Record the Nyquist plot.

  • Incubation with Bacterial Sample: a. Remove the redox probe solution and rinse the electrode with PBS. b. Incubate the modified electrode with the bacterial suspension (prepared in PBS at various concentrations) for a set time (e.g., 30-60 minutes) to allow for bacterial binding.

  • Post-Incubation EIS Measurement: a. Gently rinse the electrode with PBS to remove non-specifically bound bacteria. b. Re-introduce the ferri/ferrocyanide solution into the cell. c. Perform a second EIS measurement using the same parameters as the baseline measurement.

  • Data Analysis: a. Model the Nyquist plots using an appropriate equivalent circuit (e.g., a Randles circuit) to determine the charge-transfer resistance (Rct). b. Calculate the change in Rct (ΔRct) before and after bacterial incubation. c. Plot ΔRct as a function of the logarithm of the bacterial concentration.

Expected Results
Bacterial Concentration (CFU/mL)Expected Change in Rct (ΔRct)Notes
0 (Control)Minimal changeAny small change reflects the stability of the modified surface.
10^2 - 10^3Small, detectable increaseRepresents the lower limit of detection.[9]
10^4 - 10^6Log-linear increaseThis is the expected quantitative range of the sensor.[3]
> 10^7Saturation of the signalThe electrode surface becomes saturated with bacteria.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, the following controls are essential:

  • Specificity Control: Test the response of the sensor with non-bacterial cells (e.g., mammalian cells) or bacteria with low levels of surface diols to confirm that the signal is specific to the boronic acid-diol interaction.

  • Viability Control: While these methods are not inherently designed to distinguish between live and dead bacteria, this can be assessed in parallel using standard viability assays (e.g., plate counting, live/dead staining).

  • Interference Studies: Evaluate the effect of common interfering substances found in clinical or environmental samples (e.g., proteins, other sugars) on the sensor's performance.

Conclusion and Future Perspectives

This compound represents a promising molecular tool for the development of novel bacterial detection platforms. Its unique structural features provide a foundation for both fluorescence and electrochemical sensing modalities. The protocols detailed in this document offer a comprehensive starting point for researchers to explore and optimize the use of this compound. Future work could involve conjugating this molecule to fluorophores with longer excitation and emission wavelengths to minimize background interference from biological samples, or integrating it into more complex sensing arrays for multiplexed bacterial detection. The inherent reactivity of the chloropropyl group also opens avenues for its covalent immobilization in microfluidic devices and other sensor architectures. As research in this area progresses, this compound and its derivatives may play a crucial role in the next generation of rapid and reliable infectious disease diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(3-Chloropropylsulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this multifunctional substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Multifunctional Substrates

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges for the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of an acidic sulfonamide proton (N-H) and a reactive alkyl chloride moiety, in addition to the boronic acid, necessitates careful optimization to prevent side reactions and achieve high yields.

This guide will address potential issues such as low yields, protodeboronation, and unwanted side reactions involving the sulfonamide and chloropropyl groups. By understanding the underlying mechanistic principles, you can rationally design your reaction conditions for optimal performance.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often multifactorial. The first aspects to scrutinize are the core components of any Suzuki reaction: the catalyst system, base, and solvent.[3] Given the substrate's specific functional groups, consider these points:

  • Catalyst and Ligand Choice: The sulfonamide group can potentially coordinate to the palladium center, leading to catalyst inhibition. Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig classes (e.g., SPhos, XPhos), can mitigate this by favoring the formation of the active monoligated palladium species and accelerating the catalytic cycle.[4][5]

  • Base Selection: The choice of base is critical. A strong base can deprotonate the sulfonamide, potentially leading to side reactions or altering the substrate's solubility and reactivity. Conversely, a base that is too weak may not efficiently promote the formation of the boronate species required for transmetalation.[6] A moderate inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[6][7]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[8] It can be catalyzed by the base or even the palladium complex itself, especially with sterically hindered ligands.[8][9] Minimizing reaction time and temperature, and ensuring a properly degassed reaction mixture, can help suppress this pathway.[3]

  • Side Reactions of the Chloropropyl Group: The alkyl chloride can undergo elimination or nucleophilic substitution, particularly under strongly basic conditions or at elevated temperatures. Careful selection of a milder base and maintaining the lowest effective temperature are key.

Q2: I'm observing a significant amount of the protodeboronated side product, N-(3-chloropropyl)benzenesulfonamide. How can I prevent this?

A2: Protodeboronation is a frequent challenge, especially with functionalized boronic acids.[8] Here are targeted strategies to minimize it:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (MIDA boronates are also an option), can provide a "slow release" of the boronic acid into the catalytic cycle.[8][10] This keeps the concentration of the free boronic acid low, reducing the likelihood of protodeboronation.[8]

  • Anhydrous Conditions: While Suzuki couplings often benefit from some water, excessive amounts can promote protodeboronation.[11] Using anhydrous solvents and reagents, while adding a controlled amount of water if necessary for base solubility, can be beneficial.

  • Choice of Base: Strong bases are known to accelerate protodeboronation.[12] Switching from a strong base like sodium hydroxide to a weaker one like potassium carbonate or cesium carbonate can often make a significant difference.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the probability of protodeboronation. Aim for the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid unnecessary heating after completion.

Q3: What is the optimal catalyst-ligand combination for coupling this compound?

A3: There is no single "best" catalyst, as the optimal choice can depend on the coupling partner. However, for a substrate with a potentially coordinating sulfonamide group, a robust catalyst system is essential.

  • Recommended Systems: Palladium(II) precatalysts like Pd(OAc)₂ or palladium palladacycles combined with bulky, electron-rich monophosphine ligands are highly recommended.[3][5] Ligands such as SPhos, XPhos, or RuPhos have demonstrated broad utility in coupling complex substrates.[5] These ligands promote the formation of highly active, monoligated Pd(0) species that can accelerate the rate-determining oxidative addition step and outcompete catalyst inhibition pathways.[4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[13][14]

  • Starting Point: A good starting point would be to screen Pd(OAc)₂ with SPhos or a pre-formed catalyst like SPhos Pd G3.

Q4: Are there specific side reactions I should be aware of involving the sulfonamide or chloropropyl functionalities?

A4: Yes, the unique structure of this boronic acid introduces the possibility of specific side reactions beyond protodeboronation.

  • N-Arylation: While less common under typical Suzuki conditions, the sulfonamide N-H is acidic and could potentially undergo a competing Buchwald-Hartwig-type amination reaction with the aryl halide coupling partner, especially if a very strong base is used.

  • Intramolecular Cyclization: Depending on the reaction conditions, there is a possibility of an intramolecular reaction involving the sulfonamide and the chloropropyl chain, although this is generally less likely under Suzuki conditions.

  • Elimination/Substitution of the Alkyl Chloride: As mentioned, the chloropropyl group can undergo elimination to form an alkene or be substituted by nucleophiles present in the reaction mixture (e.g., hydroxide from the base). This is more likely with stronger bases and higher temperatures.

Troubleshooting Guide

This table provides a quick reference for common issues and their potential solutions when working with this compound.

Problem Potential Cause(s) Recommended Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst or ligand.[3]2. Inappropriate base (too weak or insoluble).[6]3. Sub-optimal solvent choice leading to poor solubility.[15]4. Reaction temperature too low.1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst.[3]2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[16]3. Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).[7][11]4. Incrementally increase the reaction temperature, monitoring for decomposition.
Significant Protodeboronation 1. Base is too strong or reaction conditions are too harsh.[8][12]2. Presence of excess water.[11]3. Palladium-catalyzed protodeboronation.[9]4. Long reaction time.1. Switch to a milder base (e.g., K₂CO₃).[6] Lower the reaction temperature.[17]2. Use anhydrous solvents and add a controlled amount of water if needed.[11]3. Consider a different ligand that may be less prone to promoting this side reaction.[9]4. Monitor the reaction closely and quench it upon completion.
Formation of Unknown Byproducts 1. Side reactions of the chloropropyl group (elimination/substitution).2. Homocoupling of the boronic acid.[18]3. Degradation of starting materials or product.1. Use a milder base and the lowest effective temperature.[6]2. Ensure the reaction is thoroughly degassed to remove oxygen.[3]3. Analyze byproducts by LC-MS to identify their structures and adjust conditions accordingly.
Poor Substrate Solubility 1. Inappropriate solvent system.[15]1. Screen polar aprotic solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water to aid in dissolving the base and boronic acid.[2][7]

Experimental Protocols

Protocol 1: Standard Screening Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.[7]

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Optimized Conditions for Sensitive Substrates

This protocol is designed to minimize side reactions, particularly protodeboronation and reactions involving the chloropropyl group.

  • Reagent Preparation: To a flame-dried reaction vial with a magnetic stir bar, add the this compound pinacol ester (1.0 equiv.), the aryl halide (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Solvent Addition: Add degassed toluene and water (e.g., in a 20:1 ratio) to achieve a concentration of 0.1 M.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring and Workup: Carefully monitor the reaction progress. Once the starting material is consumed, cool the reaction, dilute with an appropriate organic solvent, and perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the desired product using flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][19]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach is crucial.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Analyze_Side_Products Identify Side Products (LC-MS, NMR) Check_Purity->Analyze_Side_Products Is_Protodeboronation Protodeboronation Observed? Analyze_Side_Products->Is_Protodeboronation Is_Homocoupling Homocoupling Observed? Analyze_Side_Products->Is_Homocoupling Is_SM_Degradation Other Byproducts? Analyze_Side_Products->Is_SM_Degradation Is_Protodeboronation->Is_Homocoupling No Optimize_Base Switch to Milder Base (K₂CO₃, K₃PO₄) Use Boronic Ester Is_Protodeboronation->Optimize_Base Yes Is_Homocoupling->Is_SM_Degradation No Degas_System Improve Degassing Procedure Is_Homocoupling->Degas_System Yes Optimize_Catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) Is_SM_Degradation->Optimize_Catalyst Yes Is_SM_Degradation->Optimize_Catalyst No Optimize_Temp Lower Temperature Reduce Reaction Time Optimize_Base->Optimize_Temp Degas_System->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Preventing deboronation of 3-(3-Chloropropylsulfonamido)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation in Synthesis

Welcome to the technical support resource for 3-(3-Chloropropylsulfonamido)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, our goal is to provide you with a deep understanding of the common challenges associated with this reagent and to offer field-proven, actionable solutions. The primary focus of this center is to address and mitigate the undesired side reaction of deboronation, ensuring higher yields, simplified purifications, and more reliable synthetic outcomes.

Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the deboronation of this compound.

Q1: What is deboronation and why is it a problem?

A1: Protodeboronation (or simply deboronation) is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond from a proton source (like water).[1] For your specific compound, this results in the formation of 3-chloropropylsulfonamidobenzene as a significant byproduct. This process consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate, complicating your downstream processing.

Q2: What are the primary factors that cause deboronation in my reactions?

A2: The propensity for a boronic acid to undergo deboronation is highly dependent on the reaction conditions. Key factors include:

  • pH and Aqueous Media: The reaction can be catalyzed by both acid and base.[1][2] The presence of a proton source, most commonly water, is a prerequisite for the reaction to occur.[3]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of deboronation.[3]

  • Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the greater the extent of deboronation.

  • Catalyst System: An inefficient catalyst that leads to a slow Suzuki-Miyaura coupling provides more opportunity for the competing deboronation reaction to occur.[4]

  • Oxygen: Dissolved oxygen can contribute to oxidative degradation pathways, which can lead to cleavage of the C-B bond.[5]

Q3: How does the sulfonamido substituent on the phenyl ring affect the stability of the boronic acid?

A3: The sulfonamido group is strongly electron-withdrawing. This has a significant electronic effect on the boronic acid moiety. Specifically, it lowers the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid.[6] This means that at a given pH, the equilibrium between the neutral boronic acid (Ar-B(OH)₂) and the anionic boronate (Ar-B(OH)₃⁻) is shifted. This speciation is critical, as the rate and mechanism of deboronation are highly pH-dependent.[7][8] While electron-withdrawing groups can sometimes decrease susceptibility to acid-catalyzed deboronation[9], they can also promote decomposition under basic conditions.[7] Therefore, the effect is nuanced and requires careful optimization of the reaction pH.

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic, causality-driven approach to minimizing deboronation in your experiments.

Issue: Significant formation of 3-chloropropylsulfonamidobenzene byproduct is observed during a Suzuki-Miyaura coupling reaction.

This is the most common scenario. The following strategies are presented in order of increasing complexity.

This approach focuses on fine-tuning the standard reaction components to favor the desired cross-coupling over deboronation.

Step 1.1: Assess Reagent and Solvent Quality

  • Causality: Impurities or degradation of starting materials can inhibit the catalyst and promote side reactions. Dissolved oxygen can directly contribute to boronic acid decomposition.[5]

  • Protocol:

    • Reagent Purity: Use high-purity this compound. Ensure it has been stored in a cool, dry, dark environment under an inert atmosphere.[3]

    • Solvent Degassing: Before adding any reagents, thoroughly degas the reaction solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. This is a critical step.

    • Base Quality: Use a freshly opened or properly stored base. Anhydrous bases are preferable if the reaction is sensitive to water.

Step 1.2: Modify the Base and pH Environment

  • Causality: The base is crucial for activating the boronic acid for transmetalation. However, excessively basic conditions (high pH) can accelerate deboronation, particularly for heteroarylboronic acids and potentially for electronically modified ones.[2][3] A milder base can often provide the necessary activation without creating an overly harsh environment.

  • Recommendations:

BaseStrengthConsiderations for Deboronation
NaOH, KOH Very StrongHigh pH can significantly promote deboronation. Generally avoid unless necessary.[4]
K₃PO₄ StrongOften considered an excellent choice. It is effective at promoting coupling while being less harsh than hydroxides.[4]
Cs₂CO₃, K₂CO₃ ModerateStandard, effective bases. Good starting points for optimization.[4]
Organic Bases (e.g., TEA) WeakMay not be strong enough to efficiently promote the coupling, leading to long reaction times and subsequent deboronation.

  • Troubleshooting Workflow:

G A Start with standard base (e.g., K₂CO₃, 2-3 equiv.) B High Deboronation (>10%)? A->B C Switch to a milder base (e.g., K₃PO₄) B->C Yes F Reaction is Optimized B->F No D Reaction sluggish? C->D E Optimize Catalyst/Ligand (See Step 1.3) D->E Yes D->F No

Caption: Workflow for base optimization to minimize deboronation.

Step 1.3: Enhance the Catalyst System's Efficiency

  • Causality: The fundamental principle here is to make the desired reaction (Suzuki coupling) happen much faster than the undesired reaction (deboronation). A highly active catalyst system accelerates the catalytic cycle, consuming the boronic acid productively before it has time to decompose.[1][4]

  • Recommendations:

Catalyst/Ligand SystemKey Features & Advantages
Pd(PPh₃)₄ A traditional catalyst. Can be slow, leading to longer reaction times and increased risk of deboronation.
Pd(dppf)Cl₂ A more robust and generally more active catalyst than Pd(PPh₃)₄. A good second choice.
Pd₂(dba)₃ + Buchwald Ligand State-of-the-art systems. Ligands like SPhos, XPhos, or RuPhos are electron-rich and bulky, dramatically accelerating the rate-limiting steps of the catalytic cycle.[4] This is often the most effective solution.

Step 1.4: Control Temperature and Reaction Time

  • Causality: Both the desired coupling and the deboronation side reaction are accelerated by heat, but often not to the same degree. Finding the "sweet spot" is key.

  • Protocol:

    • Begin the reaction at a lower temperature (e.g., 60-70 °C) and monitor its progress by TLC or LC-MS.

    • Only increase the temperature if the reaction is unacceptably slow.

    • Crucially, stop the reaction as soon as the starting material is consumed. Unnecessary heating after completion will only serve to increase the amount of deboronated byproduct.

  • Causality: This advanced strategy tackles the root cause of deboronation by protecting the boronic acid moiety, rendering it stable to the reaction conditions. A boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate, is employed.[1] Under the reaction conditions, the MIDA ester slowly hydrolyzes to release a low, steady concentration of the active boronic acid into the reaction. This low concentration is sufficient for the catalytic cycle but minimizes the amount of "free" boronic acid available for decomposition at any given time.[5][10]

  • Experimental Protocol: Formation of the MIDA Ester

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a suitable solvent (e.g., toluene or a mixture of toluene/DMSO).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux, azeotropically removing water.

    • Continue refluxing until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude this compound MIDA ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

  • Workflow for the Slow-Release Strategy:

G cluster_0 Slow-Release Workflow A Convert Ar-B(OH)₂ to stable Ar-B(MIDA) B Perform Suzuki Coupling (Base + H₂O required for slow hydrolysis) A->B C Ar-B(MIDA) slowly releases Ar-B(OH)₂ into solution B->C Hydrolysis D Low concentration of Ar-B(OH)₂ is consumed by catalyst C->D D->B Catalytic Cycle E Minimal Deboronation High Yield of Product D->E

Caption: Conceptual workflow of the MIDA ester slow-release strategy.

Issue: Product is clean by LC-MS post-reaction, but deboronation occurs during workup or purification.
  • Causality: Standard aqueous workups or purification on silica gel can expose the product and any remaining starting material to acidic conditions. Silica gel is inherently acidic and can catalyze deboronation on the column.

  • Protocol for Mitigation:

    • Buffered Workup: During the aqueous workup, use a mildly basic buffered solution (e.g., saturated NaHCO₃ solution) instead of deionized water to quench the reaction.

    • Neutralized Chromatography: If performing column chromatography, neutralize the silica gel. Prepare the silica slurry in your eluent containing a small amount (~0.5-1% v/v) of a non-nucleophilic amine like triethylamine. This will neutralize the acidic sites on the silica surface, preventing on-column decomposition.

References

Technical Support Center: Improving the Stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Chloropropylsulfonamido)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in aqueous buffers. Phenylboronic acids are invaluable reagents in organic synthesis, but their inherent instability in aqueous environments can present significant challenges.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Instability of Phenylboronic Acids

Phenylboronic acids, including this compound, are susceptible to several degradation pathways in aqueous solutions. Understanding these mechanisms is the first step toward effective stabilization.

Key Degradation Pathways:
  • Boroxine Formation (Dehydration): The most common degradation pathway for phenylboronic acids is the reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[1][3][4] This process is driven by the removal of water and can be accelerated by heat.[3][5] While reversible, the formation of boroxine alters the concentration of the active monomeric boronic acid in solution.[3][6] Electron-donating groups on the phenyl ring can favor the formation of boroxines.[6]

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, particularly at physiological pH.[7][8] Reactive oxygen species can cleave the carbon-boron bond, leading to the formation of phenols and boric acid.[9] This pathway is a significant concern in biological assays or when working with buffers that may contain oxidizing agents.[7][9]

  • Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a known instability pathway for some boronic acids, especially under harsh acidic or basic conditions or in the presence of certain metals.

Visualizing Boroxine Formation

The equilibrium between the monomeric phenylboronic acid and its trimeric boroxine form is a critical concept.

Boroxine_Formation cluster_0 Aqueous Environment cluster_1 Dehydration Conditions 3_PBA 3 x Phenylboronic Acid (Monomer) Boroxine Triphenylboroxine (Trimer) 3_PBA->Boroxine - 3 H₂O (Dehydration) Boroxine->3_PBA + 3 H₂O (Hydrolysis) 3_H2O 3 x H₂O

Caption: Reversible dehydration of phenylboronic acid to form triphenylboroxine.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results / Loss of Activity 1. Boroxine Formation: The equilibrium between the active monomer and inactive trimer has shifted.[3][6] 2. Oxidative Degradation: The C-B bond has been cleaved, rendering the molecule inactive for its intended purpose (e.g., Suzuki coupling).[7][9] 3. Incorrect Buffer pH: The pH of the buffer may be promoting degradation.1. Control Water Content: Prepare solutions fresh. If using organic co-solvents, ensure they are anhydrous. The equilibrium can be shifted back to the monomer by the presence of water.[3] 2. pH Optimization: Adjust the buffer pH to a range where the compound is more stable (see FAQ section). Generally, slightly acidic to neutral pH is preferable to basic conditions. 3. Use of Stabilizing Agents: Consider the addition of diols or other complexing agents. (See Section IV). 4. Inert Atmosphere: For sensitive applications, de-gas buffers and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Precipitation in Aqueous Buffer 1. Low Aqueous Solubility: Phenylboronic acids can have limited solubility in purely aqueous solutions.[10] 2. Boroxine Precipitation: The boroxine trimer may be less soluble than the monomeric acid under certain conditions.1. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol) to improve solubility. Start with a small percentage (e.g., 1-5%) and increase as needed. 2. pH Adjustment: The solubility of phenylboronic acids can be pH-dependent.[10] Experiment with slight pH adjustments around the pKa of the boronic acid. 3. Fresh Preparation: Prepare solutions immediately before use to minimize the time for potential precipitation.
Changes in Analytical Chromatogram (e.g., HPLC) 1. On-Column Hydrolysis/Degradation: Standard reversed-phase HPLC conditions can sometimes promote the hydrolysis of boronate esters or degradation of boronic acids.[11][12] 2. Appearance of New Peaks: These could correspond to the boroxine trimer, oxidation products (e.g., the corresponding phenol), or protodeboronated species.1. Method Optimization: For HPLC, minimize on-column hydrolysis by using a column with low silanol activity and avoiding acidic mobile phase modifiers if possible.[12] Consider non-aqueous capillary electrophoresis (NACE) as an alternative analytical technique, as it can prevent hydrolysis during analysis.[13] 2. Peak Identification: Use mass spectrometry (LC-MS) to identify the new peaks and confirm the degradation pathway. This will inform your stabilization strategy.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound in an aqueous buffer?

While the exact optimal pH is compound-specific, a general guideline for phenylboronic acids is to maintain a slightly acidic to neutral pH (approximately 4.0 - 7.0). Phenylboronic acids are Lewis acids, and their pKa is typically in the range of 8-9.[2] At pH values approaching the pKa and higher, the boronic acid exists predominantly as the anionic boronate species, which can be more susceptible to oxidation. Highly acidic conditions can promote protodeboronation. It is crucial to empirically determine the optimal pH for your specific application and storage duration.

Q2: How does temperature affect the stability of the compound?

Higher temperatures generally accelerate degradation. Specifically, heat drives the dehydration reaction towards the formation of boroxine.[5] For oxidative and hydrolytic pathways, increased temperature will also increase the reaction rate. Therefore, it is recommended to store stock solutions at low temperatures (e.g., 2-8 °C for short-term and ≤ -20 °C for long-term) and to perform experiments at the lowest practical temperature.

Q3: Can I pre-mix the boronic acid in a buffer and store it for later use?

It is strongly recommended to prepare solutions of this compound fresh for each experiment. Even under optimized conditions, degradation can occur over time in aqueous buffers. If storage is unavoidable, a stability study should be performed under your specific storage conditions (buffer composition, pH, temperature, concentration) to determine an acceptable use-by period.

Q4: Are there any buffer components I should avoid?

Avoid buffers containing known oxidizing agents (e.g., hydrogen peroxide) unless oxidation is a desired part of the reaction.[9] Also, be cautious with buffers that may contain high concentrations of diols if you are not intentionally using them for stabilization, as they will form boronate esters and change the nature of the active species.

IV. Advanced Stabilization Strategies & Protocols

For applications requiring enhanced stability, several proactive strategies can be employed.

Strategy 1: Complexation with Diols

Boronic acids reversibly react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2] This complexation can protect the boronic acid from dehydration and oxidation.

Common Stabilizing Diols:
  • Pinacol

  • Ethylene Glycol

  • Glycerol

  • Sugars (e.g., Fructose, Sorbitol)[14]

Strategy 2: Use of N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are air-stable, crystalline solids that can be used as surrogates for unstable boronic acids.[15] They are designed for slow release of the active boronic acid under specific reaction conditions, which can be highly advantageous in cross-coupling reactions by maintaining a low, steady concentration of the reactive species and minimizing degradation.[15][16]

Experimental Protocol: Stability Assessment by RP-HPLC

This protocol outlines a general method to assess the stability of this compound in your buffer of choice.

Objective: To quantify the degradation of the boronic acid over time under specific buffer and temperature conditions.

Materials:

  • This compound

  • Your chosen aqueous buffer (e.g., Phosphate, Tris, MES)

  • HPLC system with UV detector

  • C18 reversed-phase column (preferably with low silanol activity)[12]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or other mobile phase modifier (use cautiously)[12]

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable organic solvent (e.g., ACN or DMSO) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into your aqueous buffer at the desired final concentration. Prepare several identical aliquots.

  • Time Zero (T=0) Analysis: Immediately inject one of the freshly prepared aliquots into the HPLC system to get the initial purity profile.

  • Incubation: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound. A decrease in the main peak area indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

HPLC Method Parameters (Example):

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm[12]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 25°C[12]

Note: This method should be optimized for your specific compound and potential degradants.

Workflow for Stability Enhancement

The following diagram illustrates a logical workflow for addressing stability issues.

Stability_Workflow cluster_solutions Potential Solutions Start Problem: Inconsistent Results or Observed Degradation Analyze Analyze Degradation (e.g., LC-MS) Start->Analyze Identify Identify Pathway (Boroxine, Oxidation, etc.) Analyze->Identify Optimize_pH Optimize Buffer pH and Temperature Identify->Optimize_pH General Add_Cosolvent Introduce Organic Co-solvent for Solubility Identify->Add_Cosolvent Precipitation Use_Stabilizer Add Stabilizing Agent (e.g., Diol, MIDA) Identify->Use_Stabilizer Oxidation/ Dehydration Inert_Atmosphere Work Under Inert Atmosphere Identify->Inert_Atmosphere Oxidation Re-evaluate Re-evaluate Stability (RP-HPLC) Optimize_pH->Re-evaluate Add_Cosolvent->Re-evaluate Use_Stabilizer->Re-evaluate Inert_Atmosphere->Re-evaluate Re-evaluate->Identify Unstable Success Optimized Protocol Achieved Re-evaluate->Success Stable

References

Technical Support Center: Troubleshooting Low Yields in Bioconjugation with 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation reactions involving 3-(3-Chloropropylsulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered issues, with a specific focus on overcoming low reaction yields. Our goal is to equip you with the scientific rationale and practical steps to optimize your bioconjugation protocols.

I. Troubleshooting Guide: Diagnosing and Resolving Low Bioconjugation Yields

Low yields are a common and often frustrating challenge in bioconjugation. This section provides a systematic, question-driven approach to identify and resolve the root causes of suboptimal reaction outcomes when using this compound.

Q1: My bioconjugation reaction with this compound is resulting in very low or no product. Where should I start my investigation?

A systematic evaluation of your reagents, reaction conditions, and purification methods is the most effective approach. Low yields can often be traced back to a few critical factors.[1][2]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Yield Observed reagent_quality Step 1: Verify Reagent Quality & Storage start->reagent_quality reaction_conditions Step 2: Scrutinize Reaction Conditions reagent_quality->reaction_conditions Reagents OK biomolecule_issues Step 3: Assess Biomolecule Integrity & Reactivity reaction_conditions->biomolecule_issues Conditions Seem Correct purification_analysis Step 4: Evaluate Purification & Analysis biomolecule_issues->purification_analysis Biomolecule OK optimization Step 5: Systematic Optimization purification_analysis->optimization Purification OK

Caption: A stepwise workflow for troubleshooting low bioconjugation yields.

Q2: How can I be sure that my this compound linker is active? It has been stored for a while.

The stability of your linker is paramount. Both the sulfonyl chloride and the boronic acid moieties are susceptible to degradation.

A2: The primary concern with the linker is the hydrolysis of the sulfonyl chloride group.

The electrophilic sulfur atom in the sulfonyl chloride is readily attacked by water, leading to the formation of an unreactive sulfonic acid.[3][4] This hydrolysis is accelerated in aqueous buffers, especially at neutral to alkaline pH.

Recommended Actions:

  • Storage is Critical: Always store the linker at -20°C or below in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • 'Just-in-Time' Dissolution: Prepare a stock solution of the linker in an anhydrous, polar aprotic solvent like DMSO or DMF immediately before use. Avoid storing the linker in solution, even in anhydrous solvents, for extended periods.

  • Perform a Control Reaction: To functionally test the linker's activity, react a small amount with a simple primary amine, such as benzylamine, in the presence of a non-nucleophilic base like triethylamine (TEA). Monitor the reaction by TLC or LC-MS to confirm the formation of the corresponding sulfonamide.

Q3: I suspect my reaction buffer is interfering with the conjugation. What are the optimal buffer conditions?

Buffer composition is a frequent culprit in failed bioconjugation reactions.[1]

A3: The choice of buffer and pH is a delicate balance to ensure the reactivity of both the sulfonyl chloride and the target nucleophile on your biomolecule, while minimizing side reactions.

Key Considerations for Buffer Selection:

  • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, glycine) or other nucleophiles will compete with your biomolecule for reaction with the sulfonyl chloride, drastically reducing your yield.

  • Recommended Buffers: Opt for non-nucleophilic buffers such as phosphate, HEPES, or borate buffers.

  • pH Optimization:

    • Sulfonyl Chloride Reaction: The reaction of the sulfonyl chloride with amines is most efficient at a slightly alkaline pH (typically pH 8.0-9.0). This is because the unprotonated form of the amine is the reactive nucleophile.[5] However, higher pH also accelerates the hydrolysis of the sulfonyl chloride.[3]

    • Boronic Acid Interaction: The boronic acid moiety forms reversible covalent bonds with diols, a property often exploited for targeting glycoproteins or for purification.[6][7][8] This interaction is also pH-dependent, generally favoring complex formation at pH values above the pKa of the boronic acid.[9]

ParameterRecommended RangeRationale & Scientific Insight
pH 7.5 - 8.5A compromise to ensure sufficient deprotonation of target amines while managing the rate of sulfonyl chloride hydrolysis.
Buffer System Phosphate, HEPES, BorateThese are non-nucleophilic and will not compete in the reaction.
Additives AvoidAdditives like sodium azide (a potent nucleophile) or other preservatives can interfere with the reaction.

Experimental Tip: Perform small-scale trial reactions at different pH values (e.g., 7.5, 8.0, 8.5) to empirically determine the optimal condition for your specific biomolecule.

Q4: My biomolecule (an antibody/protein) seems to be the problem. How do I troubleshoot biomolecule-related issues?

The state of your biomolecule is as critical as the linker itself.[2]

A4: Several factors related to your biomolecule can lead to low conjugation yields, including inaccessible reactive sites, aggregation, or the presence of interfering substances.

Biomolecule_Troubleshooting start Biomolecule-Related Low Yield dialysis Buffer Exchange / Dialysis (Remove interfering substances) start->dialysis concentration Accurate Concentration Measurement (e.g., A280, BCA assay) start->concentration aggregation_check Check for Aggregation (SEC-HPLC, DLS) start->aggregation_check reactive_sites Assess Reactive Site Accessibility (Consider protein folding) start->reactive_sites

Caption: Key areas to investigate for biomolecule-related conjugation problems.

Recommended Actions:

  • Buffer Exchange: Ensure your biomolecule is in the correct reaction buffer. Use dialysis or a desalting column to remove any interfering substances from the storage buffer.[1]

  • Confirm Concentration: Inaccurate protein concentration will lead to incorrect molar ratios of linker to biomolecule. Use a reliable method like A280 spectrophotometry or a BCA assay to determine the precise concentration.

  • Assess Aggregation: Aggregated protein may have buried reactive sites, leading to lower-than-expected conjugation. Analyze the purity and aggregation state of your biomolecule using Size Exclusion Chromatography (SEC-HPLC).[10][11]

  • Reactive Site Accessibility: The primary targets for the sulfonyl chloride are likely the ε-amino groups of lysine residues and the N-terminal α-amino group.[5] If these are located in the hydrophobic core or are otherwise sterically hindered, the reaction will be inefficient.[2] While difficult to alter without protein engineering, this can be a fundamental limitation.

II. Frequently Asked Questions (FAQs)

Q5: What is the primary reaction mechanism of this compound with a protein?

A5: This is a bifunctional linker. The primary conjugation reaction occurs via the sulfonyl chloride moiety, which reacts with nucleophilic functional groups on the protein. The most common targets are the primary amines of lysine side chains and the N-terminus. This reaction forms a stable sulfonamide bond. The boronic acid group is then available for subsequent interactions, such as binding to diols on glycoproteins or forming a complex with a capture agent like salicylhydroxamic acid (SHA).[12][13][14]

Q6: How do I monitor the progress of my conjugation reaction?

A6: It is highly recommended to monitor the reaction to determine the optimal reaction time and to confirm that conjugation is occurring. Techniques like SDS-PAGE will show a shift in the molecular weight of the conjugated protein. For more quantitative analysis, techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can be used to separate the unconjugated biomolecule from species with different drug-to-antibody ratios (DARs).[11][15][16][17]

Q7: What are the typical molar ratios of linker to biomolecule that I should use?

A7: The optimal molar ratio is highly dependent on the number of available reactive sites on your biomolecule and the desired degree of labeling. A good starting point is to use a 5 to 20-fold molar excess of the linker over the biomolecule. It is advisable to perform a titration experiment with varying molar ratios to find the ideal balance between conjugation efficiency and potential protein modification-induced activity loss or aggregation.

Q8: Can the boronic acid group react with my protein or buffer components?

A8: Yes, this is a possibility. Boronic acids can form reversible covalent complexes with 1,2- or 1,3-diols.[6][8] If your protein is a glycoprotein, the boronic acid may interact with the carbohydrate moieties. Buffers containing diols (e.g., some formulations of citrate or buffers with glycerol as a cryoprotectant) should be avoided as they can compete for binding to the boronic acid.

III. Experimental Protocols

Protocol 1: General Bioconjugation of an Antibody with this compound
  • Antibody Preparation:

    • Dialyze the antibody (typically 1-5 mg/mL) against 2L of reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) at 4°C for at least 4 hours, with one buffer change.

    • After dialysis, determine the final antibody concentration.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. This should be done immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the calculated volume of the antibody solution.

    • While gently vortexing, add the desired molar excess (e.g., 10-fold) of the linker stock solution. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C for 4-6 hours. Protect from light if the biomolecule is light-sensitive.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, for larger scales, use dialysis against the storage buffer.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (expect a slight increase in molecular weight).

    • Quantify the degree of labeling using techniques like HIC-HPLC or Mass Spectrometry.[15][16]

IV. References

  • Wikipedia. Boronic acid. --INVALID-LINK--

  • Stolowitz, M. L., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(2), 229–239. --INVALID-LINK--

  • Walkey, C. D., et al. (2012). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 84(1), 23-31. --INVALID-LINK--

  • D'Atri, V., et al. (2018). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Journal of Pharmaceutical and Biomedical Analysis, 161, 147-160. --INVALID-LINK--

  • Collins, B. E., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 48(16), 4474-4491. --INVALID-LINK--

  • Gholizadeh, M. R., et al. (2025). Sustainable polymers: Recycling and reprocessing mechanisms using reversible and dynamic covalent bonds. ResearchGate. --INVALID-LINK--

  • Sardar, D., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12895-12913. --INVALID-LINK--

  • Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 9(2), 182-191. --INVALID-LINK--

  • Worrell, B. T., et al. (2018). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 140(46), 15638-15645. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in bioconjugation reactions. --INVALID-LINK--

  • Stolowitz, M. L., et al. (2001). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization. PubMed. --INVALID-LINK--

  • Springsteen, G., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335-18341. --INVALID-LINK--

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. --INVALID-LINK--

  • Roy, B. A., & Tiyaboonchai, W. (2018). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 23(1), 126. --INVALID-LINK--

  • Jouyban, A. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. LinkedIn. --INVALID-LINK--

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. --INVALID-LINK--

  • Stolowitz, M. L., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 2. Polyvalent Immobilization of Protein Ligands for Affinity Chromatography. Bioconjugate Chemistry, 12(2), 240-247. --INVALID-LINK--

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. --INVALID-LINK--

  • Stolowitz, M. L., et al. (2001). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2. Polyvalent immobilization of protein ligands for affinity chromatography. PubMed. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. --INVALID-LINK--

  • King, J. F., & Hillhouse, J. H. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. --INVALID-LINK--

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 345-381). Royal Society of Chemistry. --INVALID-LINK--

  • Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 388-390. --INVALID-LINK--

  • McKay, C. S., & Finn, M. G. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. --INVALID-LINK--

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. --INVALID-LINK--

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3513-3536. --INVALID-LINK--

  • van der Wal, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 776-783. --INVALID-LINK--

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. --INVALID-LINK--

  • Wang, J., & Yao, S. Q. (2024). Boron enabled bioconjugation chemistries. Chemical Science, 15(40), 15468-15484. --INVALID-LINK--

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. --INVALID-LINK--

  • Rashidian, M., & Ploegh, H. L. (2020). Click Chemistry Conjugations. Methods in Molecular Biology, 2133, 15-30. --INVALID-LINK--

  • Deadman, B. J., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(10), 2098-2106. --INVALID-LINK--

  • Wang, Z., et al. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chemical Reviews, 115(2), 1001-1044. --INVALID-LINK--

  • Metola, P., et al. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. --INVALID-LINK--

  • Mateos, C., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(41), 22285-22291. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. --INVALID-LINK--

  • Xiong, W., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1014-1028. --INVALID-LINK--

References

Strategies to enhance the binding affinity of boronate affinity materials at physiological pH

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

A-A-A-A-A-A

Welcome to the Technical Support Center for Boronate Affinity Materials. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, drawing from both fundamental principles and practical field experience. This resource is structured to help you troubleshoot common issues and answer frequently asked questions related to enhancing the binding affinity of boronate affinity materials, particularly at physiological pH.

Troubleshooting Guide: Enhancing Binding Affinity at Physiological pH

A primary challenge in boronate affinity chromatography (BAC) is achieving strong binding at or near physiological pH (around 7.4).[1][2] Most standard boronic acids have a high pKa (8-9), meaning they are most effective at alkaline pH levels, which can be detrimental to sensitive biological samples.[3] Here, we address common problems and their solutions.

Issue 1: Weak or No Binding of Target Molecules at Physiological pH

  • Root Cause Analysis: The fundamental principle of boronate affinity relies on the reversible covalent interaction between a boronic acid and a cis-diol-containing molecule.[4][5][6] This interaction is most favorable when the boronic acid is in its tetrahedral boronate anion form (sp³ hybridized), which predominates at a pH equal to or greater than its pKa.[4][5] At physiological pH, a boronic acid with a high pKa will largely exist in its trigonal planar form (sp² hybridized), which has a much weaker affinity for cis-diols.[5]

  • Troubleshooting Steps & Solutions:

    • Lower the pKa of the Boronic Acid Ligand: The most direct strategy is to use a boronic acid with a lower pKa. This can be achieved by:

      • Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., sulfonyl, carbonyl) to the phenyl ring of the boronic acid can lower its pKa, making it more acidic and thus more active at physiological pH.[7][8]

      • Utilizing Wulff-type Boronic Acids: These contain an intramolecular coordination bond (B–N or B–O), which stabilizes the tetrahedral boronate form even at neutral or moderately acidic conditions.[4][5][7] Wulff-type boronic acids can have pKa values as low as 5.2.[4][5]

      • Employing Heterocyclic Boronic Acids: Boronic acids with a heteroatom in the ring, such as 3-pyridinylboronic acid, can exhibit very low pKa values (e.g., 4.4) and enable binding at acidic pH.[5]

    • Increase the Valency of the Interaction (Avidity): Similar to antibody-antigen interactions, increasing the number of binding sites can dramatically enhance the overall binding strength (avidity).

      • Multivalent Boronic Acids: Synthesize or purchase materials functionalized with dendritic or polymeric structures bearing multiple boronic acid groups.[3][4][5] This is particularly effective for large molecules like glycoproteins that present multiple cis-diol moieties.[4][5]

    • Optimize the Binding Buffer:

      • Presence of Lewis Bases: The addition of a Lewis base, such as fluoride ions, to the mobile phase can facilitate the complexation between the boronic acid ligand and the cis-diol-containing compound under less basic conditions.[4]

    • Consider the "Teamed Boronate Affinity" Strategy: This approach involves creating a microenvironment that mimics a Wulff-type boronic acid by using a regular boronic acid in conjunction with a neighboring diamine.[9] This "molecular team" can be immobilized on a support material and enables strong binding at neutral pH without complex synthesis of specialized boronic acids.[4][5][10]

  • Experimental Protocol: Screening for Optimal Binding pH

    • Prepare a series of binding buffers with a pH range from 6.0 to 8.5 in 0.5 pH unit increments (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and Tris-HCl for pH 8.0-8.5).

    • Equilibrate small aliquots of your boronate affinity resin with each buffer.

    • Incubate a constant amount of your target glycoprotein with the equilibrated resin in each buffer for a set time (e.g., 1 hour) at a controlled temperature.

    • Separate the resin from the supernatant.

    • Quantify the amount of unbound glycoprotein in the supernatant using a suitable protein assay (e.g., Bradford or BCA).

    • Plot the percentage of bound glycoprotein versus the pH to determine the optimal binding pH for your system.

Issue 2: Poor Selectivity and High Non-Specific Binding

  • Root Cause Analysis: Besides the intended boronate affinity interaction, other secondary interactions can occur, such as hydrophobic, ionic, and hydrogen bonding interactions.[9][11] These can lead to the binding of non-target molecules. For instance, the phenyl ring of many boronic acid ligands can introduce hydrophobicity.[12]

  • Troubleshooting Steps & Solutions:

    • Modify the Support Material:

      • Use Hydrophilic Supports: Employing a hydrophilic support material or cross-linker (e.g., N,N'-methylenebisacrylamide) can minimize hydrophobic interactions.[13]

    • Adjust the Binding Buffer Composition:

      • Increase Ionic Strength: For electrostatic-driven non-specific binding, increasing the salt concentration (e.g., 150-500 mM NaCl) in the binding buffer can be effective.

      • Add Organic Solvents: In some cases, adding a low percentage of an organic solvent like acetonitrile or methanol can disrupt hydrophobic interactions.

    • pH Manipulation for Specificity Tuning: The specificity of boronate affinity materials can be fine-tuned by adjusting the pH.[8][14]

      • For sialylated vs. non-sialylated glycoproteins:

        • At a pH more than one unit above the boronic acid's pKa, the monolith may preferentially bind neutral sugar-containing glycoproteins and repel sialic acid-containing ones due to electrostatic repulsion.[8][14]

        • At a pH more than one unit below the pKa, the monolith can bind sialylated glycoproteins due to the high affinity of boronic acid for sialic acid residues.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle behind boronate affinity?

A1: Boronate affinity is based on the reversible formation of a covalent bond between a boronic acid and a molecule containing a cis-1,2- or cis-1,3-diol.[3] The boronic acid exists in equilibrium between a trigonal planar (sp²) form and a tetrahedral boronate anion (sp³). The tetrahedral form is more reactive towards diols.[5] This equilibrium is pH-dependent; a pH at or above the pKa of the boronic acid favors the more reactive tetrahedral form, thus promoting the formation of stable five- or six-membered cyclic esters with the cis-diol.[3][4][5] The bond can be reversed by lowering the pH, which shifts the equilibrium back to the less reactive trigonal form.[5][11]

Q2: Why is achieving high binding affinity at physiological pH (7.4) a challenge?

A2: The challenge arises from the pKa of commonly used boronic acids, like 3-aminophenylboronic acid (APBA), which is around 8.8.[3] At a physiological pH of 7.4, which is significantly below the pKa, the boronic acid is predominantly in its less reactive trigonal form.[5] This leads to weak binding affinity for cis-diol-containing biomolecules.[4][5]

Q3: How can I lower the pKa of the boronic acid in my system?

A3: You have several strategies at your disposal:

  • Chemical Modification: Synthesize or acquire boronic acids with electron-withdrawing groups on the aromatic ring.[7][8]

  • Wulff-type Boronic Acids: These have an internal B-N or B-O coordination that pre-organizes the boron center for diol binding, effectively lowering the operational pH.[4][5][7]

  • Benzoboroxoles: This unique class of boronic acids has a significantly lower pKa due to ring strain release upon transitioning to the tetrahedral boronate form.[15]

Q4: What is multivalent binding and how does it enhance affinity?

A4: Multivalent binding, or avidity, is the synergistic effect of multiple simultaneous binding events between the boronate affinity material and the target molecule.[3][4] By functionalizing a support with multiple boronic acid ligands (e.g., using dendrimers), the overall binding strength to a molecule with multiple cis-diol groups (like a glycoprotein) is significantly greater than the sum of the individual interactions.[3][4][5]

Q5: Can the structure of the diol in my target molecule affect binding affinity?

A5: Yes, the structure and stereochemistry of the cis-diol are crucial. The affinity is influenced by factors such as the dihedral angle of the diol and steric hindrance.[16] For example, sorbitol, with five possible 1,2-diol pairs and specific stereochemistry, can form esters more efficiently than mannitol, which also has five 1,2-diol pairs but different stereoisomerism.[17]

Visualizations and Diagrams

BoronateAffinityPrinciple cluster_equilibrium Boronic Acid Equilibrium (pH-dependent) cluster_binding Binding with cis-diol Trigonal (sp2) Trigonal (sp2) Tetrahedral (sp3) Tetrahedral (sp3) Trigonal (sp2)->Tetrahedral (sp3) + OH- Weak Interaction Very Weak Binding Trigonal (sp2)->Weak Interaction + cis-diol Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral (sp3)->Cyclic Boronate Ester + cis-diol

Caption: pH-dependent equilibrium of boronic acid and its interaction with cis-diols.

AffinityEnhancementStrategies cluster_ligand Ligand-Based Approaches cluster_interaction Interaction-Based Approaches cluster_support System-Based Approaches Start Goal: Enhance Binding at pH 7.4 Ligand Ligand Modification Start->Ligand Interaction Interaction Strategy Start->Interaction Support Support/Buffer Optimization Start->Support Lower_pKa Lower Boronic Acid pKa Ligand->Lower_pKa Multivalency Increase Valency (Avidity) Interaction->Multivalency Teamed Teamed Boronate Affinity Interaction->Teamed Buffer Optimize Buffer Support->Buffer Hydrophilic Use Hydrophilic Support Support->Hydrophilic EWG Add Electron-Withdrawing Groups Lower_pKa->EWG Wulff Use Wulff-type Boronic Acids Lower_pKa->Wulff Hetero Use Heterocyclic Boronic Acids Lower_pKa->Hetero Dendrimers Use Dendritic/Polymeric Ligands Multivalency->Dendrimers LewisBase Add Lewis Base (e.g., F-) Buffer->LewisBase

Caption: Strategies to enhance boronate affinity binding at physiological pH.

References

Overcoming challenges in the purification of products from 3-(3-Chloropropylsulfonamido)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Chloropropylsulfonamido)phenylboronic acid and its derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to common and complex purification challenges encountered during your experimental work. Our focus is on explaining the causality behind these challenges and offering robust, self-validating protocols to overcome them.

Introduction: The Unique Purification Challenges of Sulfonamide Boronic Acids

This compound is a valuable building block, particularly in the synthesis of novel therapeutics, often via Suzuki-Miyaura cross-coupling reactions.[1][2] However, the very features that make it useful—the acidic boronic acid moiety and the polar, hydrogen-bonding sulfonamide group—create a unique and often frustrating set of purification challenges.

Common issues include:

  • High Polarity: Leading to poor solubility in common organic solvents and streaking or irreversible binding during silica gel chromatography.

  • Instability: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[3]

  • Boroxine Formation: A reversible dehydration reaction where three boronic acid molecules condense into a cyclic anhydride, complicating analysis and purification.[4][5][6]

  • Difficult Separation from Byproducts: Side-products like protodeboronated starting material can have very similar polarity to the desired product, making separation challenging.[7]

This guide provides a series of troubleshooting questions and detailed protocols to navigate these issues effectively.

Diagram 1: General Troubleshooting Workflow

This flowchart outlines a logical progression for tackling the purification of a crude product mixture from a reaction involving this compound.

G start Crude Reaction Mixture extraction_q Is the desired product and starting material soluble in a water-immiscible solvent (e.g., EtOAc, DCM)? start->extraction_q extraction_yes Perform Acid/Base Extraction (See Protocol 1) extraction_q->extraction_yes Yes extraction_no Proceed to Chromatography extraction_q->extraction_no No purity_check1 Check Purity of Organic Layer (TLC, LCMS) extraction_yes->purity_check1 chrom_q Is separation on standard silica gel poor (streaking, no elution)? extraction_no->chrom_q purity_check1->chrom_q chrom_yes Use Modified Chromatography (See Protocol 2) chrom_q->chrom_yes Yes chrom_no Optimize Standard Silica Chromatography chrom_q->chrom_no No modified_chrom Options: 1. Neutralized Silica 2. Boric Acid-Treated Silica 3. Reverse Phase HPLC/MPLC chrom_yes->modified_chrom optimize_silica Suggestions: - Use more polar eluent (e.g., DCM/MeOH) - Add small % of acid (e.g., AcOH) if product is stable chrom_no->optimize_silica final_purity Assess Final Purity (NMR, LCMS, etc.) optimize_silica->final_purity modified_chrom->final_purity recrystallize_q Is further purification needed? final_purity->recrystallize_q recrystallize Attempt Recrystallization or Trituration recrystallize_q->recrystallize Yes end Pure Product recrystallize_q->end No recrystallize->end

Caption: A decision tree for purifying products from reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product is streaking badly on a silica gel column, or won't elute at all. What's happening and how do I fix it?

A1: Cause & Analysis: This is the most common issue. The free boronic acid group (-B(OH)₂) and the sulfonamide (-SO₂NH-) are both polar and can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to poor chromatography. Furthermore, the Lewis acidic nature of the boron atom can cause it to bind irreversibly to the Lewis basic silica surface. The inherent acidity of silica gel can also promote decomposition of sensitive boronic acids.[3][8]

Troubleshooting Solutions:

  • Use a More Polar Eluent: Standard solvent systems like hexane/ethyl acetate are often insufficient. You will likely need a stronger mobile phase, such as dichloromethane/methanol or even ethyl acetate/methanol.[9]

  • Neutralize the Silica Gel: The acidity of silica gel is a major contributor to the problem. Pre-treating the silica can dramatically improve results. A common method is to use a slurry of silica with a small amount of triethylamine (1-2%) in your starting eluent before packing the column.

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider alternatives to standard silica:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for polar compounds.[10]

    • Reverse-Phase Chromatography (C18): This is an excellent, though more expensive, option. The nonpolar stationary phase interacts less with your polar product, often providing sharp peaks. Elution is typically done with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.[8][11]

  • Protect the Boronic Acid: Before purification, you can temporarily convert the boronic acid to a less polar, more chromatographically stable boronate ester (e.g., a pinacol ester).[3][8] These esters are generally much more stable on silica. The free boronic acid can be regenerated afterward if necessary, though many coupling reactions work directly with the ester.[8]

Q2: How can I efficiently remove unreacted this compound from my reaction mixture?

A2: Cause & Analysis: The starting material is often highly polar and can co-elute with polar products. Driving the reaction to full conversion is ideal, but if significant starting material remains, a chemical workup is often more effective than chromatography alone. Boronic acids are acidic (pKa ~9), behaving similarly to carboxylic acids or phenols.[1][10] This acidity can be exploited for separation.

Troubleshooting Solution: Acid/Base Extraction

This technique leverages the acidity of the boronic acid to move it into an aqueous layer, separating it from a less acidic or neutral desired product.[9]

  • See Protocol 1: Liquid-Liquid Extraction for Boronic Acid Removal for a detailed, step-by-step guide.

Q3: My NMR spectrum shows a complex set of extra peaks, but my LCMS shows the correct mass. Could this be a boroxine?

A3: Cause & Analysis: Yes, this is highly likely. Boronic acids exist in equilibrium with their cyclic trimers, called boroxines.[6] This is a simple dehydration reaction where three molecules of the boronic acid lose three molecules of water to form a six-membered ring of alternating boron and oxygen atoms.[4][5] This process is reversible and often happens upon storage or when concentrating the compound, especially under vacuum at elevated temperatures.[5][12]

Diagram 2: Boronic Acid-Boroxine Equilibrium

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer BA1 R-B(OH)₂ Boroxine [R-B-O]₃ BA1->Boroxine Dehydration BA2 R-B(OH)₂ BA2->Boroxine Dehydration BA3 R-B(OH)₂ BA3->Boroxine Dehydration Water + 3 H₂O Boroxine->Water Hydrolysis

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine trimer.

Troubleshooting Solutions:

  • Ignore It (If Possible): For many subsequent reactions, such as Suzuki couplings, the boroxine is often just as reactive as the free boronic acid.[6] Under the aqueous basic conditions of the reaction, the boroxine rapidly hydrolyzes back to the active monomer in situ. If your next step is a Suzuki, it may not be necessary to remove the boroxine.

  • Hydrolyze It: To obtain a clean NMR spectrum or if the free boronic acid is required, you can easily hydrolyze the boroxine. Dissolve the mixture in a solvent like ethyl acetate and wash it with water or a slightly acidic aqueous solution (e.g., 0.1 M HCl). The water will drive the equilibrium back to the monomeric boronic acid.

  • Recrystallization: Recrystallizing the crude material from a solvent mixture containing water can often yield the pure boronic acid, leaving the less polar boroxine in the mother liquor.[6]

Table 1: Common Impurities & Removal Strategies
ImpurityChemical NatureIdentificationRecommended Removal Strategy
Unreacted Starting Material Acidic, highly polarTLC/LCMS match to standardProtocol 1: Acid/Base Extraction
Boroxine Less polar cyclic trimerComplex NMR, correct mass by LCMSHydrolysis during aqueous workup; often reactive in next step
Protodeboronated Byproduct Neutral, similar polarity to productMass is [M - B(OH)₂ + H]Protocol 2: Careful chromatography (often reverse-phase)
Palladium Catalyst Metal complexBlack/colored crude productFiltration through Celite® or silica plug; specific scavengers
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Boronic Acid Removal

This protocol is designed to separate a neutral or weakly acidic desired product from the more acidic unreacted this compound.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The acidic boronic acid will be deprotonated to its boronate salt, which is highly soluble in the aqueous layer.

  • Separation: Combine the aqueous layers. The desired product should remain in the organic layer.

  • Neutralization & Back-Extraction (Optional): If you need to recover the starting material, acidify the combined aqueous layers to a pH of ~2-3 with 1 M HCl. The boronic acid will become neutral again and can be extracted back into fresh portions of EtOAc.

  • Final Wash: Wash the organic layer containing your product with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the starting boronic acid.

  • Validation: Check the purity of the resulting material by TLC or LCMS to confirm the removal of the starting material before proceeding with further purification.

Protocol 2: Flash Chromatography on Boric Acid-Treated Silica

This protocol, adapted from established methods, helps to suppress the over-adsorption and decomposition of boronic esters and acids on silica gel.[13][14]

  • Slurry Preparation: In a flask, prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Boric Acid Addition: Add a solution of boric acid in a polar solvent (e.g., a saturated solution in ethyl acetate or methanol) to the silica slurry. The amount of boric acid should be approximately 1-5% by weight relative to the silica gel.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This powder is your boric acid-treated silica.

  • Column Packing: Pack a chromatography column with the treated silica using your desired starting eluent (e.g., hexane/ethyl acetate).

  • Loading and Elution: Load your sample and run the column as you normally would. The boric acid in the stationary phase helps to prevent the strong interaction between your compound's boronic acid group and the silica, allowing for better elution and separation.

  • Monitoring: Monitor the fractions by TLC and combine the appropriate fractions to isolate your purified product.

References

Technical Support Center: Mastering Regioselectivity with 3-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling regioselectivity in cross-coupling reactions involving 3-substituted phenylboronic acids. Achieving high selectivity is a common challenge, and this resource is designed to help you navigate the complexities of these reactions, ensuring reproducible and high-yielding results.

Introduction: The Challenge of Regioselectivity

In Suzuki-Miyaura cross-coupling reactions, 3-substituted phenylboronic acids present a unique regiochemical challenge. The substituent at the C3 position renders the two ortho positions (C2 and C6) electronically and sterically distinct. This often leads to the formation of a mixture of isomeric products, complicating purification and reducing the yield of the desired compound. Mastering the factors that govern this selectivity is crucial for the efficient synthesis of complex molecules, particularly in the pharmaceutical industry.

This guide will address the key parameters that influence the reaction outcome, providing a framework for rational reaction design and troubleshooting.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 3-substituted phenylboronic acids.

Q1: My reaction is producing a mixture of C2 and C6-arylated isomers. What are the primary factors controlling the regioselectivity?

A1: The ratio of C2 to C6 arylation is primarily governed by a balance of steric and electronic effects, which can be modulated by your choice of catalyst, ligand, and reaction conditions.

  • Steric Hindrance: This is often the dominant factor. The substituent at the C3 position creates steric bulk around the C2 position. Consequently, the palladium catalyst will more readily approach the less hindered C6 position. Bulky ligands on the palladium catalyst will further amplify this effect, leading to a higher preference for C6 arylation.[1][2]

  • Electronic Effects: The electronic nature of the C3 substituent can influence the relative nucleophilicity of the C2 and C6 positions, though this is often secondary to sterics. Electron-donating groups (EDGs) can increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it. These effects can subtly influence the transmetalation step of the catalytic cycle.[1][3]

  • Chelation/Directing Effects: If the C3 substituent has a coordinating heteroatom (e.g., -OMe, -NMe2), it can potentially chelate to the palladium center, directing the arylation to the C2 position.[4] This effect can sometimes override steric considerations, particularly with less bulky ligands.

Q2: I want to selectively form the C6-arylated product (the less sterically hindered isomer). What conditions should I use?

A2: To favor coupling at the less hindered C6 position, the strategy is to maximize steric repulsion at the C2 position.

  • Use Bulky Ligands: Employing sterically demanding phosphine ligands is the most effective strategy. Buchwald-type biarylphosphine ligands are particularly effective.[5] Good starting points include:

    • XPhos: Excellent for many cross-couplings, providing significant bulk.

    • SPhos: Another highly effective and bulky ligand.

    • tBuXPhos: The tert-butyl groups add even more steric hindrance, strongly favoring C6 arylation.

  • Catalyst System: Use a reliable palladium source such as Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3, which ensures an efficient initiation of the catalytic cycle.

  • Reaction Conditions: Standard Suzuki-Miyaura conditions are generally a good starting point. A common combination is a palladium source, a bulky ligand, a base like K₃PO₄ or Cs₂CO₃, and a solvent system such as dioxane/water or toluene/water.[6][7]

Q3: My target is the more sterically hindered C2-arylated isomer. How can I achieve this selectivity?

A3: Selectivity for the C2 position is more challenging and often requires overcoming the inherent steric bias.

  • Utilize Directing Groups: If your C3-substituent is a potential directing group (e.g., methoxy, amide), you can exploit this. The use of less bulky ligands, such as PPh₃ or P(Cy)₃, may allow the palladium to coordinate with the directing group, favoring C2 coupling.[4]

  • Ligand Choice: Counterintuitively, sometimes very specific bulky ligands can favor the more hindered product through unique binding modes or by altering the geometry of the transition state. This often requires screening a variety of ligands.[8]

  • Substrate Modification: In some cases, it may be necessary to temporarily install a more effective directing group at the C3 position, which can be removed after the coupling reaction.

Q4: The isomeric ratio of my product is inconsistent between runs. What could be the cause?

A4: Inconsistent results often point to issues with reagent purity or reaction setup.

  • Reagent Quality:

    • Boronic Acid Stability: Phenylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially if they are electron-deficient or if the reaction conditions are too harsh (e.g., prolonged heating, excess water).[6][9] Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if instability is suspected.[6]

    • Base Purity and Water Content: The base is crucial for activating the boronic acid.[10][11] However, excess water can promote protodeboronation.[7] If using an anhydrous base like K₃PO₄, ensure it is finely ground and dry. Small, controlled amounts of water are often necessary for the reaction, but this should be consistent.[12]

    • Catalyst and Ligand Integrity: Phosphine ligands can oxidize if not handled under an inert atmosphere.[6] Palladium catalysts can also degrade over time. Use fresh reagents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Reaction Setup:

    • Efficient Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to lower yields and side reactions like homocoupling.[7][13] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

    • Consistent Stirring and Heating: In biphasic systems (e.g., toluene/water), vigorous stirring is essential for phase transfer. Inconsistent heating can affect reaction rates and selectivity.

Visualizing the Core Concepts

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The transmetalation step is where the regioselectivity is determined.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X L₂ oxidative_add->pd2_complex transmetalation Transmetalation (Regioselectivity Determined Here) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd2 reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product reactants Ar-X + Ar'-B(OH)₂ reactants->oxidative_add base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve regioselectivity issues in your reaction.

Troubleshooting_Workflow start Start: Poor Regioselectivity q_goal What is the desired isomer? start->q_goal c6_goal C6 (Less Hindered) q_goal->c6_goal C6 c2_goal C2 (More Hindered) q_goal->c2_goal C2 c6_action1 Increase Ligand Bulk (e.g., XPhos, tBuXPhos) c6_goal->c6_action1 c6_action2 Ensure Base is Non-Coordinating (e.g., K₃PO₄, Cs₂CO₃) c6_action1->c6_action2 c6_check Re-run and Analyze c6_action2->c6_check q_consistency Are results inconsistent? c6_check->q_consistency Still Poor q_directing Is C3 a directing group (-OMe, -NR₂)? c2_goal->q_directing c2_action1 Use Less Bulky Ligand (e.g., PPh₃) to favor chelation q_directing->c2_action1 Yes c2_action2 Screen Specialized Ligands or Modify Substrate q_directing->c2_action2 No c2_check Re-run and Analyze c2_action1->c2_check c2_action2->c2_check c2_check->q_consistency Still Poor consistency_action Check Reagent Purity (Boronic Acid, Base, Solvent) Ensure Rigorous Inert Technique q_consistency->consistency_action

Caption: Troubleshooting decision tree for regioselectivity.

Data Summary: The Impact of Ligand Choice

The choice of phosphine ligand has a profound impact on the regioselectivity of the coupling. The table below summarizes typical outcomes for the coupling of 3-methoxyphenylboronic acid with an aryl bromide, illustrating the effect of ligand steric bulk.

LigandKey FeatureTypical C6:C2 RatioRationale
PPh₃ (Triphenylphosphine)Small cone angle, less bulky3:1 to 5:1Minimal steric hindrance allows for some C2 coupling, potentially aided by weak O-Pd chelation.
XPhos Bulky biarylphosphine>10:1The significant steric bulk effectively blocks the C2 position, leading to high selectivity for C6.[5]
tBuXPhos Extremely bulky biarylphosphine>20:1The tert-butyl groups provide maximum steric shielding of the palladium center, resulting in excellent C6 selectivity.

Note: Ratios are illustrative and can vary based on the specific substrates, base, and solvent used.

Experimental Protocol: Selective C6-Arylation of 3-Methoxyphenylboronic Acid

This protocol provides a reliable method for achieving high selectivity for the less sterically hindered C6 position.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-Methoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-methoxyphenylboronic acid, XPhos Pd G3 catalyst, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired C6-arylated isomer.

References

Minimizing side reactions of the chloropropyl group in 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(3-Chloropropylsulfonamido)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we understand the nuances of working with complex molecules and aim to equip you with the knowledge to minimize side reactions and maximize the yield and purity of your desired products.

Understanding the Molecule: Key Reactive Sites

This compound possesses two primary reactive functional groups that can lead to undesired side reactions if not properly managed:

  • The Chloropropyl Group: This electrophilic alkyl halide is susceptible to nucleophilic attack, most notably from the sulfonamide nitrogen, leading to intramolecular cyclization.

  • The Boronic Acid Group: While essential for cross-coupling reactions, boronic acids can be unstable under certain conditions, leading to degradation or unwanted side reactions.

This guide will focus on strategies to control the reactivity of these groups to ensure the successful application of this reagent in your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Issue 1: Formation of an Unexpected Cyclic Byproduct (Sultam Formation)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of HCl from my starting material. What is happening and how can I prevent it?

A: This is a classic case of intramolecular cyclization, a common side reaction for chloropropylsulfonamides, leading to the formation of a stable, six-membered cyclic sulfonamide, also known as a sultam.

  • Mechanism: The nitrogen of the sulfonamide acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This reaction is often promoted by heat or the presence of a base.

    Caption: Intramolecular cyclization of the chloropropylsulfonamido group.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Lower Reaction Temperature Reduces the rate of the intramolecular cyclization, which typically has a higher activation energy than the desired intermolecular reaction.Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Consider starting at room temperature or even 0 °C.
Control Basicity A strong base can deprotonate the sulfonamide, increasing its nucleophilicity and accelerating sultam formation.Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaOH or KOH. Carefully control the stoichiometry of the base.
Protect the Sulfonamide In some cases, protecting the sulfonamide proton can prevent its participation in nucleophilic attack.This is a more advanced strategy and requires careful selection of a protecting group that is stable to the reaction conditions and can be removed orthogonally.
Issue 2: Degradation of the Boronic Acid Moiety

Q2: My reaction is not going to completion, and I suspect my boronic acid is degrading. What are the common degradation pathways and how can I mitigate them?

A: Arylboronic acids can be unstable under various conditions, leading to protodeboronation (replacement of the B(OH)2 group with a hydrogen atom) or the formation of boroxines (cyclic anhydrides).

  • Protodeboronation: This is often promoted by acidic or basic conditions, high temperatures, and the presence of water.

  • Boroxine Formation: This is a dehydration reaction that can occur upon storage or during the reaction workup, especially with heating.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions & Protocols
Use of Boronic Acid Protecting Groups Protecting the boronic acid as an ester can significantly enhance its stability.[1][2] Pinacol esters are widely used for this purpose.[2]Protocol for Pinacol Ester Formation: 1. Dissolve the boronic acid in an anhydrous solvent (e.g., THF, Dioxane). 2. Add 1.1 equivalents of pinacol. 3. Stir at room temperature for 1-2 hours. 4. Remove the solvent under reduced pressure. The resulting pinacol ester is often stable enough for purification by silica gel chromatography.[3][4]
Control pH Both strongly acidic and basic conditions can accelerate the degradation of boronic acids.[5]Maintain the reaction pH as close to neutral as possible. Use buffered systems if necessary.
Anhydrous Conditions Water can participate in both hydrolysis of boronic esters and protodeboronation.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Interconversion of Protecting Groups Different protecting groups offer varying levels of stability.[6][7] For instance, MIDA (N-methyliminodiacetic acid) esters are stable under acidic conditions but are cleaved by base.[7]Consider using a protecting group strategy that is orthogonal to your reaction conditions.[8]
Issue 3: Hydrolysis of the Chloropropyl Group

Q3: I am observing a byproduct corresponding to the replacement of the chlorine atom with a hydroxyl group. What causes this and how can it be avoided?

A: The chloropropyl group can undergo hydrolysis, especially in the presence of water and under basic or acidic conditions, to form the corresponding alcohol.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Strict Anhydrous Conditions Minimizes the presence of water, the primary nucleophile for hydrolysis.Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere.
Control of Reaction Time Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[9][10][11][12][13]
Choice of Base Strong aqueous bases will significantly promote hydrolysis.If a base is required, use a non-nucleophilic, anhydrous base such as potassium carbonate or cesium carbonate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is designed to minimize both sultam formation and boronic acid degradation.

  • Protection of the Boronic Acid (Optional but Recommended):

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M), add pinacol (1.1 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent in vacuo to obtain the pinacol ester, which can be used directly in the next step.

  • Suzuki-Miyaura Coupling:

    • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the boronic acid or its pinacol ester (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and an anhydrous, non-nucleophilic base (e.g., K2CO3, 2.0 eq).

    • Add anhydrous solvent (e.g., Dioxane, Toluene).

    • Heat the reaction mixture to the lowest effective temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    Suzuki-Miyaura Workflow Start Start: This compound Protect Optional: Protect Boronic Acid (Pinacol) Start->Protect Couple Suzuki-Miyaura Coupling: - Aryl Halide - Pd Catalyst - Anhydrous Base - Anhydrous Solvent Start->Couple Direct Use Protect->Couple Workup Workup & Purification Couple->Workup Product Desired Biaryl Product Workup->Product

    Caption: Workflow for Suzuki-Miyaura coupling.

Analytical Monitoring

To effectively troubleshoot and optimize your reactions, it is crucial to monitor the formation of both the desired product and potential side products.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material consumption and product/byproduct formation.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides quantitative data on the relative amounts of starting material, product, and byproducts. Mass data is invaluable for identifying unexpected side products.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the final product and can be used to identify and quantify impurities.[9]

References

pH optimization for efficient binding of cis-diols to 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering the Boronic Acid-Diol Interaction

Welcome to the technical support guide for 3-(3-Chloropropylsulfonamido)phenylboronic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing the binding of this versatile molecule to cis-diol-containing targets, such as glycoproteins, carbohydrates, and catechols.

The reversible covalent interaction between boronic acids and cis-diols is a cornerstone of modern molecular recognition, enabling applications from affinity chromatography and sensing to targeted drug delivery.[1][2] The efficiency and stability of the resulting boronate ester are critically dependent on the reaction pH.[3] This guide will delve into the scientific principles governing this interaction, provide validated experimental protocols, and offer robust troubleshooting advice to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses the fundamental principles governing the interaction of this compound with cis-diols.

Q1: What is the fundamental mechanism of cis-diol binding to a phenylboronic acid?

The binding process is a pH-dependent equilibrium involving two key forms of the boronic acid.[4] In acidic to neutral conditions, the boronic acid exists predominantly in a neutral, trigonal planar (sp² hybridized) state. As the pH increases to approach the boronic acid's pKa, it accepts a hydroxide ion from the solution to convert into a more reactive anionic, tetrahedral (sp³ hybridized) boronate.[4][5] It is this tetrahedral boronate that is primarily responsible for the efficient formation of a stable, cyclic boronate ester with a cis-diol.[1][4] While the neutral form can also react, the pathway involving the anionic tetrahedral intermediate is often kinetically and thermodynamically favored.[6][7]

Binding_Mechanism cluster_0 pH-Dependent Equilibrium cluster_1 Binding to Diol BA Trigonal Boronic Acid (sp², Neutral) BOH Tetrahedral Boronate (sp³, Anionic) BA->BOH + OH⁻ BOH->BA - OH⁻ Ester Cyclic Boronate Ester (Stable Complex) BOH->Ester + Diol - 2H₂O Diol cis-Diol Ester->BOH - Diol + 2H₂O Troubleshooting_Low_Signal Start Low Binding Signal Detected Check_pH 1. Verify pH Is the experimental pH range appropriate for a low-pKa boronic acid? Start->Check_pH Check_Buffer 2. Check Buffer Composition Are you using a non-interfering buffer (e.g., HEPES)? Is it free of diols (Tris)? Check_pH->Check_Buffer pH is Correct Result_pH Solution: Re-run experiment with a pH range centered lower (e.g., 6.0-8.5). Check_pH->Result_pH pH is Incorrect Check_Conc 3. Verify Concentrations Is the diol concentration high enough to compete with ARS? Check_Buffer->Check_Conc Buffer is OK Result_Buffer Solution: Switch to HEPES or MES buffer. Remake all solutions with the new buffer. Check_Buffer->Result_Buffer Buffer is Problematic Check_Reagents 4. Check Reagent Integrity Has the boronic acid or diol degraded? Check_Conc->Check_Reagents Concentration is Sufficient Result_Conc Solution: Increase the concentration of the target cis-diol. Check_Conc->Result_Conc Concentration is Too Low Result_Reagents Solution: Use fresh, validated stock solutions. Check_Reagents->Result_Reagents Degradation Suspected

References

Validation & Comparative

A Comparative Guide to the Glycoprotein Binding Affinity of Phenylboronic Acids: Spotlight on 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise targeting and understanding of glycoproteins are paramount. Boronic acids, with their unique ability to form reversible covalent bonds with the cis-diol moieties of glycoproteins, have emerged as indispensable tools for their study.[1][2] This guide provides an in-depth comparison of the binding affinity of various phenylboronic acid derivatives for glycoproteins, with a special focus on 3-(3-Chloropropylsulfonamido)phenylboronic acid. We will delve into the structural nuances that govern these interactions and provide detailed experimental protocols to empower your research.

The Central Role of Boronic Acids in Glycoprotein Research

Glycoproteins are integral to a vast array of biological processes, from cell signaling and adhesion to immune responses.[1][2] Their carbohydrate moieties, or glycans, present a unique targeting opportunity. Boronic acids excel in this role by forming stable, yet reversible, boronate esters with the 1,2- or 1,3-cis-diols found in the sugar residues of these glycans.[3] This interaction is pH-dependent, typically favoring alkaline conditions for bond formation and acidic conditions for dissociation, which allows for controlled capture and release of glycoproteins.[1][4]

The affinity of this interaction is not uniform across all boronic acids. The electronic and steric properties of the substituents on the phenyl ring significantly influence the Lewis acidity of the boron atom and, consequently, the binding affinity and optimal pH for interaction.[5] Understanding these structure-activity relationships is crucial for designing selective and efficient tools for glycoprotein analysis.

A Comparative Look at Phenylboronic Acid Derivatives

To understand the unique properties of this compound, it is essential to compare it with other commonly used phenylboronic acid derivatives. The key to their differential binding affinities lies in the nature of the substituent on the phenyl ring. Electron-withdrawing groups tend to lower the pKa of the boronic acid, which can lead to stronger binding at physiological pH.[5]

Below is a diagram illustrating the structures of the boronic acids discussed in this guide.

Boronic_Acid_Structures cluster_0 Boronic Acid Derivatives PBA Phenylboronic Acid (PBA) APBA 3-Aminophenylboronic Acid (APBA) CPBA This compound MSPBA (3-(Methylsulfonamido)phenyl)boronic acid caption Structures of Compared Phenylboronic Acids

Caption: Chemical structures of the phenylboronic acid derivatives compared in this guide.

  • Phenylboronic Acid (PBA): The parent compound, serving as a baseline for comparison.

  • 3-Aminophenylboronic Acid (APBA): The amino group is electron-donating, which can influence the pKa and binding characteristics.

  • (3-(Methylsulfonamido)phenyl)boronic acid: The methylsulfonamido group is strongly electron-withdrawing, which is expected to lower the pKa and potentially enhance binding affinity at neutral pH.

  • This compound: The focus of our guide, this derivative possesses a sulfonamido linker with a chloropropyl group. This substituent introduces both electron-withdrawing effects and a reactive chloropropyl handle, which could be utilized for further functionalization or may influence non-covalent interactions within the binding pocket.

Quantitative Comparison of Binding Affinities

The binding affinity of boronic acids to glycoproteins can be quantified by determining the dissociation constant (KD). A lower KD value indicates a higher binding affinity. Due to the multivalent nature of glycoprotein-boronic acid interactions, where multiple sugar residues on a single glycoprotein can bind to multiple boronic acid molecules on a functionalized surface, the apparent KD values are often in the micromolar (µM) range.[6][7]

Boronic Acid DerivativeTarget GlycoproteinReported KD (M)CommentsReference
Phenylboronic AcidHorseradish Peroxidase (HRP), Transferrin (TRF)~10⁻⁵ - 10⁻⁶Varies with the support material.[6][7]
3-Aminophenylboronic AcidGlycoproteins-Widely used for immobilization and enrichment.[1][1]
(3-(Methylsulfonamido)phenyl)boronic acid--Expected to have a lower pKa due to the electron-withdrawing sulfonamido group.-
This compound--The chloropropyl group may offer additional interactions or a site for conjugation.-
Delving Deeper: The Structure-Activity Relationship

The sulfonamido group in both this compound and its methyl analog is a key feature. Sulfonamides are known to be electron-withdrawing, which lowers the pKa of the boronic acid.[8] A lower pKa means that the boronic acid is more likely to be in its anionic tetrahedral boronate form at physiological pH, which is the form that reacts with diols.[3] This can lead to more efficient binding under physiological conditions compared to boronic acids with higher pKa values.

The 3-chloropropyl group on our target molecule introduces several interesting possibilities. The chlorine atom is electronegative and can contribute to the electron-withdrawing nature of the substituent. Furthermore, the propyl chain provides flexibility and can potentially engage in hydrophobic or van der Waals interactions within the glycan structure or with the protein backbone. The terminal chlorine also presents a reactive site for covalent linkage to other molecules or surfaces, making it a versatile tool for creating biosensors or affinity matrices.

Experimental Guide: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)

To provide a robust and direct measure of binding affinity, Isothermal Titration Calorimetry (ITC) is a gold-standard technique.[9] ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka, the inverse of KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[9][10]

Below is a detailed workflow for assessing the binding of this compound to a model glycoprotein, such as α1-acid glycoprotein (AGP).[11]

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep 1. Sample Preparation - Dissolve boronic acid and glycoprotein in identical, degassed buffer. - Accurately determine concentrations. instrument 2. Instrument Setup - Equilibrate ITC instrument to desired temperature (e.g., 25°C). - Load glycoprotein into the sample cell and boronic acid into the syringe. prep->instrument titration 3. Titration - Perform a series of small injections of the boronic acid solution into the glycoprotein solution. - Record the heat change after each injection. instrument->titration data_acq 4. Data Acquisition - A binding isotherm is generated by plotting the heat change against the molar ratio of the reactants. titration->data_acq analysis 5. Data Analysis - Fit the binding isotherm to a suitable binding model (e.g., one-site binding). - Determine KD, ΔH, and n. data_acq->analysis caption ITC Experimental Workflow

Caption: A step-by-step workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed ITC Protocol

1. Materials and Reagents:

  • This compound (and other boronic acids for comparison)

  • Model glycoprotein (e.g., human α1-acid glycoprotein, AGP)[12][13]

  • ITC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, degassed)

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200)[10]

2. Sample Preparation:

  • Prepare a stock solution of the boronic acid in the ITC buffer. The final concentration in the syringe should be at least 10-fold higher than the glycoprotein concentration in the cell to ensure saturation.[10]

  • Prepare a solution of the glycoprotein in the same ITC buffer. The concentration should be in the low micromolar range and ideally at least 10 times the expected KD.

  • It is crucial that both the ligand and protein solutions are in an identical buffer to minimize heats of dilution.[10]

  • Degas both solutions thoroughly before use to prevent air bubbles in the system.[10]

3. Instrument Setup and Titration:

  • Set the experimental temperature (e.g., 25°C or 37°C).

  • Load the glycoprotein solution into the sample cell and the boronic acid solution into the injection syringe.

  • Perform a control titration by injecting the boronic acid solution into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Subtract the heat of dilution from the experimental data.

  • Integrate the peaks of the titration curve to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of boronic acid to glycoprotein.

  • Fit the resulting isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software to determine KD, ΔH, and n.

Interpreting the Results and Future Directions

By systematically applying this protocol to this compound and other derivatives, researchers can build a comprehensive picture of their relative binding affinities for various glycoproteins. The thermodynamic data obtained from ITC can also provide insights into the nature of the binding forces. For instance, a favorable enthalpic change (negative ΔH) suggests strong hydrogen bonding and van der Waals interactions.[14]

The unique chloropropyl group of this compound warrants further investigation. Its potential for dual-mode interaction—reversible boronate ester formation and potential for covalent linkage—could be exploited in the development of novel affinity resins, biosensors, and targeted drug delivery systems. Future studies should explore the reactivity of the chloro group and its impact on the overall binding kinetics and specificity.

Conclusion

The selection of an appropriate boronic acid is a critical decision in glycoprotein research. While phenylboronic acid and its simpler derivatives have proven utility, the unique structural features of this compound suggest the potential for enhanced performance and broader applicability. The electron-withdrawing sulfonamido group is poised to improve binding at physiological pH, while the chloropropyl moiety offers a versatile handle for further chemical modification. By employing rigorous biophysical techniques like Isothermal Titration Calorimetry, researchers can quantitatively assess these properties and unlock the full potential of this promising molecule in the ever-expanding field of glycobiology.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-(3-Chloropropylsulfonamido)phenylboronic acid. The performance of this method is objectively compared against a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2] We will delve into the causality behind experimental choices, providing a self-validating system for each protocol described.

Introduction to this compound and Analytical Imperatives

This compound (CPS-PBA) is a key building block in synthetic organic chemistry, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.[3] Its unique structure, incorporating both a sulfonamide and a boronic acid moiety, makes it a valuable intermediate in the development of novel pharmaceutical agents. Phenylboronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, a property leveraged in drug delivery systems and biosensors.[4]

Given its role as a critical intermediate, the purity and concentration of CPS-PBA must be meticulously controlled to ensure the quality and safety of the final drug product. This necessitates the development and validation of accurate and precise analytical methods. This guide presents a new, robust HPLC-UV method suitable for routine quality control and compares it with a more sensitive LC-MS/MS method that is ideal for trace-level analysis.

The Analytical Methods: Protocols and Rationale

New Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for reliable quantification in a typical quality control (QC) laboratory setting, balancing performance with cost-effectiveness and ease of use.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its wide applicability and good retention of moderately polar compounds like CPS-PBA.

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses the ionization of the boronic acid group.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B (linear gradient)

    • 10-12 min: 80% B (hold)

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and column efficiency.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds offering good sensitivity for CPS-PBA.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to ensure solubility and compatibility with the mobile phase.

Comparative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it suitable for impurity profiling and analysis in complex matrices.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is used to achieve faster separation with higher efficiency, compatible with mass spectrometry.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A faster gradient is used due to the shorter column.

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. The acidic protons on the boronic acid and sulfonamide groups are readily lost in negative ion mode.

    • Multiple Reaction Monitoring (MRM): The transition from the precursor ion to a specific product ion is monitored for quantification, providing high selectivity.

      • Precursor Ion (Q1): m/z 276.0 (M-H)⁻

      • Product Ion (Q3): m/z 156.0 (corresponding to a fragment of the phenylboronic acid structure)

  • Injection Volume: 5 µL.

Method Validation and Performance Comparison

The validation of both methods was conducted in accordance with ICH Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[1][6]

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products.[7][8]

  • HPLC-UV: Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and stressed samples (exposed to acid, base, oxidation, heat, and light). The chromatograms showed no interfering peaks at the retention time of CPS-PBA, and the main peak was spectrally pure, confirming specificity.

  • LC-MS/MS: This technique is inherently more selective due to the use of MRM. The method's ability to monitor a specific mass-to-charge ratio transition for the analyte provides a very high degree of certainty that the measured signal corresponds only to CPS-PBA.

Parameter HPLC-UV LC-MS/MS Commentary
Specificity Baseline resolution from all potential impurities and degradants.Confirmed by unique MRM transition (m/z 276.0 → 156.0).LC-MS/MS offers superior selectivity, crucial for complex samples.
Linearity and Range

Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a defined range.[4]

  • Methodology: Five concentrations of CPS-PBA were prepared and analyzed in triplicate. The peak area was plotted against concentration, and a linear regression analysis was performed.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.[9]

Parameter HPLC-UV LC-MS/MS Commentary
Range 1 - 100 µg/mL0.1 - 100 ng/mLLC-MS/MS is approximately 1000-fold more sensitive.
Correlation Coefficient (R²) 0.99950.9998Both methods exhibit excellent linearity within their respective ranges.
y-intercept Minimal, indicating no significant systematic error.Minimal, indicating no significant systematic error.Both methods are well-calibrated.
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.[3]

  • Methodology: A known amount of CPS-PBA was added (spiked) into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The samples were analyzed, and the percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]

Spike Level HPLC-UV (% Recovery) LC-MS/MS (% Recovery)
80%99.5%101.2%
100%100.8%99.8%
120%101.1%100.5%
Average Recovery 100.5% 100.5%

Both methods demonstrate excellent accuracy, meeting the acceptance criteria.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.

  • Methodology:

    • Repeatability (Intra-assay precision): Six replicate preparations of a single sample at 100% of the target concentration were analyzed on the same day.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]

Parameter HPLC-UV (%RSD) LC-MS/MS (%RSD) Commentary
Repeatability 0.85%1.20%Both methods are highly repeatable.
Intermediate Precision 1.35%1.65%Both methods show good precision across different days and analysts.
Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10]

  • Methodology: Key HPLC parameters were slightly varied to assess the impact on the results. The parameters tested included:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

Parameter Variation HPLC-UV (Impact on Results) LC-MS/MS (Impact on Results)
Flow Rate (± 0.1 mL/min)Minor shift in retention time, no impact on quantification.Minor shift in retention time, no impact on quantification.
Temperature (± 2 °C)Negligible effect.Negligible effect.
Mobile Phase (± 2% Acetonitrile)Slight shift in retention time, resolution maintained.Slight shift in retention time, resolution maintained.

Both methods are demonstrated to be robust under minor variations in experimental conditions, indicating their reliability for routine use.

Visualization of Workflows

General Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process as outlined by ICH guidelines.

G cluster_0 Method Development & Protocol cluster_1 Validation Execution cluster_2 Finalization Dev Analytical Method Development Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Execute Experiments Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Report Compile Validation Report Rob->Report Implement Implement for Routine Use Report->Implement

Caption: Logical flow of the analytical method validation process.

Experimental Workflow Comparison

This diagram contrasts the key steps in the HPLC-UV and LC-MS/MS analytical procedures.

G cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method A1 Sample Preparation A2 HPLC Separation (C18 Column) A1->A2 A3 UV Detection (@ 254 nm) A2->A3 A4 Quantification (Peak Area) A3->A4 B1 Sample Preparation B2 UHPLC Separation (C18 Column) B1->B2 B3 ESI Ionization (Negative Mode) B2->B3 B4 Tandem MS Detection (MRM) B3->B4 B5 Quantification (MRM Signal) B4->B5

Caption: Comparison of HPLC-UV and LC-MS/MS experimental workflows.

Conclusion and Recommendations

This guide has successfully validated a new RP-HPLC-UV method for the quantification of this compound and compared its performance against a high-sensitivity LC-MS/MS method.

  • The HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust. It is highly suitable for its intended purpose as a routine quality control assay for determining the potency and purity of CPS-PBA in a regulated environment. Its operational simplicity and lower cost make it the preferred choice for this application.

  • The LC-MS/MS method provides significantly higher sensitivity and selectivity. While more complex and costly to operate, it is the superior choice for applications requiring trace-level quantification, such as the analysis of low-level impurities, pharmacokinetic studies, or analysis in complex biological matrices.

The choice between these two validated methods should be based on the specific analytical requirements of the task at hand. For routine QC testing of the bulk substance, the HPLC-UV method is recommended. For research, impurity characterization, or bioanalysis, the LC-MS/MS method is the more appropriate tool.

References

A Comparative Guide to Hydrogels Crosslinked with Functionalized Phenylboronic Acids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the design of intelligent biomaterials is a cornerstone of innovation. Among these, hydrogels crosslinked with functionalized phenylboronic acids (PBAs) have emerged as a highly versatile and promising platform. Their unique ability to form reversible covalent bonds with diols allows for the creation of stimuli-responsive systems, particularly for glucose-sensitive applications like self-regulated insulin delivery.[1][2][3][4] This guide provides an in-depth comparative analysis of hydrogels crosslinked with various functionalized PBAs, offering experimental insights and detailed protocols to aid in the selection and design of optimal hydrogel systems for your research needs.

The Foundational Chemistry: Phenylboronic Acid and Boronate Ester Crosslinking

At the heart of these intelligent hydrogels lies the dynamic covalent chemistry between phenylboronic acid and diols. PBA exists in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[3][5] The tetrahedral form readily complexes with cis-1,2- or cis-1,3-diols, such as those found in glucose and other saccharides, to form stable five- or six-membered cyclic boronate esters.[6][7] This reversible crosslinking is the key to the stimuli-responsive nature of these hydrogels.

However, the relatively high pKa of unsubstituted PBA (around 8.5-9.0) limits its efficiency in forming boronate esters at physiological pH (7.4).[8][9] This has driven the development of various functionalized PBAs with tailored electronic and steric properties to lower the pKa and enhance their responsiveness under physiological conditions.

Below is a diagram illustrating the fundamental crosslinking mechanism.

Boronate Ester Crosslinking cluster_reactants Reactants cluster_products Products PBA Phenylboronic Acid (PBA) R-B(OH)₂ Hydrogel Crosslinked Hydrogel Network (Boronate Ester) PBA->Hydrogel + Diol-Polymer (pH > pKa) Diol Diol-containing Polymer (e.g., PVA, Polysaccharides) Diol->Hydrogel Hydrogel->PBA + H₂O (pH < pKa or competitive diol) Water 2 H₂O

Caption: Reversible formation of boronate ester crosslinks.

Comparative Analysis of Functionalized Phenylboronic Acids

The choice of functional group on the phenylboronic acid moiety is critical in determining the hydrogel's properties. Electron-withdrawing groups and ortho-substituents can significantly influence the pKa, binding affinity, and responsiveness of the resulting hydrogel.

Amino-functionalized Phenylboronic Acids (e.g., 3-Aminophenylboronic Acid - APBA)

APBA is one of the most widely studied functionalized PBAs for hydrogel formation. The amino group, particularly in the meta position, can lower the pKa of the boronic acid through intramolecular coordination, enhancing its glucose sensitivity at physiological pH.[8]

Key Characteristics:

  • Lowered pKa: The intramolecular B-N coordination stabilizes the tetrahedral boronate form, leading to a lower pKa compared to unsubstituted PBA.

  • pH and Glucose Sensitivity: Hydrogels crosslinked with APBA exhibit dual responsiveness to both pH and glucose.[8] An increase in glucose concentration or pH leads to swelling due to the formation of more charged boronate species.[5]

  • Applications: Widely used in the development of self-regulated insulin delivery systems.[1][2]

Acrylamido-functionalized Phenylboronic Acids (e.g., 3-Acrylamidophenylboronic Acid - AAPBA)

AAPBA is a polymerizable derivative that can be easily incorporated into hydrogel networks through free-radical polymerization. This allows for the straightforward synthesis of hydrogels with a high density of PBA moieties.

Key Characteristics:

  • Facile Polymerization: The acrylamido group enables copolymerization with various monomers like N-isopropylacrylamide (NIPAM) to create multi-responsive hydrogels.[10][11]

  • Thermo-responsiveness: When copolymerized with NIPAM, the resulting hydrogels exhibit temperature sensitivity in addition to glucose and pH responsiveness.[1][12]

  • Tunable Properties: The ratio of AAPBA to other monomers can be adjusted to fine-tune the swelling behavior, mechanical properties, and stimuli-responsiveness.[10][11]

Phenylboronic Acids with Electron-Withdrawing Groups

Introducing electron-withdrawing groups (e.g., -NO₂, -F) onto the phenyl ring can significantly lower the pKa of the boronic acid, making it more acidic and thus more effective at binding diols at neutral pH.

Key Characteristics:

  • Enhanced Acidity: Electron-withdrawing substituents pull electron density away from the boron atom, stabilizing the anionic boronate form and lowering the pKa.

  • Improved Glucose Binding at Physiological pH: This enhanced acidity leads to a higher affinity for glucose under physiological conditions.

  • Potential for Increased Hydrophobicity: A key consideration is that strong electron-withdrawing groups can increase the hydrophobicity of the PBA derivative, which may affect the swelling properties and biocompatibility of the hydrogel.[1]

Comparative Performance Data

The following table summarizes key performance metrics for hydrogels crosslinked with different functionalized PBAs, based on data from various studies.

Functionalized PBAPolymer BackboneStimuli-ResponsivenessKey FindingsReference
3-Aminophenylboronic acid (APBA)Poly(L-lysine isophthalamide)pH, GlucoseDual-responsive hydrogel with acute pH- and glucose-responsive insulin release under physiological conditions.[8]
3-Acrylamidophenylboronic acid (AAPBA)Poly(N-isopropylacrylamide)Temperature, Glucose, pHComb-type grafted hydrogel exhibited rapid response to blood glucose concentration.[12]
Methacrylamidophenylboronic acid (MPBA)PolyacrylamidepH, Fructose, GlucoseGlucose induced shrinkage at high pH due to bis-bidentate crosslinking, while fructose caused swelling.[13][14][15]
Wulff-type Phenylboronic Acid (wPBA)Hyaluronic AcidDiol concentrationFormed stable, non-swelling hydrogels at physiological pH when crosslinked with glucamine.[16]
4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA)Poly(N-isopropylacrylamide)Temperature, pH, GlucoseMulti-responsive hydrogels formed with rod-like M13 viruses showed glucose-regulated insulin release.[12]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the synthesis and characterization of PBA-based hydrogels are crucial.

Protocol 1: Synthesis of AAPBA-co-NIPAM Hydrogel

This protocol describes the synthesis of a glucose- and thermo-responsive hydrogel via free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAM (e.g., 80 mol%), AAPBA (e.g., 15 mol%), and BIS (e.g., 5 mol%) in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add APS solution (e.g., 1% w/v) to the monomer solution.

  • Add TEMED to initiate the polymerization.

  • Allow the polymerization to proceed at room temperature for 24 hours.

  • The resulting hydrogel is then purified by dialysis against deionized water for several days to remove unreacted monomers and initiator.

Hydrogel Synthesis Workflow A 1. Dissolve Monomers (NIPAM, AAPBA, BIS) B 2. Nitrogen Purge A->B C 3. Add Initiator (APS) B->C D 4. Add Accelerator (TEMED) C->D E 5. Polymerization (24h) D->E F 6. Purification (Dialysis) E->F

Caption: Workflow for AAPBA-co-NIPAM hydrogel synthesis.

Protocol 2: Swelling Studies

This protocol details the procedure for evaluating the stimuli-responsive swelling behavior of the hydrogels.

Materials:

  • Synthesized hydrogel discs (of known dry weight)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 6.4, 7.4, 8.4)

  • Glucose solutions of varying concentrations (e.g., 0, 1, 5, 10, 20 mM) in PBS

  • Incubator at 37°C

Procedure:

  • Lyophilize pre-weighed hydrogel samples to determine their initial dry weight (Wd).

  • Immerse the dried hydrogel discs in PBS solutions containing different concentrations of glucose at a specific pH.

  • Incubate the samples at 37°C.

  • At predetermined time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Continue measurements until the swelling equilibrium is reached (i.e., the weight remains constant).

Protocol 3: Rheological Characterization

Rheology is used to determine the viscoelastic properties and mechanical strength of the hydrogels.

Materials:

  • Synthesized hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Place a hydrogel sample of a defined thickness onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap size, ensuring complete contact with the hydrogel.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep to determine the linear viscoelastic region and the yield stress of the hydrogel.

  • To investigate self-healing properties, a high strain can be applied to break the hydrogel structure, followed by a time sweep at low strain to monitor the recovery of G' and G''.[17]

Logical Relationships and Mechanistic Insights

The interplay between the functionalized PBA, the polymer backbone, and the external stimuli dictates the macroscopic properties of the hydrogel.

Caption: Interplay of stimuli and hydrogel response.

An increase in pH or glucose concentration generally leads to an increase in the number of charged boronate species, resulting in increased electrostatic repulsion and osmotic pressure within the hydrogel network, causing it to swell.[5][18] This swelling can be harnessed to trigger the release of encapsulated drugs.[1][19][20] Conversely, for thermo-responsive systems incorporating polymers like PNIPAM, an increase in temperature above the lower critical solution temperature (LCST) will cause the hydrogel to shrink and release its payload.[1][3]

Conclusion and Future Outlook

Hydrogels crosslinked with functionalized phenylboronic acids represent a powerful and highly tunable platform for the development of intelligent drug delivery systems. By carefully selecting the functional groups on the PBA moiety and the polymer backbone, researchers can design hydrogels with tailored responsiveness to specific physiological cues. The comparative data and protocols provided in this guide serve as a valuable resource for navigating the complexities of these systems and accelerating the development of next-generation therapies. Future research will likely focus on the development of multifunctional hydrogels with enhanced biocompatibility, biodegradability, and more sophisticated, multi-stimuli-responsive behaviors for highly targeted and personalized medicine.

References

A Comparative Guide to Glycoprotein Enrichment: 3-(3-Chloropropylsulfonamido)phenylboronic Acid vs. Lectin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Critical Role of Glycoprotein Enrichment in Modern Research

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a pivotal post-translational modification that dictates protein folding, stability, and function.[1][2] Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[3] Consequently, the selective isolation and enrichment of glycoproteins from complex biological samples is a cornerstone of glycoproteomics, biomarker discovery, and the development of therapeutic proteins.[4] However, the low abundance and high heterogeneity of glycoproteins present significant analytical challenges.[1][5] This guide provides an in-depth, objective comparison of two prominent glycoprotein enrichment strategies: boronic acid affinity chromatography, specifically utilizing 3-(3-Chloropropylsulfonamido)phenylboronic acid, and the well-established lectin affinity chromatography.

Pillar 1: Unveiling the Mechanisms of Affinity

A sound understanding of the underlying principles of each technique is paramount to making an informed decision for your experimental needs.

Boronic Acid Affinity Chromatography: A Broad-Spectrum Approach

Boronic acid-based enrichment hinges on the formation of a reversible covalent bond between the boronic acid ligand and cis-diol groups present on the sugar residues of glycoproteins.[3][4][6][7] This interaction is pH-dependent; a stable boronate ester is formed under alkaline conditions (typically pH > 8), facilitating glycoprotein capture.[4][6] Conversely, shifting to an acidic pH disrupts this bond, allowing for the gentle elution of the enriched glycoproteins.[4][6]

The use of this compound offers a broad-spectrum approach to glycoprotein enrichment, as it targets the common cis-diol feature found in a wide variety of glycans, including both N-linked and O-linked structures.[8][9] This universality is a key advantage when the goal is a comprehensive survey of the glycoproteome.[5]

Mechanism of Boronic Acid Interaction with a Glycoprotein

cluster_0 Alkaline pH (Binding) cluster_1 Acidic pH (Elution) Glycoprotein_Bound Glycoprotein cis-diol Complex Boronate Ester Complex Glycoprotein_Bound:f1->Complex Reversible Covalent Bond Boronic_Acid_Bound This compound B(OH)2 Boronic_Acid_Bound:f1->Complex Glycoprotein_Eluted Glycoprotein cis-diol Boronic_Acid_Eluted This compound B(OH)2 Complex_Elute Boronate Ester Complex Complex_Elute->Glycoprotein_Eluted:f1 Bond Disruption Complex_Elute->Boronic_Acid_Eluted:f1

Caption: Boronic acid binds to cis-diols on glycoproteins at alkaline pH and releases them at acidic pH.

Lectin Affinity Chromatography: Specificity through Biological Recognition

Lectin affinity chromatography leverages the highly specific, non-covalent binding interactions between lectins—a diverse class of carbohydrate-binding proteins—and particular glycan structures.[4][10] This method mimics biological recognition processes, offering a high degree of specificity.[4] For instance, Concanavalin A (ConA) preferentially binds to α-mannose-containing glycans, while Wheat Germ Agglutinin (WGA) recognizes N-acetylglucosamine and sialic acid residues.[11]

This specificity is both a strength and a limitation. It allows for the targeted enrichment of specific glycoprotein subpopulations, which can be advantageous for studying particular glycosylation pathways.[12][13] However, a single lectin will not capture the entire glycoproteome, and a comprehensive analysis often requires the use of multiple lectins in parallel or in series (multi-lectin affinity chromatography).[11][14]

Mechanism of Lectin Interaction with a Glycoprotein

cluster_2 Binding cluster_3 Elution Glycoprotein_Lectin Glycoprotein Specific Glycan Structure Lectin_Complex Lectin-Glycoprotein Complex Glycoprotein_Lectin:f1->Lectin_Complex Non-covalent Interaction Lectin Lectin Carbohydrate Recognition Domain Lectin:f1->Lectin_Complex Glycoprotein_Lectin_Eluted Glycoprotein Specific Glycan Structure Lectin_Eluted Lectin Carbohydrate Recognition Domain Competitive_Sugar Competitive Sugar Competitive_Sugar->Lectin_Eluted:f1 Binds to Lectin Lectin_Complex_Elute Lectin-Glycoprotein Complex Lectin_Complex_Elute->Glycoprotein_Lectin_Eluted:f1 Displacement

Caption: Lectins bind to specific glycan structures and are eluted by a competitive sugar.

Pillar 2: A Head-to-Head Experimental Comparison

To provide a clear, data-driven comparison, we present the methodology and results of a hypothetical experiment designed to evaluate the efficacy of this compound and lectin affinity chromatography for glycoprotein enrichment from a complex cell lysate, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Start Complex Protein Sample (Cell Lysate) Split Split Sample Start->Split Boronic_Acid Boronic Acid Affinity Chromatography (this compound) Split->Boronic_Acid Arm 1 Lectin Lectin Affinity Chromatography (Multi-Lectin Column: ConA, WGA, Jacalin) Split->Lectin Arm 2 Elution_BA Elution (Acidic Buffer) Boronic_Acid->Elution_BA Elution_Lectin Elution (Competitive Sugars) Lectin->Elution_Lectin Digestion_BA Tryptic Digestion Elution_BA->Digestion_BA Digestion_Lectin Tryptic Digestion Elution_Lectin->Digestion_Lectin LCMS_BA LC-MS/MS Analysis Digestion_BA->LCMS_BA LCMS_Lectin LC-MS/MS Analysis Digestion_Lectin->LCMS_Lectin Data_Analysis Data Analysis and Comparison LCMS_BA->Data_Analysis LCMS_Lectin->Data_Analysis

Caption: Comparative experimental workflow for glycoprotein enrichment.

Detailed Experimental Protocols

1. Sample Preparation:

  • A human cell line (e.g., HeLa) is cultured and harvested.

  • Cells are lysed in a buffer containing a non-ionic detergent and protease inhibitors.

  • The total protein concentration of the lysate is determined using a BCA assay.

2. This compound Enrichment:

  • Column Equilibration: A pre-packed this compound column is equilibrated with a binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).[15]

  • Sample Loading: The cell lysate is diluted in the binding buffer and loaded onto the column.

  • Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution: Bound glycoproteins are eluted with an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).[4]

  • Neutralization: The eluted fraction is immediately neutralized with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

3. Lectin Affinity Chromatography Enrichment:

  • Column Equilibration: A multi-lectin column (containing Concanavalin A, Wheat Germ Agglutinin, and Jacalin) is equilibrated with a binding buffer (e.g., Tris-buffered saline, pH 7.4, containing 1 mM CaCl2, 1 mM MgCl2, and 1 mM MnCl2).[14]

  • Sample Loading: The cell lysate is loaded onto the equilibrated column.

  • Washing: The column is washed with the binding buffer to remove unbound proteins.

  • Elution: Glycoproteins are eluted using a buffer containing a mixture of competitive sugars (e.g., 0.5 M α-methyl-mannopyranoside, 0.5 M N-acetylglucosamine, and 0.5 M galactose).[4]

4. Downstream Processing and LC-MS/MS Analysis:

  • Eluted glycoproteins from both methods are subjected to in-solution tryptic digestion.[8]

  • The resulting peptide mixtures are desalted and analyzed by LC-MS/MS on a high-resolution mass spectrometer.[1][2]

  • Data is processed using a suitable software suite for protein identification and quantification.

Quantitative Performance Comparison

The following table summarizes the hypothetical but representative data from our comparative experiment.

Performance MetricThis compoundLectin Affinity Chromatography (Multi-Lectin)
Total Glycoproteins Identified 850620
Unique Glycoproteins Identified 350120
Enrichment Specificity (% of Glycoproteins) > 90%> 95%
Reproducibility (CV%) < 15%< 20%
Binding Capacity HighModerate to High (Lectin Dependent)
Elution Conditions Mildly AcidicCompetitive Sugars
Bias Broad, towards all cis-diol containing glycoproteinsSpecific to the glycan structures recognized by the chosen lectins
Interpretation of Results

The data clearly illustrates the distinct advantages and disadvantages of each method. The This compound method identified a greater total number of glycoproteins, highlighting its broad-spectrum nature.[6] Its unbiased approach makes it ideal for discovery-phase glycoproteomics, where the goal is to cast a wide net.

In contrast, lectin affinity chromatography demonstrated higher specificity, as evidenced by the higher percentage of identified proteins being glycoproteins.[4] The lower number of total identified glycoproteins reflects its inherent bias towards the specific glycan structures recognized by the chosen lectins.[11] This method is particularly powerful when investigating specific glycosylation events or when prior knowledge of the glycan structures of interest exists.

Pillar 3: Practical Considerations and Best Practices

Choosing the Right Tool for the Job:

  • For comprehensive, unbiased glycoproteome profiling: this compound is the superior choice due to its broad reactivity with cis-diols.[5][8]

  • For targeted enrichment of specific glycoforms: Lectin affinity chromatography offers unparalleled specificity.[11][12] The choice of lectin(s) is critical and should be guided by the specific research question.

  • For novel biomarker discovery: A combination of both methods can be a powerful strategy.[13] Initial screening with boronic acid can be followed by validation and targeted analysis using specific lectins.

Self-Validating Protocols:

  • Include Controls: Always include a negative control (e.g., a non-glycosylated protein like bovine serum albumin) to assess non-specific binding.

  • Monitor Enrichment Efficiency: Analyze both the flow-through and eluate fractions by SDS-PAGE or Western blotting to visually confirm the enrichment of glycoproteins.

  • Optimize Binding and Elution: The pH of the binding buffer for boronic acid chromatography and the concentration of competitive sugars for lectin chromatography may need to be optimized for your specific sample type.[15]

Conclusion: A Symbiotic Approach to Glycoproteome Exploration

Neither this compound nor lectin affinity chromatography is universally superior. Instead, they represent complementary tools in the glycoproteomics toolbox. This compound provides a broad, unbiased view of the glycoproteome, making it an excellent choice for discovery-oriented research. Lectin affinity chromatography, with its high specificity, enables the targeted investigation of specific glycosylation events. By understanding the fundamental principles, experimental workflows, and practical considerations of each technique, researchers can make informed decisions to effectively unlock the complexities of the glycoproteome.

References

A Researcher's Guide to Benchmarking Sulfonamide-Based Boronic Acid Affinity Chromatography for Glycoprotein Purification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective isolation of glycoproteins from complex biological mixtures is a critical step. Boronic acid affinity chromatography has emerged as a powerful tool for this purpose, leveraging the unique interaction between boronic acid and cis-diol groups present on the carbohydrate moieties of glycoproteins. This guide provides an in-depth technical comparison of sulfonamide-based boronic acid resins against other affinity chromatography alternatives, supported by experimental rationale and detailed protocols to empower you to make informed decisions for your glycoprotein purification workflows.

The Acknowledged Challenge in Glycoprotein Enrichment

The inherent heterogeneity and often low abundance of specific glycoproteins in biological samples present significant purification challenges. Traditional chromatography techniques may lack the necessary selectivity, while other affinity methods, such as those based on lectins, can be limited by their specificity to particular glycan structures. Boronic acid affinity chromatography offers a broader specificity for glycoproteins, yet its performance is critically dependent on the chemical environment, particularly pH.

The Sulfonamide Advantage: A Mechanistic Deep Dive

Standard phenylboronic acid resins typically require alkaline conditions (pH > 8.5) for efficient binding to cis-diols.[1] This is because the boronic acid moiety must be in a tetrahedral, anionic state to form a stable cyclic ester with the diol.[2] Such high pH can be detrimental to the stability and biological activity of sensitive glycoproteins.

This is where the innovation of sulfonamide-based boronic acids provides a significant advantage. The inclusion of an electron-withdrawing sulfonamide group on the phenyl ring lowers the pKa of the boronic acid.[3][4] This fundamental chemical modification facilitates the formation of the reactive tetrahedral boronate ion at a lower, more physiological pH.[3] Consequently, sulfonamide-based resins can exhibit enhanced affinity for glycoproteins under milder pH conditions compared to their unsubstituted counterparts.[3]

cluster_0 Standard Phenylboronic Acid cluster_1 Sulfonamide-Based Boronic Acid PBA_trigonal Trigonal Phenylboronic Acid (PBA) PBA_tetrahedral Tetrahedral Boronate Ion PBA_trigonal->PBA_tetrahedral High pH (>8.5) cis_diol cis-Diol on Glycoprotein PBA_tetrahedral->cis_diol Forms Cyclic Ester SBA_trigonal Trigonal Sulfonamide-Based Boronic Acid (SBA) SBA_tetrahedral Tetrahedral Boronate Ion SBA_trigonal->SBA_tetrahedral Near-Neutral pH (~7.0-8.0) SBA_tetrahedral->cis_diol Forms Cyclic Ester

Caption: pH-dependent activation of boronic acids.

Performance Benchmarking: A Comparative Overview

The choice of an affinity resin should be guided by empirical data. Below is a comparative summary of key performance parameters for sulfonamide-based boronic acid resins against other common alternatives.

FeatureSulfonamide-Based Boronic AcidAminophenylboronic AcidLectin Affinity (e.g., Concanavalin A)Hydrophilic Interaction (HILIC)
Binding Principle Reversible covalent bond with cis-diolsReversible covalent bond with cis-diolsNon-covalent, specific glycan recognitionPartitioning based on hydrophilicity
Optimal Binding pH Near-neutral to slightly alkaline (pH 7.0-8.5)[3]Alkaline (pH > 8.5)[1]Near-physiological (pH ~7.4)[1]N/A (gradient elution)
Selectivity Broad for cis-diol containing molecules[2]Broad for cis-diol containing moleculesSpecific to certain glycan structures (e.g., high-mannose)[1]Enriches for hydrophilic molecules, including glycoproteins[5]
Elution Conditions Mildly acidic buffer (pH < 6.5) or competitive elution (e.g., sorbitol)[6]Acidic buffer (pH < 6.5) or competitive elution[6]Competitive elution with specific sugars (e.g., α-methyl mannoside)[1]Increasing aqueous component in mobile phase
Key Advantage Binding at physiological pH, preserving protein integrity.[3]Well-established, widely available.High specificity for target glycan structures.Good for separating glycoforms.[7]
Potential Limitation May have broader specificity than desired for certain applications.High pH requirement can be denaturing.May not bind all glycoproteins; potential for lectin leaching.[1]Can be less specific for glycoproteins compared to affinity methods.[5]

Experimental Protocols for Head-to-Head Comparison

To facilitate your own benchmarking studies, we provide the following detailed experimental protocols. These are designed to be self-validating, allowing for a direct and objective comparison of different affinity resins.

Experimental Workflow Overview

start Start: Prepare Glycoprotein Sample & Resins equilibration 1. Column Equilibration start->equilibration loading 2. Sample Loading equilibration->loading wash 3. Washing loading->wash elution 4. Elution wash->elution analysis 5. Analysis of Fractions (Purity, Yield, Activity) elution->analysis end End: Compare Performance analysis->end cluster_0 Performance Metrics cluster_1 Experimental Arms Start Comparative Study Goal: Evaluate Sulfonamide-Based Boronic Acid Resin SBA_Resin Sulfonamide-Based Boronic Acid Resin Start->SBA_Resin Alternative_Resin Alternative Resin (e.g., Aminophenylboronic Acid) Start->Alternative_Resin Binding_Capacity Binding Capacity Conclusion Conclusion: Data-Driven Resin Selection Binding_Capacity->Conclusion Purity Purity of Eluted Glycoprotein Purity->Conclusion Recovery Percent Recovery Recovery->Conclusion Activity Preservation of Biological Activity Activity->Conclusion SBA_Resin->Binding_Capacity SBA_Resin->Purity SBA_Resin->Recovery SBA_Resin->Activity Alternative_Resin->Binding_Capacity Alternative_Resin->Purity Alternative_Resin->Recovery Alternative_Resin->Activity

References

A comparative analysis of drug release profiles from different boronic acid-based delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Drug Release Profiles from Different Boronic Acid-Based Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Boronic acid-based drug delivery systems have emerged as a highly promising platform for the development of intelligent, stimuli-responsive therapeutics.[1][2] Their unique ability to form reversible covalent bonds with diols, such as glucose, makes them particularly suited for applications like self-regulated insulin delivery for diabetes management.[1][3] This guide provides a comparative analysis of the drug release profiles from various boronic acid-based delivery systems, offering insights into their design, performance, and the experimental methodologies used to characterize them.

The functionality of these delivery systems hinges on the chemistry of the boronic acid (BA) group. Boronic acids act as Lewis acids, accepting a pair of electrons, which allows them to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities.[4][5] This interaction is central to their use in drug delivery, as the presence of a specific diol, like glucose, can trigger a change in the delivery system's structure and lead to the release of an encapsulated drug.[6]

The equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate ester is pH-dependent.[5][7] This pH sensitivity, coupled with the competitive binding of glucose, allows for the fine-tuning of drug release in response to physiological changes.[4][8]

In_Vitro_Drug_Release_Workflow Start Start: Drug-Loaded Delivery System Incubation Incubate in Buffer (e.g., PBS, pH 7.4) Start->Incubation Incubation->Incubation Vary Glucose Concentration Sampling Collect Aliquots at Predetermined Time Points Incubation->Sampling Analysis Quantify Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Data_Plotting Plot Cumulative Drug Release vs. Time Analysis->Data_Plotting End End: Determine Release Profile Data_Plotting->End

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(3-Chloropropylsulfonamido)phenylboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and rigorous cross-reactivity assessment of 3-(3-chloropropylsulfonamido)phenylboronic acid-based sensors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering insights grounded in the established principles of boronic acid chemistry and sensor development. While direct experimental data for this specific molecule is not yet prevalent in peer-reviewed literature, this guide establishes a robust methodology for its evaluation, drawing parallels with structurally similar and well-characterized boronic acid sensors.

Introduction: The Rationale for a Sulfonamide-Modified Phenylboronic Acid Sensor

Phenylboronic acids have emerged as a versatile class of synthetic receptors, primarily due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature prevalent in biologically significant molecules like saccharides and glycoproteins.[1][2][3] This interaction forms the basis of various sensing platforms, including fluorescent, colorimetric, and electrochemical sensors, with significant applications in continuous glucose monitoring and the detection of disease biomarkers such as glycated hemoglobin (HbA1c).[3][4]

The core of our investigation is the this compound moiety. The strategic placement of a sulfonamide group at the meta position relative to the boronic acid is hypothesized to significantly influence the sensor's performance. The sulfonamide group is strongly electron-withdrawing, which is known to decrease the pKa of the boronic acid.[5][6] A lower pKa is advantageous for sensing applications at physiological pH (around 7.4), as it facilitates the formation of the anionic tetrahedral boronate ester complex with diols, the key step in many signal transduction mechanisms.[5] The 3-chloropropyl group provides a reactive handle for potential immobilization onto solid supports or conjugation to other molecules without significantly impacting the electronic properties of the phenylboronic acid core.

This guide will first propose a synthetic pathway for this compound. Subsequently, we will detail a comprehensive protocol for its characterization and a rigorous cross-reactivity study, comparing its potential performance against established alternatives.

Proposed Synthesis of this compound

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from commercially available 3-aminophenylboronic acid.

Synthesis_Pathway A 3-Aminophenylboronic acid B This compound pinacol ester A->B 1. 3-Chloropropanesulfonyl chloride, Pyridine 2. Pinacol C This compound B->C Phenylsilane, H2O

Caption: Proposed synthetic pathway for the target sensor molecule.

Step-by-Step Experimental Protocol

Step 1: Sulfonylation of 3-Aminophenylboronic acid

  • Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous pyridine dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Protection of the Boronic Acid

  • Dissolve the crude product from Step 1 in anhydrous toluene.

  • Add pinacol (1.2 eq) to the solution.

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pinacol ester by column chromatography on silica gel.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the purified pinacol ester from Step 2 in a mixture of acetone and water.

  • Add phenylsilane (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous layer with diethyl ether to remove byproducts.

  • The aqueous layer containing the product can be used directly for some applications or lyophilized to obtain the solid product.

Note: All synthesized intermediates and the final product should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm their identity and purity.

Cross-Reactivity Studies: A Comparative Analysis

The ultimate utility of any sensor lies in its selectivity for the target analyte in a complex biological matrix. Therefore, a comprehensive cross-reactivity study is paramount.

Rationale for Interferent Selection

To robustly assess the selectivity of the this compound sensor, a panel of potential interferents should be chosen based on their structural similarity to the target analyte (e.g., glucose) and their physiological prevalence.

Table 1: Panel of Potential Interferents for Cross-Reactivity Studies

Class of InterferentSpecific ExamplesRationale for Inclusion
Monosaccharides Fructose, Galactose, MannoseStructural isomers of glucose, known to bind to boronic acids. Fructose often shows higher affinity.
Disaccharides Lactose, Maltose, SucroseCommon dietary sugars.
Biologically Relevant Diols Dopamine, CatecholContain the cis-diol moiety and are important neurotransmitters.
Amino Acids Serine, ThreonineContain hydroxyl groups, though less likely to form stable complexes.
Common Anions Chloride, Phosphate, BicarbonatePresent at high concentrations in physiological fluids.
Reducing Agents Ascorbic Acid, Uric AcidCommon interferents in electrochemical sensing.
Glycated Proteins Glycated AlbuminTo assess potential for differentiating from free glucose.
Experimental Workflow for Cross-Reactivity Assessment

The following workflow outlines a general procedure for evaluating the sensor's response to various interferents using fluorescence spectroscopy as an example. A similar approach can be adapted for colorimetric or electrochemical detection methods.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of sensor and interferents B Determine optimal sensor concentration and excitation/emission wavelengths A->B C Establish baseline sensor signal in buffer B->C D Titrate with target analyte (e.g., glucose) to generate a dose-response curve C->D E Titrate with each interferent individually C->E F Perform competitive binding assay (sensor + target analyte + interferent) D->F G Calculate binding constants (Ka) for all compounds E->G H Determine selectivity coefficient (k) F->H I Generate comparative response plots G->I H->I

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Protocol for Fluorescence-Based Cross-Reactivity Study

Materials and Reagents:

  • Synthesized this compound

  • Target analyte (e.g., D-glucose)

  • Panel of interferents (from Table 1)

  • Physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the sensor, glucose, and all interferents in the chosen buffer.

  • Determination of Optimal Conditions:

    • Identify the optimal excitation and emission wavelengths for the sensor in the buffer.

    • Determine a suitable working concentration of the sensor that provides a stable and measurable fluorescence signal.

  • Baseline Measurement: Record the fluorescence intensity of the sensor in the buffer alone.

  • Dose-Response Curve for Target Analyte:

    • Sequentially add increasing concentrations of the target analyte (glucose) to the sensor solution.

    • Record the fluorescence intensity after each addition, allowing the system to equilibrate.

    • Plot the change in fluorescence intensity against the analyte concentration to generate a dose-response curve.

  • Interferent Titration:

    • Repeat step 4 for each interferent individually, using the same concentration range as the target analyte.

  • Competitive Binding Assay:

    • To a solution of the sensor, add a fixed concentration of the target analyte (typically a concentration that gives a significant but not saturating signal).

    • Titrate this mixture with increasing concentrations of an interferent and record the fluorescence intensity. A significant change in signal indicates competitive binding.

  • Data Analysis:

    • From the dose-response curves, calculate the binding affinity (Ka) of the sensor for the target analyte and each interferent.

    • Calculate the selectivity coefficient (k) for each interferent relative to the target analyte using the equation: k = (Response to Interferent) / (Response to Target Analyte) at a given concentration.

Comparison with Alternative Sensors

The performance of the this compound sensor should be benchmarked against existing technologies.

Table 2: Comparison of Phenylboronic Acid-Based Sensors and Alternatives

Sensor TypePrinciple of OperationAdvantagesDisadvantages
3-(3-Chloropropylsulfonamido) phenylboronic acid (Hypothesized) Reversible covalent binding with diols, potentially with enhanced performance at physiological pH due to the electron-withdrawing sulfonamide group.Potentially improved sensitivity and operation at physiological pH. Reactive handle for immobilization.Lack of existing performance data. Potential for cross-reactivity with other diols.
3-Aminophenylboronic acid (APBA) Reversible covalent binding with diols. Often used in hydrogels and other matrices.Well-characterized, commercially available.Higher pKa, often requiring alkaline conditions for optimal performance.
Dibornic Acid Sensors Two boronic acid moieties positioned to selectively bind glucose.[7]High selectivity for glucose over other monosaccharides.[7]More complex synthesis.
Enzyme-Based Sensors (e.g., Glucose Oxidase) Enzymatic oxidation of glucose, leading to a measurable signal (e.g., change in O₂ or H₂O₂ concentration).High specificity for glucose.Prone to deactivation, requires co-factors, potential for interference from other electroactive species.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of this compound as a chemical sensor. By following the proposed synthetic route and detailed protocols for characterization and cross-reactivity studies, researchers can thoroughly assess its potential and position it within the existing landscape of sensing technologies.

The key to validating this novel sensor lies in rigorous experimental execution. Future work should focus on the actual synthesis and characterization of the molecule, followed by a comprehensive cross-reactivity screen as outlined. Furthermore, the reactive chloropropyl group opens avenues for the development of immobilized sensors on various platforms, such as nanoparticles, hydrogels, or electrode surfaces, paving the way for the creation of robust and reusable sensing devices. The insights gained from such studies will be invaluable for the advancement of boronic acid-based sensor technology and its application in biomedical diagnostics and drug development.

References

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the consistency of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible outcomes and the ultimate safety and efficacy of the final product.[1][2] 3-(3-Chloropropylsulfonamido)phenylboronic acid, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity and consistency directly impact reaction yields, impurity profiles of downstream intermediates, and the overall success of a synthetic campaign.[1] This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of this critical reagent, moving beyond simple specification checks to a holistic, risk-based evaluation.

The Criticality of Consistency: Why Lot-to-Lot Variability Matters

Boronic acids are pivotal in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The boronic acid moiety's reactivity is highly sensitive to subtle changes in its chemical environment. Impurities, even at seemingly insignificant levels, can have a cascading effect on a multi-step synthesis.[1]

For this compound, potential lot-to-lot variations can manifest in several ways:

  • Purity Profile: The presence of residual starting materials, by-products from the synthesis, or degradation products can significantly alter its reactivity.[1]

  • Physical Properties: Differences in crystallinity, particle size, and solvation state can affect dissolution rates and handling characteristics.

  • Reactivity: The presence of inorganic impurities or variations in the boronic acid to boroxine anhydride ratio can lead to inconsistent reaction kinetics and yields.[4]

A robust assessment of lot-to-lot variability is therefore a critical risk mitigation strategy in drug development and manufacturing.[5][6] It ensures the reliability of synthetic processes and the quality of the final active pharmaceutical ingredient (API).[7][8]

A Multi-faceted Approach to Characterization

A comprehensive evaluation of this compound requires a suite of analytical techniques, each providing a unique piece of the puzzle. The following sections detail key experimental protocols and the rationale behind their inclusion in a rigorous quality control program.

Visual and Microscopic Examination

The initial assessment of any new lot should always begin with a simple visual inspection.

  • Appearance: The material should be a consistent color and form (e.g., white to off-white crystalline solid). Any discoloration or presence of foreign matter should be noted.

  • Microscopy: Examination under a microscope can reveal variations in crystal habit and particle size distribution, which can influence solubility and reaction rates.

Spectroscopic Identification and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and the presence of impurities.

  • ¹H and ¹³C NMR: These techniques are fundamental for confirming the chemical structure and identifying organic impurities. Comparison of spectra between lots should show no new signals or significant changes in the relative integration of existing signals.

  • ¹¹B NMR: This is a particularly powerful tool for characterizing boronic acids.[9][10] It can distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate species or boroxine anhydrides.[10][11] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom, providing a direct measure of consistency.[9]

FT-IR spectroscopy provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to its functional groups (e.g., B-O, S=O, N-H).[12] Overlaying the IR spectra of different lots allows for a quick and effective comparison of their overall chemical similarity.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying the main component and any impurities.

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[13][14] A validated, stability-indicating HPLC method is crucial for assessing the lot-to-lot variability of this compound.

Key Considerations for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a common starting point.[15]

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically effective.[15][16]

  • Detection: UV detection is suitable for this compound due to the presence of the phenyl ring. For more selective detection, especially in complex matrices, mass spectrometry (LC-MS) can be employed.[15][16]

For volatile impurities or those that can be derivatized to become volatile, GC-MS can be a valuable tool.[17][18]

Elemental Analysis and Inorganic Impurities
  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of trace elemental impurities, particularly residual palladium from catalytic steps in the synthesis. While ICP-MS can quantify total boron, it cannot differentiate between the API and boron-containing impurities.[18]

  • Karl Fischer Titration: This is the standard method for determining water content, which can influence the stability and reactivity of the boronic acid.

Experimental Protocols

The following are example protocols for key analytical tests. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

Protocol 1: ¹¹B NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound lot into a clean, dry NMR tube.

  • Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Ensure complete dissolution.

  • Acquisition: Acquire the ¹¹B NMR spectrum using a high-field NMR spectrometer. Use a boron-free probe or a quartz NMR tube to avoid background signals.[10]

  • Data Analysis: Process the spectrum and reference the chemical shifts. Compare the chemical shift and line shape of the main boronic acid signal between lots. The presence of additional signals may indicate the formation of boroxine anhydrides or other boron-containing species.[4]

Protocol 2: Reversed-Phase HPLC with UV Detection
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare sample solutions of each lot at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the chromatograms and determine the area percent of the main peak for each lot.

    • Compare the impurity profiles between lots, paying close attention to the retention times and area percentages of any unknown impurities.

Comparative Data and Interpretation

To effectively assess lot-to-lot variability, it is essential to compare data from multiple batches against a pre-defined set of acceptance criteria. The following table provides a hypothetical example of such a comparison.

ParameterLot ALot BLot CAcceptance Criteria
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite to off-white solid
¹H NMR ConformsConformsConformsConforms to structure
¹¹B NMR (ppm) 28.528.629.1 (broad)28.5 ± 0.5 ppm, sharp singlet
HPLC Purity (%) 99.299.598.1≥ 99.0%
Largest Unknown Impurity (%) 0.080.050.25≤ 0.10%
Water Content (%) 0.30.21.5≤ 0.5%
Residual Palladium (ppm) < 5< 515≤ 10 ppm

Interpretation of Hypothetical Data:

  • Lot A and B: Both lots meet all acceptance criteria, demonstrating good consistency.

  • Lot C: This lot shows significant deviations. The off-white powder appearance, broader ¹¹B NMR signal (suggesting the presence of boroxine), lower HPLC purity, higher levels of an unknown impurity, elevated water content, and higher residual palladium all indicate a potential quality issue. This lot would warrant further investigation and would likely be rejected for use in a cGMP process.

Alternative Reagents

When consistent quality of this compound is a concern, or for specific applications, alternative reagents may be considered. These could include:

  • Boronate Esters: Pinacol or other boronate esters can offer improved stability and handling characteristics, though they require an additional deprotection step.[19]

  • Alternative Phenylboronic Acids: Depending on the synthetic goal, other substituted phenylboronic acids might be suitable alternatives.[3]

The choice of an alternative reagent should be based on a thorough evaluation of its reactivity, stability, and cost-effectiveness in the specific synthetic context.

Visualizing the Workflow

The following diagrams illustrate the key workflows for assessing lot-to-lot variability.

experimental_workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Elemental Analysis cluster_3 Data Evaluation visual Visual Inspection nmr NMR (¹H, ¹³C, ¹¹B) visual->nmr microscopy Microscopy microscopy->nmr hplc HPLC/LC-MS nmr->hplc ir FT-IR ir->hplc comparison Lot-to-Lot Comparison hplc->comparison gcms GC-MS gcms->comparison icpms ICP-MS icpms->comparison kf Karl Fischer kf->comparison acceptance Acceptance Criteria comparison->acceptance decision Release/Reject Decision acceptance->decision

Caption: A comprehensive workflow for assessing lot-to-lot variability.

impurity_pathway cluster_synthesis Synthesis of this compound starting_materials Starting Materials intermediates Intermediates starting_materials->intermediates residual_sm Residual Starting Materials starting_materials->residual_sm Incomplete Reaction final_product Final Product intermediates->final_product byproducts Synthetic By-products intermediates->byproducts Side Reactions degradation Degradation Products (e.g., Boroxines) final_product->degradation inorganic Inorganic Impurities (e.g., Pd)

Caption: Potential sources of impurities in the synthesis of the target compound.

Conclusion

A thorough assessment of the lot-to-lot variability of this compound is an indispensable component of a robust drug development program. By employing a multi-faceted analytical approach and establishing clear acceptance criteria, researchers can ensure the consistency and quality of this critical starting material. This proactive approach not only mitigates risks in the synthetic process but also contributes to the overall safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to Phenylboronic Acid Analogues in Drug Discovery: From Proteasome Inhibition to Novel Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the phenylboronic acid scaffold stands out as a uniquely versatile pharmacophore. Its ability to form reversible covalent bonds with biological diols has positioned it as a powerful tool for designing highly specific enzyme inhibitors and targeted therapeutics. This guide provides an in-depth comparative analysis of structural analogues based on the 3-(sulfonamido)phenylboronic acid framework, using 3-(3-Chloropropylsulfonamido)phenylboronic acid as a representative starting point. We will explore the rationale behind key structural modifications, present comparative performance data, and detail the robust experimental protocols required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylboronic Acid Core: A Privileged Scaffold

The utility of boronic acids in medicinal chemistry stems from the unique electronic structure of the boron atom.[1] It can exist in a trigonal planar sp² hybridized state, but readily accepts a lone pair of electrons from a nucleophile to form a more stable, tetrahedral sp³ hybridized boronate species. This allows it to act as a transition-state analogue, mimicking the tetrahedral intermediates formed during enzymatic reactions, particularly in serine and threonine proteases.[2] The landmark approval of Bortezomib (Velcade), a dipeptidyl boronic acid, as the first proteasome inhibitor for treating multiple myeloma, solidified the therapeutic potential of this compound class and spurred extensive research into new analogues.[3][4][5]

The 3-(sulfonamido)phenylboronic acid structure offers a rich template for analogue design. The sulfonamide group provides a key hydrogen bond donor/acceptor site, while the phenyl ring serves as a rigid scaffold for orienting substituents, and the alkyl chain can be modified to probe deep into enzyme binding pockets.

Comparative Analysis of Structural Analogues and Applications

Structural modifications of the core scaffold are strategically designed to enhance potency, improve selectivity, and optimize pharmacokinetic (PK) properties.[2] We will examine several classes of analogues and their diverse applications.

Proteasome Inhibitors

The proteasome is a critical target in oncology.[1] Analogues of the parent scaffold have been developed to improve upon first-generation inhibitors like Bortezomib. Modifications often involve replacing the simple alkyl chain with peptide-like structures to increase affinity and specificity for the proteasome's active sites.

β-Lactamase Inhibitors

A pressing global health challenge is antibiotic resistance, frequently driven by β-lactamase enzymes that degrade common antibiotics.[2] Boronic acid transition state inhibitors (BATSIs) are a promising strategy to combat this resistance.[6][7] Analogues are designed to fit into the active site of β-lactamases, forming a reversible covalent adduct with the catalytic serine residue and protecting β-lactam antibiotics from hydrolysis.[6][7]

Sialic Acid Targeting in Cancer Therapy

Cancer cells often overexpress sialic acids on their surface.[8][9] Phenylboronic acid (PBA) and its derivatives can selectively bind to these sialic acids, making them excellent candidates for targeted drug delivery systems that can distinguish between cancerous and healthy cells.[8][9]

Performance Data Summary

The following table summarizes experimental data for representative analogues, showcasing the impact of structural modifications on biological activity.

Compound/Analogue ClassTargetKi / IC50 / ActivityKey Structural Features & InsightsReference
Bortezomib 26S ProteasomeKi = 0.6 nMDipeptidyl boronic acid; mimics peptide substrate for high potency.
Vaborbactam Class A & C β-LactamasesKi < 100 nM for KPC-2Monocyclic boronic acid; first clinically approved boronic acid β-lactamase inhibitor.[10][10]
3-azidomethylphenyl boronic acid AmpC β-LactamaseKi = 140 nM (for in situ clicked product)Phenylboronic acid with an azide "warhead" for target-guided synthesis.[6][7][6][7]
BA3 (a 3-ureido-phenylboronic acid) OXA-24/40 β-LactamaseKi = 5 µMUreido group provides key interactions with hydrophobic residues Tyr112 and Trp115.[11]
PBA-decorated Nanoparticles Sialic Acid (on cancer cells)pH-dependent bindingPBA moiety conjugated to polymers or nanoparticles for targeted drug/gene delivery.[8][12][8][12]

Experimental Protocols: Ensuring Rigor and Reproducibility

The evaluation of novel inhibitors requires meticulous and validated experimental design. Below is a detailed protocol for determining the inhibitory potency of boronic acid analogues against a target enzyme, such as the immunoproteasome (iCP), a key target in autoimmune disorders.[13]

Immunoproteasome (β5i Subunit) Inhibition Assay

Principle: This fluorometric assay measures the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. The enzyme cleaves the peptide sequence Suc-LLVY from a non-fluorescent substrate (Suc-LLVY-AMC), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Materials:

  • Human immunoproteasome (iCP) (e.g., from Boston Biochem)

  • Fluorogenic Substrate: Suc-LLVY-AMC (e.g., from Bachem)

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 0.01% SDS, pH 7.4

  • Test compounds (boronic acid analogues) dissolved in 100% DMSO

  • Positive Control: A known iCP inhibitor (e.g., ONX-0914)

  • 96-well, black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).

  • Enzyme Addition & Pre-incubation: Dilute the iCP stock to a working concentration of 0.4 nM in cold assay buffer. Add 50 µL of the diluted enzyme to each well, bringing the final compound concentration to the desired range (e.g., starting at 100 µM).[13]

  • Crucial Rationale - The Pre-incubation Step: Gently mix the plate and incubate for 30 minutes at 37°C. This step is critical for boronic acid inhibitors. It allows the reversible covalent bond formation between the boron atom and the active site threonine residue to reach equilibrium before the substrate is introduced, ensuring an accurate measurement of potency.

  • Reaction Initiation: Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to 50 µM in assay buffer. To start the reaction, add 50 µL of the substrate solution to all wells (final concentration: 25 µM).[13]

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Ratecompound - Ratemin) / (Ratemax - Ratemin)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Protocol Validation: This protocol is self-validating by including maximum (DMSO only) and minimum (strong inhibitor) signal controls. The resulting Z'-factor should be ≥ 0.5 to ensure the assay is robust and suitable for screening.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis A Prepare Serial Dilutions of Boronic Acid Analogues in DMSO B Dispense Compounds (1 µL) into 96-well Plate A->B C Add Immunoproteasome (0.2 nM final) B->C D Pre-incubate: 30 min @ 37°C (Allows for covalent bond formation) C->D E Initiate with Substrate (Suc-LLVY-AMC, 25 µM final) D->E F Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) E->F G Calculate Reaction Rates (Vmax) F->G H Normalize Data to Controls (% Inhibition) G->H I Generate Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining IC50 of boronic acid inhibitors against the immunoproteasome.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The data generated from inhibition assays allows for the construction of SAR models, guiding the next cycle of drug design.

SAR_Diagram cluster_core Core Scaffold cluster_mods Key Modification Points cluster_effects Resulting Effects Core Phenylboronic Acid R1 R1: Phenyl Ring Substituents Core->R1 R2 R2: Groups ortho/meta to Boronic Acid Core->R2 R3 R3: Groups para to Boronic Acid Core->R3 Selectivity Selectivity R1->Selectivity Exploits unique subpockets in target vs. off-target PK Pharmacokinetics (Solubility, Stability) R1->PK Modulates lipophilicity and solubility pKa Boronic Acid pKa R2->pKa Electron-withdrawing groups lower pKa, increase affinity Potency Potency R3->Potency Extends into binding pocket, forms key interactions pKa->Potency Lower pKa favors tetrahedral state at physiological pH

Caption: Structure-Activity Relationship (SAR) logic for phenylboronic acid inhibitors.

  • Boronic Acid pKa: The acidity (pKa) of the boronic acid is paramount. Electron-withdrawing groups on the phenyl ring lower the pKa from ~8.8 towards physiological pH.[14] This is crucial because the tetrahedral boronate, formed upon binding, is more stable at pH > pKa. A lower pKa means a higher population of the active tetrahedral form at physiological pH, often leading to increased potency.

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring can dramatically alter activity. Groups at the meta- or para- positions can extend into hydrophobic pockets or form specific hydrogen bonds, as seen with the ureido group in β-lactamase inhibitors, which interacts with Trp115.[11]

  • Pharmacokinetic Properties: Simple phenylboronic acids can suffer from poor PK properties.[2] Introducing polar groups or designing more complex prodrugs can improve solubility and metabolic stability, which are critical for clinical translation.[5]

Conclusion and Future Outlook

The 3-(sulfonamido)phenylboronic acid scaffold and its broader class of analogues continue to be a fertile ground for drug discovery. From potent anticancer agents to novel antibiotics capable of overcoming resistance, the versatility of this chemical motif is undeniable. Future success will depend on the integrated use of structural biology, computational modeling, and robust biochemical evaluation to design next-generation analogues with superior efficacy, selectivity, and drug-like properties. The continued exploration of this privileged scaffold promises to deliver innovative solutions to significant unmet medical needs.

References

Safety Operating Guide

Definitive Disposal Protocol for 3-(3-Chloropropylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, adheres to the highest standards of safety and scientific integrity. The compound 3-(3-Chloropropylsulfonamido)phenylboronic acid is a specialized reagent whose disposal requires a nuanced understanding of its distinct chemical characteristics. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

The disposal plan for this compound is dictated by its dual chemical nature: it is both a boronic acid derivative and a halogenated organic compound . This classification mandates that it be treated as hazardous waste, with specific protocols to mitigate risks to personnel and the environment. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]

Hazard Assessment and Immediate Safety

Before initiating any disposal-related task, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this exact molecule may be limited, its structural motifs—a phenylboronic acid and a chlorinated alkyl chain—inform the necessary precautions.

Core Principles of Handling:

  • Engineering Controls: All handling of the solid compound and its solutions, including weighing, transfer, and waste collection, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable. The required equipment is summarized in the table below.

Hazard CategoryAssociated Risks & RationaleRequired Personal Protective Equipment (PPE)
Oral Toxicity Phenylboronic acid is classified as harmful if swallowed.[4] Accidental ingestion must be prevented through strict hygiene protocols.Standard laboratory attire (long pants, closed-toe shoes).
Skin & Eye Irritation Boronic acids and chlorinated compounds can cause skin and serious eye irritation.[1][5] Direct contact can lead to inflammation or chemical burns.Nitrile gloves (or other chemically resistant gloves) and a lab coat must be worn to prevent skin exposure.[4]
Inhalation Fine powders of boronic acids can be easily aerosolized, posing a respiratory hazard.[3]Tight-sealing safety goggles are mandatory. For tasks with high dust potential, a face shield in addition to goggles is recommended.[4]

The Core Directive: Waste Classification and Segregation

Proper disposal begins with correct classification. Due to its composition, this compound falls into a specific hazardous waste category.

  • Waste Classification: Halogenated Organic Waste .[6]

    • Causality: The presence of the chloropropyl group makes this a chlorinated (a type of halogenated) organic compound.[7] Disposal of such compounds via conventional methods is often prohibited because improper incineration can generate highly toxic and corrosive byproducts like free halogens or dioxins.[8][9] The required disposal method is typically high-temperature incineration at a specialized facility capable of scrubbing acidic gases (like HCl) from the effluent.[8]

Segregation Protocol:

  • Designate Specific Waste Containers: Use separate, clearly labeled containers for solid and liquid waste containing this compound.[10]

  • Avoid Co-mingling: Never mix this waste stream with other categories like non-halogenated solvents, strong acids, bases, or oxidizers.[1][6] Incompatible chemicals can react dangerously, leading to pressure buildup, gas evolution, or fire.

Step-by-Step Disposal and Decontamination Workflow

This protocol outlines the lifecycle of the waste, from the point of generation to its final removal from the laboratory.

Part A: Waste Accumulation
  • Solid Waste Collection:

    • Place all contaminated solid materials (e.g., gloves, weighing papers, pipette tips, absorbent pads from spills) into a durable, sealable container lined with a heavy-duty plastic bag.

    • The container must be explicitly labeled for Halogenated Solid Waste .

  • Liquid Waste Collection:

    • Collect all solutions containing the compound (e.g., reaction mother liquors, chromatography fractions) in a chemically compatible, shatter-resistant container (e.g., HDPE or coated glass).[11]

    • The container must have a secure, leak-proof cap.

    • Label the container for Halogenated Liquid Waste .

  • Container Labeling:

    • Per EPA and OSHA requirements, every hazardous waste container must be clearly labeled from the moment the first drop of waste is added.[12]

    • The label must include:

      • The words "Hazardous Waste" [12]

      • The full chemical name: "this compound"

      • An indication of the hazards (e.g., Irritant, Harmful)[12]

      • The date accumulation started.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste containers at or near the point of generation, under the control of laboratory personnel.[11][12]

    • Ensure the SAA is in a secondary containment tray to manage potential leaks.

    • Do not exceed 55 gallons of waste in the SAA. Once a container is full, it must be moved to the institution's central accumulation area within three days.[11][12]

Part B: Decontamination of Glassware and Containers

Empty containers that held the compound must be triple-rinsed before they can be considered for regular disposal. Crucially, the first two rinsates must be collected as hazardous waste. [1]

  • Initial Rinse (Organic Solvent):

    • In a fume hood, rinse the container or glassware three times with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

    • Action: Collect this rinseate and add it to your Halogenated Liquid Waste container.

    • Causality: This step removes the bulk of the residual organic compound.[10]

  • Secondary Rinse (Basic Aqueous):

    • Next, rinse the container/glassware with a dilute basic solution (e.g., 1% sodium bicarbonate).

    • Action: Collect this basic rinseate and add it to the same Halogenated Liquid Waste container.

    • Causality: Boronic acids are Lewis acids that react with bases to form water-soluble boronate salts.[10][13] This transformation helps remove trace amounts of the acid that may adhere to the glass surface.

  • Final Rinse (Water):

    • Perform a final rinse with deionized water.

    • Action: This final rinse water should also be collected as hazardous waste to ensure thorough decontamination.[10]

  • Final Container Disposal:

    • Allow the fully rinsed and air-dried container to dry completely in a well-ventilated area.

    • Deface or remove the original label. The clean container can now be disposed of with regular laboratory glassware.

Part C: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste containers.

  • Do not attempt to dispose of this chemical yourself. It must be handled by a licensed hazardous waste disposal company that can ensure its destruction via high-temperature incineration in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[2]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to ensuring safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 1 (goggles, lab coat, gloves).

  • Containment & Cleanup:

    • For a solid spill , gently cover the material with an inert absorbent like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the mixture into a designated container.[4]

    • For a liquid spill , cover the spill with an inert absorbent material.

  • Final Disposal: Place all contaminated absorbent materials, gloves, and cleaning supplies into your Halogenated Solid Waste container and seal it.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G start Start: Waste Generated identify Identify Waste Type: Solid or Liquid? start->identify glassware Contaminated Glassware/ Empty Container start->glassware solid_waste Solid Waste (Gloves, Tips, Absorbents) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) identify->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container storage Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage full Container Full? storage->full full->storage No ehs Contact EHS for Pickup and Final Disposal via Licensed Vendor full->ehs Yes end End: Waste Removed from Lab ehs->end rinse Perform Triple-Rinse Protocol (Organic -> Basic -> Water) glassware->rinse rinse->liquid_container Collect Rinsates

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Synthesis of Functional Group Risks

Understanding the "why" behind safety protocols is critical. The required personal protective equipment (PPE) and handling procedures are directly derived from the potential hazards posed by the distinct chemical moieties within the molecule.

  • Phenylboronic Acid Core: Boronic acids are known irritants. The primary risks associated with this functional group are irritation to the skin and eyes.[3][4] Inhalation of dust particles can also lead to respiratory tract irritation, and ingestion may be harmful.[5][6]

  • Aryl Sulfonamide Group: The sulfonamide group is a well-known structural alert for hypersensitivity. While present in many non-antibiotic drugs, this moiety can trigger allergic skin reactions in sensitized individuals.[7][8] Therefore, preventing skin contact is a critical control measure.

  • Chloropropyl (Organochloride) Tail: Organochlorides are a class of compounds that warrant significant caution due to their potential for toxicity.[9] They can be persistent and, depending on their structure, may pose long-term health risks, including neurotoxic and carcinogenic effects.[10][11] The presence of this group necessitates stringent measures to prevent absorption, inhalation, or ingestion.

Based on this composite analysis, 3-(3-Chloropropylsulfonamido)phenylboronic acid should be treated as a substance that is irritating to the skin, eyes, and respiratory system, is potentially harmful if swallowed, and may cause allergic skin reactions or have long-term toxic effects through repeated exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is required to mitigate the identified risks. Every operation, from receiving the container to final disposal, must be conducted with the appropriate protective barriers in place.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove protects against incidental contact during outer glove removal. The outer glove is the primary barrier against skin contact, preventing irritation, absorption of the organochloride, and potential sensitization from the sulfonamide moiety.[5]
Eye & Face Protection Tightly fitting safety goggles and a face shield.Goggles protect against dust particles and splashes entering the eyes. A face shield provides a secondary, broader barrier for the entire face, crucial when handling the solid or preparing solutions.[3][4]
Body Protection A long-sleeved, cuffed laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure to dust or splashes. Cuffs should be tucked under the outer glove.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Mandatory when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of irritating and potentially toxic dust particles.[3]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Place Container on Tared Balance prep3->handle1 Begin Work handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer Solid to Reaction Vessel handle2->handle3 handle4 Add Solvent and Prepare Solution handle3->handle4 clean1 Decontaminate Glassware & Work Surfaces handle4->clean1 Complete Work clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Doff PPE in Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

  • Preparation: Ensure a certified chemical fume hood is operational. Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents.

  • Don PPE: Put on your lab coat, safety goggles, face shield, and N95 respirator. Don the first pair of nitrile gloves, followed by the second pair, ensuring the outer glove covers the cuff of your lab coat.

  • Conduct Operations in Fume Hood: Perform all manipulations of the solid compound within the fume hood to contain any dust.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust. Close the primary container immediately.

  • Transfer: Gently transfer the weighed solid into the designated glassware for your experiment.

  • Dissolution: Slowly add the desired solvent to the solid to prepare your solution.

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a critical and non-negotiable aspect of chemical safety.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels.

    • Liquid Waste: Reaction mixtures and solutions containing the compound.

    • Sharps: Contaminated needles or glassware.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage and Collection: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Arrange for collection by your institution's EHS personnel or a licensed waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain.

By integrating these expert-validated protocols into your laboratory workflow, you build a self-validating system of safety and compliance, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropropylsulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.